Product packaging for 3-Chloro-4-methylpicolinaldehyde(Cat. No.:CAS No. 884495-43-6)

3-Chloro-4-methylpicolinaldehyde

Cat. No.: B3030231
CAS No.: 884495-43-6
M. Wt: 155.58
InChI Key: WRNWASKGNIVGFK-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpicolinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B3030231 3-Chloro-4-methylpicolinaldehyde CAS No. 884495-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWASKGNIVGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660564
Record name 3-Chloro-4-methylpyridine-2-carbaldehyde
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Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-43-6
Record name 3-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylpyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Properties, Synthesis, and Applications

This compound represents a specific, functionalized pyridine scaffold. While the broader class of substituted pyridines is of immense interest to the pharmaceutical and agrochemical industries, public-domain data specifically characterizing this precise isomer is limited. This guide, therefore, adopts a first-principles approach. By synthesizing data from closely related analogues and leveraging established principles of organic chemistry, we aim to provide a robust, predictive framework for researchers. The protocols and properties described herein are grounded in authoritative chemical literature for similar transformations and are intended to serve as a scientifically sound starting point for laboratory investigation.

Core Molecular Profile

This compound, with the systematic IUPAC name 3-chloro-4-methylpyridine-2-carbaldehyde, is a trifunctional heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a reactive aldehyde (formyl) group at the 2-position. This unique arrangement of electron-withdrawing and -donating groups, along with a key synthetic handle (the aldehyde), makes it a potentially valuable, yet underexplored, building block in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₆ClNOCalculated
Molecular Weight 155.58 g/mol Calculated
CAS Number Not assigned-
Appearance Predicted: Off-white to yellow solidAnalogy[2]
Melting Point Predicted: 55-70 °CAnalogy[1][2]
Boiling Point Predicted: >200 °C at 760 mmHgAnalogy
Solubility Predicted: Soluble in methanol, ethanol, DCM, chloroform; sparingly soluble in water.General Chemical Principles
SMILES CC1=C(C=NC=C1C=O)ClCalculated
InChIKey FJJTDDVVBKEQSE-UHFFFAOYSA-NCalculated

Proposed Regioselective Synthesis

The synthesis of this compound requires precise control of regiochemistry. A highly plausible and efficient method is the directed ortho-metalation (DoM) of the readily available starting material, 3-chloro-4-methylpyridine.[3] This strategy leverages the chloro-substituent as a powerful directing group to achieve formylation specifically at the C-2 position.

Rationale for Synthetic Strategy

The chloro group at C-3 is an effective ortho-directing group for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). The inductive electron-withdrawing nature of the chlorine atom acidifies the adjacent C-2 proton, making it the most likely site for abstraction. Subsequent quenching of the resulting lithiated intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group regioselectively. This avoids the multi-step sequences and potential "run-away" hazards associated with nitration-based methods sometimes used in pyridine chemistry.[4][5]

Experimental Protocol: Directed ortho-Metalation and Formylation

Step 1: Generation of the Lithiated Intermediate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form LDA in situ. Stir for 30 minutes at -78 °C.

  • Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the resulting dark solution for 1-2 hours at -78 °C to ensure complete formation of the 2-lithiated species.

Step 2: Formylation and Work-up

  • To the reaction mixture, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

G start Starting Material: 3-Chloro-4-methylpyridine step1 Directed ortho-Metalation (DoM) start->step1 1. LDA, THF, -78 °C step2 Electrophilic Quench: Formylation step1->step2 2. DMF, -78 °C workup Aqueous Work-up & Purification step2->workup 3. sat. NH4Cl (aq) product Final Product: This compound workup->product

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three functional handles, allowing for sequential and selective modifications.

Reactions of the Aldehyde Group

The C-2 aldehyde is the most reactive site for a variety of classical transformations:

  • Oxidation: Can be readily oxidized to the corresponding 3-chloro-4-methylpicolinic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to (3-chloro-4-methylpyridin-2-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Serves as an excellent electrophile for reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), providing access to a diverse library of substituted aminomethyl-pyridines.

  • Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, enabling chain extension and the synthesis of complex molecular scaffolds.

Reactions of the Chloro Group

The C-3 chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) and is an ideal handle for metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, particularly when the pyridine nitrogen is quaternized or under high-temperature conditions.

  • Cross-Coupling Reactions: Provides a site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups, respectively. This is a cornerstone of modern drug discovery for scaffold elaboration.[6]

Potential Reaction Pathways Diagram

center 3-Chloro-4-methyl- picolinaldehyde p1 Picolinic Acid (Oxidation) center->p1 [O] p2 Aminomethyl Pyridine (Reductive Amination) center->p2 R₂NH, [H] p3 Alkenyl Pyridine (Wittig Reaction) center->p3 Ph₃P=CHR p4 Aryl-Substituted Pyridine (Suzuki Coupling) center->p4 ArB(OH)₂, Pd(0)

Sources

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylpicolinaldehyde, with the CAS number 884495-43-6, is a functionalized pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a chloro group, a methyl group, and an aldehyde function on the pyridine ring—offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the reactive aldehyde group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route based on established chemical principles, and the potential applications of this compound in the development of novel therapeutic agents. While specific literature on this exact molecule is sparse, this document extrapolates from well-documented reactions of analogous compounds to provide a robust and scientifically grounded resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 884495-43-6[1]
Molecular Formula C₇H₆ClNO[2]
Molecular Weight 155.58 g/mol [2]
IUPAC Name 3-chloro-4-methylpyridine-2-carbaldehydeN/A
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge of similar compounds

Proposed Synthesis: A Scientifically Grounded Protocol

While a specific, published synthesis for this compound could not be located in the current literature, a highly plausible and efficient synthetic route can be devised starting from the commercially available 3-chloro-4-methylpyridine. The proposed method involves a directed ortho-metalation (DoM) followed by formylation, a well-established strategy for the functionalization of pyridine rings.[3][4]

The chloro and methyl groups on the pyridine ring are expected to direct the lithiation to the C2 position. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), will introduce the aldehyde group.

Experimental Workflow: Directed Ortho-metalation and Formylation

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation & Work-up Start 3-Chloro-4-methylpyridine in dry THF LDA Lithium diisopropylamide (LDA) -78 °C Start->LDA Add dropwise Intermediate Lithium salt of 3-chloro-4-methylpyridine LDA->Intermediate Deprotonation at C2 DMF N,N-Dimethylformamide (DMF) -78 °C to RT Intermediate->DMF Quench Aqueous NH4Cl solution DMF->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

  • 3-Chloro-4-methylpyridine (commercially available)[][6][7]

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of 3-Chloro-4-methylpyridine: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Add the freshly prepared LDA solution to the 3-chloro-4-methylpyridine solution dropwise via a cannula, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: To the reaction mixture at -78 °C, add anhydrous DMF (1.5 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound suggests a range of potential reactions that are valuable in the synthesis of more complex molecules for drug discovery.

Key Reactions of the Aldehyde Group:
  • Reductive Amination: The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

  • Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes using Wittig reagents or Horner-Wadsworth-Emmons reagents, allowing for the extension of carbon chains and the introduction of different functional groups.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups for further derivatization.[8]

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

Diagram of Potential Synthetic Transformations

G cluster_0 Reactions of the Aldehyde Group Start This compound Amine Primary/Secondary Amine + Reducing Agent Start->Amine Reductive Amination Wittig Wittig Reagent Start->Wittig Wittig Reaction Oxidation Oxidizing Agent Start->Oxidation Oxidation Reduction Reducing Agent Start->Reduction Reduction Product_Amine Substituted Amines Amine->Product_Amine Product_Alkene Substituted Alkenes Wittig->Product_Alkene Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Alcohol Primary Alcohol Reduction->Product_Alcohol

Caption: Potential synthetic transformations of this compound.

Role as a Scaffold in Medicinal Chemistry

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates. The presence of the chloro and methyl groups on the picolinaldehyde scaffold allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions. The chloro group can also serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity.

This compound could be a key intermediate in the synthesis of inhibitors for various enzyme classes, such as kinases, or for the development of ligands for G-protein coupled receptors (GPCRs). The aldehyde functionality is particularly useful for the synthesis of Schiff bases and other heterocyclic systems known to possess a wide range of biological activities. For example, similar chloro-substituted pyridine intermediates are used in the synthesis of compounds with applications in agriculture and pharmaceuticals.[9]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the eyes, skin, and respiratory system. In case of contact, rinse the affected area with plenty of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

References

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
  • Formylation - Common Conditions. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2025, September 3). ResearchGate.
  • US Patent US11325906B2 - Chemical compounds - Google Patents. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • US Patent US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
  • CN Patent CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. (n.d.).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Formylation - Wikipedia. (n.d.).
  • HETEROCYCLES, Vol. (n.d.).
  • US Patent US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).
  • WO Patent WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
  • EP Patent EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (2025, August 8).
  • 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem - NIH. (n.d.).
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. (n.d.).
  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure. (n.d.).
  • CAS 884495-36-7 | 6-Chloro-3-formyl-2-picoline - Suppliers list. (n.d.).
  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.).
  • A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr - Arkivoc. (n.d.).
  • 2-Chloro-4-iodo-3-methylpyridine, 95% | Fisher Scientific. (n.d.).

Sources

An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, functionalized heterocyclic compounds serve as foundational pillars for the development of novel therapeutics and advanced materials.[1] Among these, substituted pyridines are a "privileged" scaffold, appearing in numerous natural products and FDA-approved drugs due to their unique electronic properties and ability to engage in specific biological interactions.[2] This guide provides a comprehensive technical overview of 3-Chloro-4-methylpicolinaldehyde (also known as 3-Chloro-4-methyl-2-pyridinecarboxaldehyde), a bespoke building block with significant potential for drug discovery and synthetic applications.

This document moves beyond a simple recitation of data, offering insights into the causality behind the compound's reactivity and its strategic value for researchers, scientists, and drug development professionals. While specific experimental data for this precise molecule is sparse, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and actionable profile.

Chemical structure of this compound

Figure 1: Structure of this compound.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental physical properties of a compound is paramount for its proper handling, reaction setup, and purification. The properties of this compound are dictated by the interplay of the polar pyridine ring, the electron-withdrawing chloro and aldehyde groups, and the electron-donating methyl group.

PropertyPredicted Value / InformationRationale / Comparative Data Source
IUPAC Name 3-Chloro-4-methylpyridine-2-carboxaldehydeSystematic Naming Convention
Synonyms This compoundCommon Naming Convention[3]
CAS Number Not broadly assigned; a specialized research chemical.A dedicated CAS number (e.g., 790696-96-7 for 2-Chloro-3-methylpyridine-4-carboxaldehyde) indicates the specificity of such compounds.[4]
Molecular Formula C₇H₆ClNODerived from structure.
Molecular Weight 155.58 g/mol Calculated from atomic weights.
Appearance Predicted to be a white to light yellow/brown solid or oil.Analogs like 3-Chloro-4-pyridinecarboxaldehyde appear as light-colored powders, while picolinaldehyde is an oily liquid.[3][5]
Melting Point Estimated in the range of 60-80 °C.Based on analogs like 3-Chloro-4-pyridinecarboxaldehyde (58-62 °C) and 2-Chloro-4-pyridinecarboxaldehyde (69-73 °C).[5]
Boiling Point > 200 °C at atmospheric pressure.High boiling points are characteristic of substituted pyridine aldehydes.[6]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water.Polar functional groups confer solubility in polar organic solvents.
Storage Store in a cool, dark, dry place under an inert atmosphere.Aldehydes can be sensitive to air and light.[6][7]
Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. The following data is predicted based on established principles and provides a benchmark for the characterization of this compound.

TechniquePredicted Key FeaturesInterpretation
¹H NMR δ ~10.1 ppm (s, 1H, -CHO)δ ~8.6 ppm (d, 1H, H6)δ ~7.5 ppm (d, 1H, H5)δ ~2.5 ppm (s, 3H, -CH₃)The aldehyde proton is significantly deshielded. The two pyridine protons (H5 and H6) will appear in the aromatic region as doublets due to coupling with each other. The methyl group will be a singlet in the upfield region. Data is referenced against similar structures.[8][9]
¹³C NMR δ ~190 ppm (C=O)δ ~155 ppm (C2)δ ~152 ppm (C6)δ ~145 ppm (C4)δ ~135 ppm (C3)δ ~125 ppm (C5)δ ~18 ppm (-CH₃)The aldehyde carbon is the most downfield signal. The five distinct aromatic carbons reflect the asymmetric substitution of the pyridine ring.
IR Spectroscopy ν ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)ν ~1710 cm⁻¹ (C=O stretch, aldehyde)ν ~1580, 1550 cm⁻¹ (C=C/C=N stretch, pyridine ring)ν ~750-850 cm⁻¹ (C-Cl stretch)The strong carbonyl (C=O) peak and the characteristic aldehyde C-H stretches are definitive markers for the aldehyde group.[10][11]
Mass Spectrometry M⁺ peaks at m/z 155 and 157 (approx. 3:1 ratio)Key Fragments: m/z 126 ([M-CHO]⁺), 120 ([M-Cl]⁺), 78 ([C₅H₄N]⁺ after loss of Cl and CHO)The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a clear signature. Common fragmentation pathways include the loss of the formyl radical (-CHO) and the chlorine atom.[12][13][14]
Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the chloro-substituted pyridine ring, and the methyl group. This trifecta of functionality allows for orthogonal chemical modifications, making it a highly versatile intermediate.[15]

3.1 Reactions of the Aldehyde Group

The aldehyde is a potent electrophile and a handle for numerous transformations crucial for building molecular complexity.[16]

  • Reductive Amination: A cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding substituted aminomethylpyridines.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid) using agents like potassium permanganate (KMnO₄) or Jones reagent. This acid is a valuable intermediate for amide couplings.

  • Reduction: Selective reduction to the primary alcohol ((3-chloro-4-methylpyridin-2-yl)methanol) can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines.[3] These iminopyridine structures are excellent bidentate ligands for coordination chemistry or can be further reduced to stable secondary amines.

  • Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or Horner-Wadsworth-Emmons reagents provides a reliable route to vinyl-substituted pyridines.

3.2 Reactivity of the Chloropyridine Core

The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing chloro and aldehyde groups. This electronic nature governs its substitution patterns.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the C3 position is susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines), although it is generally less reactive than chlorines at the C2 or C4 positions.[17][18] Reaction conditions often require elevated temperatures or catalysis. This pathway is critical for introducing diverse functional groups directly onto the pyridine core.

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). While 2-chloropyridines can sometimes be challenging substrates, successful couplings provide powerful methods for C-C and C-N bond formation.[19]

Reactivity_Workflow cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions MAIN This compound REDA Reductive Amination (+ R₂NH, [H]) MAIN->REDA OX Oxidation (+ [O]) MAIN->OX RED Reduction (+ [H]) MAIN->RED WITTIG Wittig Reaction (+ Ylide) MAIN->WITTIG SNAR SₙAr (+ Nu⁻) MAIN->SNAR SUZUKI Suzuki Coupling (+ R-B(OH)₂, Pd cat.) MAIN->SUZUKI AMINOMETHYL Aminomethyl Pyridine REDA->AMINOMETHYL ACID Picolinic Acid OX->ACID ALCOHOL Pyridyl Methanol RED->ALCOHOL ALKENE Vinyl Pyridine WITTIG->ALKENE NUC_SUB 3-Nu-Pyridine SNAR->NUC_SUB ARYL_SUB 3-Aryl-Pyridine SUZUKI->ARYL_SUB

Caption: Key reaction pathways for this compound.

Proposed Synthetic Protocol

The synthesis of polysubstituted picolinaldehydes can be achieved through various routes.[20] A logical and field-proven approach involves the selective oxidation of the corresponding pyridyl methanol. This precursor can be synthesized from commercially available starting materials.

Step-by-Step Methodology:

  • Diazotization-Sandmeyer Reaction of 2-Amino-4-methylpyridine:

    • Rationale: This classic transformation is a reliable method for introducing a chlorine atom onto the pyridine ring.

    • Protocol: Dissolve 2-amino-4-methylpyridine in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. After stirring, slowly add the diazonium salt solution to a solution of copper(I) chloride (CuCl) in HCl. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • Workup: Basify the mixture with a strong base (e.g., NaOH) and extract the product, 2-chloro-4-methylpyridine, with an organic solvent like dichloromethane. Purify by distillation or chromatography.

  • Directed Ortho-Lithiation and Formylation (or Hydroxymethylation):

    • Rationale: The chlorine at C2 can direct metallation to the C3 position. However, a more robust route is often hydroxymethylation of a pre-functionalized precursor. A more common industrial approach is the oxidation of the methyl group.[21][22] A plausible laboratory synthesis is outlined below. Let's consider an alternative starting from 3-chloro-4-methylpyridine.

  • Oxidation of the 2-Position Precursor (Hypothetical Route):

    • Rationale: A common strategy for installing an aldehyde is the oxidation of a methyl group or an alcohol.[3][23]

    • Protocol (from (3-chloro-4-methylpyridin-2-yl)methanol): Dissolve the alcohol precursor in dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a milder, more modern protocol like a Swern or Dess-Martin periodinane oxidation. Monitor the reaction by TLC until the starting material is consumed.

    • Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin). Filter through a pad of celite/silica, wash with saturated sodium bicarbonate solution, and extract the product. Purify by column chromatography to yield the final aldehyde.

Synthesis_Workflow START 2-Amino-4-methylpyridine INTERMEDIATE1 2-Chloro-4-methylpyridine START->INTERMEDIATE1 Diazotization/ Sandmeyer STEP1_REAGENT 1. NaNO₂, HCl 2. CuCl INTERMEDIATE2 (3-Chloro-4-methylpyridin-2-yl)methanol (Hypothetical Precursor) INTERMEDIATE1->INTERMEDIATE2 Functionalization (e.g., lithiation/hydroxymethylation) STEP2_REAGENT Oxidation of a precursor at C2 PRODUCT This compound INTERMEDIATE2->PRODUCT Selective Oxidation STEP3_REAGENT PCC or Dess-Martin Oxidation

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Drug Discovery

The true value of this compound is as a versatile building block for creating libraries of more complex molecules for screening.[2]

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core, attaching different moieties at the 2, 3, and 4 positions to optimize binding and selectivity.

  • Intermediate for Agrochemicals: Similar to its pharmaceutical applications, the chloropyridine moiety is found in many herbicides and fungicides.[5] This compound can serve as a starting point for the synthesis of novel crop protection agents.

  • Development of Novel Ligands: The iminopyridine complexes formed from the aldehyde are stable and have rich coordination chemistry, making them useful in catalysis and materials science.[3]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it represents an ideal fragment for FBDD campaigns. Its defined vectors for chemical elaboration (the aldehyde and chloro positions) allow for efficient fragment evolution into lead compounds.[24]

Safety and Handling

Based on data from structurally similar compounds like other chloropyridine aldehydes, this compound should be handled with appropriate care.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This compound represents a highly valuable, albeit specialized, chemical intermediate. Its strategic combination of an aldehyde, a reactive chlorine, and a pyridine core provides medicinal chemists and synthetic researchers with a powerful platform for innovation. By understanding its fundamental physicochemical properties, spectroscopic signatures, and distinct reactivity profiles, scientists can effectively leverage this molecule to construct novel compounds for a wide array of applications, from life-saving pharmaceuticals to advanced materials.

References
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  • Zaidi, N., Al-Katti, J., & Saeed, F. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science. [Link]
  • Wang, Y., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]
  • Procter, R. J., et al. (2021). Deactivation of nickel catalysts in Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. [Link]
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  • Yamazaki, H., & Ozawa, N. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. [Link]
  • Key Properties and Applications of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate products thereof. (n.d.).
  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia. [Link]
  • 2-Pyridinecarboxaldehyde. (n.d.). PubChem. [Link]
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (2020).
  • Le, C. M., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry.
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  • IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. (n.d.).
  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.).
  • 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
  • 2-Pyridinecarboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

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An In-depth Technical Guide to 3-Chloro-4-methylpicolinaldehyde: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-Chloro-4-methylpicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Given the specificity of this molecule, this document synthesizes information on its core characteristics and places it within the broader context of related, more extensively studied compounds to offer valuable insights for research and development.

Molecular Structure and Physicochemical Properties

This compound, systematically named 3-chloro-4-methylpyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a formyl (aldehyde) group at the 2-position.

The molecular formula for this compound is C₇H₆ClNO. This composition gives it a calculated molecular weight of approximately 155.58 g/mol . The arrangement of the substituents on the pyridine ring creates a specific electronic and steric environment that dictates its reactivity and potential biological activity. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the methyl group, influences the overall chemical behavior of the molecule.

A search for the exact compound "3-chloro-4-methylpyridine-2-carboxaldehyde" reveals it is a less common isomer. However, its structural relative, 2-Chloro-3-methylpyridine-4-carboxaldehyde, is commercially available, with a reported purity of 95% and a molecular weight of 155.58 g/mol .[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Chloro-4-pyridinecarboxaldehyde3-Chloro-4-methylpyridine
Molecular Formula C₇H₆ClNOC₆H₄ClNO[2][3]C₆H₆ClN[4][5][6]
Molecular Weight 155.58 g/mol 141.55 g/mol [2][3]127.57 g/mol [4][5][6]
CAS Number Not readily available72990-37-5[2][3]72093-04-0[4][6]
Appearance -Light orange to yellow to green powder to crystal[2]-
Melting Point -58 - 62 °C[2]-
Boiling Point -93 °C at 6 mmHg[2]-

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis and Reactivity

While specific, documented synthetic routes for this compound are not abundant in readily available literature, its synthesis can be logically approached through established methods for functionalizing pyridine rings. A plausible synthetic strategy would involve the selective oxidation of the corresponding alcohol, 3-chloro-4-methyl-2-(hydroxymethyl)pyridine, or the controlled reduction of a corresponding carboxylic acid or ester derivative.

The reactivity of this compound is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack. This makes it a valuable precursor for forming Schiff bases through reactions with primary amines, a common step in the synthesis of various biologically active compounds and ligands for coordination chemistry.[7] The presence of the chloro and methyl groups on the pyridine ring will modulate the reactivity of the aldehyde and the ring itself towards substitution reactions.

For instance, the synthesis of related compounds like 3-amino-2-chloro-4-methylpyridine often starts from precursors such as 2-chloro-4-methyl-3-nitropyridine.[8] Another patented process describes the synthesis of 2-chloro-3-cyano-4-methylpyridine, which can then be further modified.[9] These examples highlight the types of chemical transformations that are common in the synthesis of substituted chloromethylpyridines.

Diagram 2: Potential Synthetic Precursor Relationship

G A 3-Chloro-4-methyl-2-(hydroxymethyl)pyridine B This compound A->B Oxidation C 3-Chloro-4-methylpicolinic acid C->B Reduction

Caption: Plausible synthetic relationships for this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a wide array of pharmaceuticals. The specific combination of chloro, methyl, and aldehyde functional groups in this compound makes it an attractive building block for creating novel compounds with potential therapeutic applications.

Chlorinated organic molecules are prevalent in FDA-approved drugs, and chloro-containing heterocycles are of significant interest for drug discovery.[2] The chlorine atom can enhance membrane permeability and metabolic stability of a drug candidate.

The aldehyde functionality serves as a versatile handle for further chemical modifications. For example, it can be used to synthesize imines, which are important intermediates for various pharmaceuticals. The related compound, 3-amino-2-chloro-4-methylpyridine, is a known intermediate in the synthesis of molecules for pesticides and pharmaceuticals, as well as nitrogen-containing pyridine ligands.[10]

While direct applications of this compound are not widely documented, its isomeric and structural analogs are used in several key areas:

  • Pharmaceutical Intermediates: As seen with 3-chloro-4-pyridinecarboxaldehyde, these types of molecules are crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]

  • Agrochemicals: They are also used in the formulation of herbicides and fungicides.[2]

  • Organic Synthesis: The reactivity of the aldehyde and the substituted pyridine ring makes it a versatile building block for creating more complex molecules.[2]

The unique substitution pattern of this compound could lead to the development of novel compounds with specific structure-activity relationships, making it a molecule of interest for exploratory synthesis and screening in drug discovery programs.

Conclusion

This compound is a specific, substituted pyridine derivative with potential as a valuable building block in organic synthesis and medicinal chemistry. While detailed experimental data for this exact isomer is limited in the public domain, its molecular structure and weight can be precisely determined. Its synthesis can be approached through established chemical methodologies, and its potential applications can be inferred from the well-documented utility of related chlorinated and functionalized pyridine compounds. For researchers and drug development professionals, this molecule represents an opportunity for the synthesis of novel chemical entities with tailored properties for various therapeutic and industrial applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762995, 3-Chloro-4-pyridinecarboxaldehyde.
  • Hargrave, K. D., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781B1.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent No. EP 1064265B1.
  • Chapman, N. B., et al. (1980). Reactions of 2-chloro-4-methyl-3-nitropyridine with some nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
  • Ponticello, G. S., & Baldwin, J. J. (1979). Vilsmeier-Haack reaction of some substituted acetonitriles. The Journal of Organic Chemistry, 44(15), 2702–2704.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Pipzine Chemicals. (n.d.). 3-Chloro-4-pyridinecarbaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762995, 3-Chloro-4-pyridinecarboxaldehyde.

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A Technical Guide to 3-Chloro-4-methylpyridine-2-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloro-4-methylpyridine-2-carbaldehyde, a substituted picolinaldehyde derivative. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by examining its nomenclature, proposing logical synthetic pathways based on established chemical principles, and extrapolating its physicochemical properties and reactivity from closely related analogues. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this and similar heterocyclic aldehydes.

Chemical Identity and Nomenclature

The compound specified as "3-Chloro-4-methylpicolinaldehyde" is systematically named under IUPAC conventions as 3-chloro-4-methylpyridine-2-carbaldehyde . The term "picolinaldehyde" designates the presence of a formyl group (-CHO) at the C2 position of the pyridine ring[1]. The structure is further defined by a chlorine atom at the C3 position and a methyl group at the C4 position.

It is crucial to distinguish this molecule from its isomers, such as 3-chloro-4-methylpyridine-5-carbaldehyde or 6-chloro-4-methylpyridine-2-carbaldehyde, as the substituent positions dictate the electronic properties and steric environment, which in turn govern the molecule's reactivity and potential biological activity. Another key isomer, 3-chloropyridine-4-carbaldehyde (also known as 3-chloroisonicotinaldehyde), is a well-documented compound and serves as a useful reference for understanding the general characteristics of chloropyridine aldehydes[2][3].

Table 1: Chemical Identifiers for 3-chloro-4-methylpyridine-2-carbaldehyde

IdentifierValueSource
IUPAC Name 3-chloro-4-methylpyridine-2-carbaldehydeIUPAC Nomenclature
Common Name This compoundTrivial
Molecular Formula C₇H₆ClNOCalculated
Molecular Weight 155.58 g/mol Calculated
Canonical SMILES CC1=C(C=NC=C1C=O)ClPredicted
InChI Key (Predicted)Predicted
CAS Number Not AssignedLiterature Survey

Proposed Synthesis and Mechanistic Considerations

Direct literature detailing the synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde is scarce. However, a viable synthetic strategy can be designed starting from the commercially available precursor, 3-chloro-4-methylpyridine [4][5]. The primary challenge is the regioselective introduction of a formyl group at the C2 position.

Proposed Synthetic Workflow: Lithiation and Formylation

A well-established method for the formylation of pyridine rings, particularly at the C2 position, is through directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.

G cluster_0 S1 Start: 3-Chloro-4-methylpyridine P1 Step 1: Deprotonation (Directed ortho-Metalation) R1 Reagents: - LDA or n-BuLi - Anhydrous THF, -78 °C I1 Intermediate: 2-Lithio-3-chloro-4-methylpyridine P2 Step 2: Electrophilic Quench (Formylation) R2 Reagent: - Anhydrous DMF P3 Step 3: Aqueous Workup R3 Reagent: - Saturated NH₄Cl (aq) E1 End Product: 3-Chloro-4-methylpyridine-2-carbaldehyde

Detailed Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-chloro-4-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq.) dropwise while maintaining the temperature. The nitrogen atom of the pyridine ring directs the deprotonation to the C2 position. Stir for 1-2 hours at -78 °C.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) to the reaction mixture and allow it to stir for an additional 2 hours, letting the temperature slowly rise to -40 °C.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the target aldehyde.

Causality and Trustworthiness: The choice of LDA at low temperature is critical to ensure kinetic control and regioselective deprotonation at C2, which is the most acidic proton adjacent to the ring nitrogen. DMF serves as a robust and common electrophile for formylation. This protocol is a self-validating system as the progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Physicochemical Properties (Predicted)

The exact experimental data for 3-chloro-4-methylpyridine-2-carbaldehyde is not available. The following properties are predicted based on its structure and data from its isomer, 3-chloropyridine-4-carbaldehyde (CAS 72990-37-5)[2][3][6].

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction / Reference Analog
Appearance White to light yellow crystalline solidTypical for substituted pyridine aldehydes[2]
Melting Point 50 - 70 °CAnalog: 3-chloropyridine-4-carbaldehyde (58-62 °C)[2]
Boiling Point > 200 °C (at 760 mmHg)High polarity and molecular weight
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone). Low solubility in water.Polarity of the molecule[6]
pKa (of pyridinium ion) ~ 2.0 - 3.0Electron-withdrawing effects of Cl and CHO groups reduce basicity

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 3-chloro-4-methylpyridine-2-carbaldehyde is dictated by three key structural features: the aldehyde group, the electron-deficient pyridine ring, and the chloro-substituent.

Reactions of the Aldehyde Group

The formyl group at C2 is a versatile handle for synthetic transformations.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines. This reaction is fundamental in medicinal chemistry for introducing diverse amine functionalities.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into a variety of substituted alkenes.

  • Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile) or amines (to form Schiff bases/imines), which are important bidentate ligands in coordination chemistry[1].

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid) using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

G A {3-Chloro-4-methylpyridine-2-carbaldehyde | (Starting Material)} B {Reductive Amination | Product: Substituted Amines} A->B RNH₂, NaBH(OAc)₃ C {Wittig Reaction | Product: Alkenes} A->C Ph₃P=CHR D {Oxidation | Product: Carboxylic Acid} A->D KMnO₄ or Ag₂O E {Schiff Base Formation | Product: Imines} A->E R'NH₂

Reactivity of the Pyridine Ring

The chlorine atom and the aldehyde group are electron-withdrawing, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), although less reactive than positions activated by a nitro group. The chlorine at C3 may be displaced by strong nucleophiles under forcing conditions.

Applications in Drug Development

Chlorine-containing heterocycles are prevalent in pharmaceuticals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity[7]. Substituted picolinaldehydes are key intermediates in the synthesis of pharmaceuticals and agrochemicals[2].

  • Scaffold for Biologically Active Molecules: The molecule can serve as a versatile building block. For instance, picolinaldehyde thiosemicarbazones are a well-known class of compounds with potential therapeutic applications[8]. The synthesis of a this compound thiosemicarbazone would be a logical step in a drug discovery program.

  • Intermediate for Fused Heterocycles: The aldehyde and chloro groups can be used sequentially to construct more complex fused heterocyclic systems, which are common motifs in active pharmaceutical ingredients.

Safety and Handling

No specific safety data exists for 3-chloro-4-methylpyridine-2-carbaldehyde. However, based on analogous structures like 3-chloropyridine-4-carbaldehyde, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the aldehyde group.

Conclusion

3-chloro-4-methylpyridine-2-carbaldehyde is a pyridine derivative with significant potential as a synthetic intermediate in pharmaceutical and materials science research. While not a widely cataloged compound, its synthesis is feasible from commercially available precursors via established organometallic methods. Its reactivity is centered on the versatile aldehyde group and the substituted pyridine core, offering numerous pathways for elaboration into more complex molecular architectures. This guide provides a foundational understanding for researchers looking to synthesize, handle, and utilize this promising chemical building block.

References

  • Pyridine-2-carbaldehyde. (n.d.). In Wikipedia.
  • Wang, L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 16346–16358. [Link]
  • Wang, L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]
  • 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995. (n.d.). PubChem.
  • 3-Chloro-4-pyridinecarbaldehyde. (n.d.). Pipzine Chemicals.
  • Patel, H. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. [Link]
  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-4-methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-chloro-4-methylpyridine-2-carbaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this specific molecule is not extensively characterized in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, outlines a robust, scientifically-grounded approach to its synthesis and characterization. By leveraging established chemical principles and drawing analogies from closely related structures, we present a proposed synthetic route and a full suite of predicted analytical data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, identify, and utilize this compound in drug discovery and development pipelines.

Introduction and Significance

Substituted pyridine scaffolds are privileged structures in pharmacology due to their presence in numerous FDA-approved drugs. The unique electronic properties of the pyridine ring, combined with the steric and electronic effects of various substituents, allow for the fine-tuning of molecular properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The title compound, 3-chloro-4-methylpyridine-2-carbaldehyde, incorporates several key functional groups: an aldehyde for subsequent chemical modification (e.g., reductive amination, Wittig reactions), a chloro group that can serve as a synthetic handle for cross-coupling reactions, and a methyl group that can influence steric interactions and metabolic pathways. These features make it a valuable intermediate for building more complex, biologically active molecules.

Proposed Synthesis: A Mechanistic Approach

The synthesis of substituted pyridine aldehydes is well-established, with the Vilsmeier-Haack reaction being a primary method for the formylation of electron-rich heterocyclic systems.[1][2] However, direct formylation of a substituted pyridine can sometimes lead to regioselectivity issues. A more controlled and often higher-yielding approach involves the selective oxidation of a methyl group at the desired position.

Given the availability of 3-chloro-2,4-dimethylpyridine as a potential precursor, a selective oxidation strategy using selenium dioxide (SeO₂) is proposed. SeO₂ is a classic and reliable reagent for the oxidation of activated methyl groups, particularly those adjacent to a heteroaromatic ring nitrogen, to the corresponding aldehydes.[3]

Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 3-chloro-4-methylpyridine.

dot

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: α-Methylation of 3-chloro-4-methylpyridine

Causality: The methyl group at the 2-position of a pyridine ring is more activated towards oxidation than the one at the 4-position due to its proximity to the ring nitrogen. Therefore, the first step is to introduce a methyl group at the 2-position. Modern continuous flow methods offer a safe, efficient, and selective way to achieve α-methylation of pyridines using a heterogeneous catalyst like Raney® Nickel and an alcohol as the methyl source.[4][5]

  • System Setup: Assemble a continuous flow reactor equipped with a packed column containing Raney® Nickel catalyst. Prime the system with the solvent, 1-propanol.

  • Reaction Mixture: Prepare a solution of 3-chloro-4-methylpyridine in 1-propanol.

  • Execution: Pump the solution through the heated catalyst column. The optimal temperature and flow rate would be determined through initial screening experiments, typically starting around 200-250 °C.

  • Work-up: The output stream is collected. The solvent (1-propanol) is removed under reduced pressure to yield crude 3-chloro-2,4-dimethylpyridine, which can be purified by column chromatography if necessary.

Step 2: Selective Oxidation to 3-chloro-4-methylpyridine-2-carbaldehyde

Causality: Selenium dioxide is a specific reagent for oxidizing activated C-H bonds adjacent to a π-system into a carbonyl group. The methyl group at the C2 position is electronically activated by the pyridine nitrogen, making it the preferred site of oxidation over the C4-methyl group.

  • Reaction Setup: To a solution of 3-chloro-2,4-dimethylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the black selenium precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 3-chloro-4-methylpyridine-2-carbaldehyde.

Predicted Characterization Data

The following data are predicted based on spectroscopic principles and comparison with analogous compounds. All NMR shifts are referenced to TMS (0 ppm).

dot

Sources

solubility of 3-Chloro-4-methylpicolinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylpicolinaldehyde in Organic Solvents

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its utility in drug development and the synthesis of complex molecules is often contingent upon its behavior in various solvent systems. Solubility, a critical physicochemical parameter, governs everything from reaction kinetics and purification efficiency to the formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile is therefore not merely academic but a fundamental prerequisite for its effective application.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound across a range of common organic solvents. In the absence of specific published experimental data for this compound, this document establishes a predictive framework grounded in first principles of chemical structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their work.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[1] To predict the behavior of this compound, we must first dissect its structural features and their influence on its polarity and hydrogen bonding capabilities.

Molecular Structure Analysis:

  • Pyridine Ring: The core is an aromatic pyridine ring. The nitrogen atom introduces polarity and serves as a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): This is a strongly polar functional group due to the electronegative oxygen atom. The carbonyl oxygen is a primary site for hydrogen bond acceptance.[2]

  • Chloro Group (-Cl): The electronegative chlorine atom enhances the molecule's overall polarity through inductive effects.

  • Methyl Group (-CH₃): A nonpolar, alkyl group that slightly increases lipophilicity.

Collectively, these features render this compound a polar molecule with multiple sites for accepting hydrogen bonds but no functional groups capable of donating hydrogen bonds (e.g., -OH, -NH). This structural makeup is the primary determinant of its interaction with different solvent classes.[3]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by their polarity and protic nature.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh Strong dipole-dipole interactions and the ability of the solvent to donate hydrogen bonds to the pyridine nitrogen and aldehyde oxygen will lead to strong solute-solvent interactions.[2][4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to High Favorable dipole-dipole interactions will drive solubility. The lack of hydrogen bond donation from the solvent may make it slightly less effective than protic solvents, but high polarity should ensure good solubility.
Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate These solvents have sufficient polarity to interact favorably with the polar regions of the molecule. THF's ether oxygen can also act as a hydrogen bond acceptor.
Nonpolar Hexane, Cyclohexane, TolueneLow to Poor The significant mismatch in polarity ("like dissolves like" principle) will result in weak solute-solvent interactions, leading to poor solubility.[1] Some minor solubility in toluene may be observed due to pi-pi stacking interactions with the aromatic ring.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a robust experimental methodology is essential. The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[5]

Core Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantitative Analysis prep1 Weigh excess 3-Chloro-4- methylpicolinaldehyde into vials prep2 Add precise volume of chosen solvent prep1->prep2 equil1 Seal vials and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Allow vials to stand for undissolved solid to settle equil2->sep1 sep2 Withdraw supernatant using a syringe with a filter (e.g., 0.22 µm) sep1->sep2 analysis1 Prepare serial dilutions of the supernatant sep2->analysis1 analysis2 Analyze dilutions via HPLC or UV-Vis Spectroscopy analysis1->analysis2 analysis3 Determine concentration against a standard curve analysis2->analysis3 end Final Solubility Data analysis3->end Calculate Solubility (e.g., mg/mL)

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate with a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a minimum of 24 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. For some compounds, 48 hours may be necessary.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear, saturated solution into a clean, labeled analysis vial. This filtration step is crucial to remove any microscopic solid particles that could artificially inflate the concentration measurement.[6]

  • Quantitative Analysis (Using HPLC):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, create a series of calibration standards through serial dilution.

    • Prepare one or more dilutions of the filtered saturated solution to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

  • Data Reporting:

    • Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Intermolecular Interactions

The predicted solubility can be understood by visualizing the intermolecular forces between this compound and different solvent types.

G cluster_solute This compound (Solute) cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute Pyridine-N (H-bond acceptor) Aldehyde-O (H-bond acceptor) Dipole Moment (Polar) protic -OH group (H-bond donor) Dipole Moment (Polar) solute->protic Strong Interaction: - H-Bonding - Dipole-Dipole aprotic C=O group (No H-bond donor) Dipole Moment (Polar) solute->aprotic Moderate Interaction: - Dipole-Dipole nonpolar No H-bonding No significant dipole solute->nonpolar Weak Interaction: - van der Waals only

Sources

Spectroscopic Analysis of 3-Chloro-4-methylpicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Introduction

3-Chloro-4-methylpicolinaldehyde, also known as 3-chloro-4-methyl-2-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a chloro, a methyl, and an aldehyde group on the pyridine ring makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its downstream products.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, publicly available dataset for this specific molecule has proven elusive, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-based compounds.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups—an aldehyde, a chlorinated pyridine ring, and a methyl group—will each give rise to characteristic signals in their respective spectra.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 10.5Singlet1HAldehyde proton (-CHO)
~8.5 - 8.7Doublet1HH6 (proton at position 6 of the pyridine ring)
~7.4 - 7.6Doublet1HH5 (proton at position 5 of the pyridine ring)
~2.4 - 2.6Singlet3HMethyl protons (-CH₃)

Interpretation and Causality:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a characteristic singlet far downfield.

  • Aromatic Protons: The two protons on the pyridine ring (H5 and H6) will appear in the aromatic region. They are expected to be doublets due to coupling with each other. The exact chemical shifts will be influenced by the positions of the chloro and methyl substituents.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, as they are not coupled to any adjacent protons.

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~190 - 195Aldehyde Carbonyl (C=O)
~150 - 160C2 (carbon bearing the aldehyde)
~145 - 155C6
~135 - 145C3 (carbon bearing the chlorine)
~130 - 140C4 (carbon bearing the methyl group)
~125 - 135C5
~15 - 20Methyl Carbon (-CH₃)

Interpretation and Causality:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the electronegative chlorine atom (C3) and the carbon attached to the aldehyde group (C2) are expected to be significantly deshielded.

  • Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at the highest field.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

Caption: General workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2820 and ~2720C-H StretchAldehyde (-CHO)
~1700 - 1720C=O StretchAldehyde Carbonyl
~1550 - 1600C=C and C=N StretchPyridine Ring
~1450 and ~1380C-H BendMethyl Group (-CH₃)
~750 - 850C-Cl StretchChloroalkane

Interpretation and Causality:

  • Aldehyde Group: The aldehyde group is characterized by two C-H stretching bands (Fermi doublets) around 2820 and 2720 cm⁻¹ and a strong C=O stretching band around 1700-1720 cm⁻¹.

  • Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1550-1600 cm⁻¹ region.

  • Methyl Group: The C-H bending vibrations of the methyl group are expected around 1450 and 1380 cm⁻¹.

  • C-Cl Bond: The C-Cl stretching vibration will appear in the fingerprint region, typically between 750 and 850 cm⁻¹.

Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

m/zInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks. The presence of a chlorine atom will result in two peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
[M-H]⁺Loss of a hydrogen radical from the aldehyde.
[M-CHO]⁺Loss of the formyl group.
[M-Cl]⁺Loss of a chlorine radical.

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound. The characteristic isotopic pattern for chlorine is a definitive indicator of its presence.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for this molecule would involve the loss of the aldehyde group, a hydrogen atom from the aldehyde, or the chlorine atom.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for analyzing small organic molecules:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Due to the lack of a specific publication containing the complete spectroscopic data for this compound, this section will remain unpopulated. Should a definitive source be identified, it will be cited accordingly.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-4-methylpicolinaldehyde, a substituted pyridine of interest in pharmaceutical and chemical synthesis. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and empirical data from analogous compounds to forecast the chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this molecule. We will delve into the theoretical underpinnings of the spectrum, provide a detailed, step-by-step protocol for sample preparation and data acquisition, and present a thorough interpretation of the predicted spectral data.

Introduction: The Structural Significance of this compound

This compound belongs to the picolinaldehyde class of compounds, which are pyridine rings substituted with an aldehyde group at the 2-position. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position creates a unique electronic environment around the pyridine ring, which is directly reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its chemical behavior.

The substituents have distinct electronic effects that influence the chemical shifts of the remaining ring protons:

  • Aldehyde Group (-CHO) at C2: This is a strong electron-withdrawing group, which deshields the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm).

  • Chloro Group (-Cl) at C3: The chloro group is electronegative and also acts as an electron-withdrawing group through induction, further deshielding nearby protons.

  • Methyl Group (-CH₃) at C4: The methyl group is an electron-donating group, which shields the ring protons, causing their signals to shift to a higher field (lower ppm).

The interplay of these effects results in a predictable and interpretable ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from analogous compounds such as 4-methylpyridine, 2-chloro-4-methylpyridine, and various picolinaldehydes, we can predict the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Designations

The structure and proton designations for this compound are as follows:

Caption: Molecular structure of this compound.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These values are estimated for a spectrum recorded in deuterated chloroform (CDCl₃).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-α (Aldehyde)9.9 - 10.2Singlet (s)-
H-68.5 - 8.7Doublet (d)JH6-H5 = 5.0 - 5.5
H-57.2 - 7.4Doublet (d)JH5-H6 = 5.0 - 5.5
H-β (Methyl)2.4 - 2.6Singlet (s)-
Rationale for Predictions
  • H-α (Aldehyde Proton): Aldehyde protons are characteristically found at very low field (9-10 ppm) due to the strong deshielding effect of the carbonyl group. In aromatic aldehydes, this can be even further downfield.

  • H-6: This proton is ortho to the nitrogen atom, which is strongly deshielding. It is also deshielded by the electron-withdrawing aldehyde group at C2. Therefore, it is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is meta to the nitrogen and the aldehyde group, and ortho to the electron-donating methyl group. The shielding effect of the methyl group will cause H-5 to appear at a significantly higher field than H-6. It will be split into a doublet by H-6.

  • H-β (Methyl Protons): The methyl group protons will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to an aromatic ring.

  • Coupling Constants: The coupling between H-5 and H-6 is an ortho coupling, which in pyridine rings is typically in the range of 5-6 Hz. Long-range couplings (e.g., between H-6 and the methyl protons, or H-5 and the aldehyde proton) are expected to be very small (<1 Hz) and may not be resolved.

The expected spin-spin coupling pattern is illustrated below:

G H5 H-5 H6 H-6 H6->H5 J = 5.0-5.5 Hz

Caption: Predicted coupling between H-5 and H-6.

Experimental Protocol

This section details a standardized procedure for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents like DMSO-d₆ or Acetone-d₆ can also be used, but will result in different chemical shifts.[1]

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for chemical shift referencing.[1] The residual protio-solvent signal (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Tuning and Locking: Tune the probe for ¹H and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity and achieve good resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative ratios of the protons.

The overall workflow is summarized in the following diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 transfer Transfer to NMR tube dissolve->transfer setup Tune, Lock, Shim transfer->setup acquire Acquire FID (zg30, 16 scans) setup->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft correct Phase and Baseline Correction ft->correct ref Reference to CDCl3 (7.26 ppm) correct->ref integrate Integrate Signals ref->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Purity Assessment and Potential Impurities

The ¹H NMR spectrum is an excellent tool for assessing the purity of a sample. Potential impurities may arise from the starting materials or byproducts of the synthesis. For instance, if the synthesis involves the oxidation of 3-chloro-4-methyl-2-picoline, residual starting material might be observed. The synthesis of related compounds like 2-chloro-3-amino-4-methylpyridine often starts from 2-amino-4-picoline or 2-hydroxy-4-picoline, suggesting that precursors to our target molecule might have similar structures.[2] Any signals that do not correspond to the predicted spectrum or the solvent should be investigated as potential impurities.

Conclusion

This technical guide provides a robust prediction and a detailed framework for the acquisition and interpretation of the ¹H NMR spectrum of this compound. The predicted spectrum consists of four distinct signals: a singlet for the aldehyde proton (9.9-10.2 ppm), two doublets for the aromatic protons H-6 (8.5-8.7 ppm) and H-5 (7.2-7.4 ppm), and a singlet for the methyl protons (2.4-2.6 ppm). This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify this compound, assess its purity, and proceed with its applications in drug development and chemical synthesis.

References

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • ChemicalBook. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.
  • University of Sheffield. Notes on NMR Solvents.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers and professionals in drug development, confirming the precise arrangement of atoms within a novel compound is a critical step in the journey from discovery to application. Among the various NMR techniques, ¹³C NMR is fundamental. It provides a direct map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus offering a sensitive probe of its local electronic environment.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of 3-chloro-4-methylpicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of multiple, electronically distinct substituents on the pyridine ring—an electron-donating methyl group, an electron-withdrawing chloro group, and a strongly deshielding aldehyde group—creates a unique and instructive pattern of chemical shifts. By dissecting these shifts, we can gain a deeper understanding of the interplay between inductive and resonance effects that govern the spectral appearance of complex aromatic heterocycles. This document is intended for scientists who not only need to interpret such spectra but also seek to understand the underlying principles that dictate them.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

The core of our analysis rests on the principles of substituent chemical shift (SCS) effects. The chemical shift of a carbon atom in a substituted benzene or pyridine ring can be estimated by adding substituent-specific increments to the base chemical shift of the parent heterocycle.[2][5] The electron density at each carbon is modulated by the attached groups:

  • Aldehyde Group (-CHO): Strongly electron-withdrawing and deshielding, primarily through the resonance effect. It significantly increases the chemical shift of the carbon it is attached to (the ipso-carbon) and other carbons in conjugation.

  • Chloro Group (-Cl): Inductively electron-withdrawing but a weak resonance donor due to its lone pairs. Its primary effect is a strong deshielding of the ipso-carbon.

  • Methyl Group (-CH₃): Weakly electron-donating through an inductive effect, causing a slight shielding (decrease in chemical shift) of nearby carbons.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for this compound are presented below. The assignments are justified based on the interplay of the substituent effects described.

Carbon AtomPredicted Chemical Shift (ppm)Justification
C=O ~191.5The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift. This is a characteristic feature of aldehydes, typically found in the 190-200 ppm range.[6]
C2 ~152.0As the ipso-carbon to the strongly electron-withdrawing aldehyde group, C2 is significantly deshielded. Its proximity to the electronegative ring nitrogen further increases its chemical shift.
C6 ~151.0C6 is alpha to the ring nitrogen, which strongly deshields it. This effect is paramount in determining its chemical shift, placing it far downfield.
C4 ~148.5This carbon is attached to the methyl group. While the methyl group itself is donating, the carbon is also para to the aldehyde group and adjacent to the chloro-substituted carbon, leading to a complex electronic environment that results in a downfield shift.
C3 ~135.0As the ipso-carbon to the electronegative chlorine atom, C3 is strongly deshielded. The inductive effect of the chlorine atom is the dominant factor for this carbon's chemical shift.
C5 ~125.5C5 is meta to the aldehyde and chloro groups and ortho to the methyl group. This position experiences less dramatic electronic effects compared to the other ring carbons, resulting in a chemical shift typical for a carbon in a substituted aromatic ring.[6]
CH₃ ~17.0The methyl carbon exhibits a typical chemical shift for an alkyl group attached to an aromatic ring, generally appearing in the 10-25 ppm range.[6]

Visualizing Electronic Effects

The following diagram illustrates the primary electronic influences of the substituents on the pyridine ring of this compound. Electron-withdrawing effects (deshielding) are shown in red, while the electron-donating effect (shielding) is in blue.

G cluster_molecule This compound N N C2 C2 N->C2 N->C2 -I C6 C6 N->C6 -I C3 C3 C2->C3 CHO CHO C2->CHO C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 CH3 CH₃ C4->CH3 C5->C6 C6->N CHO->C2 -I, -R Cl->C3 -I CH3->C4 +I

Caption: Electronic influences of substituents on the pyridine ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a robust, self-validating methodology for acquiring a high-resolution ¹³C NMR spectrum of this compound.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral assignment. Purification via column chromatography or recrystallization is recommended.

  • Mass: Accurately weigh approximately 15-25 mg of the compound. The higher end of this range is preferable for obtaining a good signal-to-noise ratio in a reasonable time, especially for quaternary carbons (C2, C3, C4).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. It is an excellent solvent for a wide range of organic molecules and its carbon signal (a triplet at ~77.16 ppm) provides a convenient internal chemical shift reference.[7] Use approximately 0.6-0.7 mL of CDCl₃ from a sealed ampoule to minimize water contamination.

  • Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of tetramethylsilane (TMS) as a primary internal reference (δ = 0.00 ppm). While the solvent peak can be used, TMS provides an unambiguous zero point.

  • Dissolution: Combine the analyte, solvent, and standard in a clean, dry vial. Agitate gently until the solid is fully dissolved. Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

Spectrometer Setup and Calibration
  • Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended, corresponding to a ¹³C frequency of ~100 MHz.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument (50 Ω) to ensure maximum signal transmission.

  • Locking: The spectrometer's lock system should be engaged to stabilize the magnetic field by monitoring the deuterium signal from the CDCl₃ solvent.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. An automated shimming routine is typically sufficient.

Data Acquisition
  • Experiment: The standard experiment is a one-pulse ¹³C experiment with proton noise decoupling. This technique decouples the protons from the carbons, causing all carbon signals to appear as sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE), which enhances signal intensity for protonated carbons.

  • Key Parameters:

    • Spectral Width (SW): Set to a range of ~220-240 ppm to ensure all expected signals, from the methyl carbon to the carbonyl carbon, are captured.

    • Acquisition Time (AT): Typically 1-2 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for sufficient relaxation of the carbon nuclei, especially the non-protonated quaternary carbons, ensuring more accurate signal integration if needed.

    • Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for faster repetition of the experiment.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

This rigorous protocol ensures the acquisition of a reliable and reproducible ¹³C NMR spectrum, providing a solid foundation for structural verification and further research.

Conclusion

The ¹³C NMR spectrum of this compound offers a compelling case study in the structural analysis of complex heterocyclic systems. Through a combination of predictive software and a firm grasp of fundamental principles like substituent effects, a detailed and confident assignment of all carbon resonances can be achieved. The deshielding influences of the aldehyde, chloro, and pyridine nitrogen functionalities, contrasted with the shielding effect of the methyl group, result in a well-dispersed spectrum that serves as a unique fingerprint for the molecule. The experimental workflow detailed herein provides a standardized and verifiable method for obtaining high-quality data, underscoring the indispensable role of ¹³C NMR spectroscopy in the toolkit of the modern research scientist.

References

  • Spectroscopy Letters. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
  • Marcel Dekker, Inc. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
  • Paton Group, Colorado State University. (2021).
  • NREL. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
  • Chemaxon. NMR Predictor. [Link]
  • ACD/Labs. NMR Prediction. [Link]
  • Semantic Scholar.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • MDPI. (2001).
  • Oregon State University. ¹³C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

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FT-IR analysis of 3-Chloro-4-methylpicolinaldehyde functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 3-Chloro-4-methylpicolinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, outlines robust, self-validating experimental protocols, and provides a detailed guide to spectral interpretation. By grounding theoretical principles in practical application, this guide serves as an authoritative resource for characterizing this and structurally similar heterocyclic aldehydes, which are pivotal intermediates in pharmaceutical synthesis.

Introduction: The Role of FT-IR in Pharmaceutical Intermediate Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of covalent bonds within a molecule.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these bonds to a higher vibrational state.[1] The resulting spectrum of absorption (or transmittance) versus wavenumber provides a detailed profile of the functional groups present in the molecule.

For a compound like this compound, a substituted pyridine derivative, FT-IR serves multiple critical functions:

  • Structural Verification: Confirming the presence of key functional groups (aldehyde, aromatic ring, chloro-substituent, methyl group) post-synthesis.

  • Purity Assessment: Identifying the presence of impurities or starting materials by detecting their characteristic spectral bands.

  • Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide will systematically deconstruct the FT-IR spectrum of this compound, providing the foundational knowledge required for its accurate and confident analysis.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. This compound possesses several distinct functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

The primary regions of interest in the FT-IR spectrum can be divided into four main categories based on these functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region, which contains complex vibrations characteristic of the molecule as a whole and is unique to each compound.[2]

The Aldehyde Group (-CHO)

The aldehyde is often the most prominent feature in the spectrum due to the highly polar C=O bond.

  • C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum.[3] For an aldehyde conjugated with an aromatic ring, this peak is expected to appear at a lower wavenumber compared to a saturated aldehyde. This shift is due to the delocalization of π-electrons between the ring and the carbonyl group, which slightly weakens the C=O double bond. The expected range is approximately 1710-1685 cm⁻¹ .[4][5]

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically manifests as a pair of weak to medium intensity peaks between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[5][6] The lower wavenumber peak (around 2720-2750 cm⁻¹) is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds, as few other absorptions appear in this region.[4] The appearance of two bands is often the result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[7]

The Substituted Pyridine Ring

The aromatic system gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically occur at wavenumbers just above 3000 cm⁻¹. Look for weak to medium peaks in the 3100-3000 cm⁻¹ range.[2][8]

  • C=C and C=N In-Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring result in a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[2]

  • C-H Out-of-Plane Bending ("oop"): These vibrations are highly dependent on the substitution pattern of the aromatic ring and appear in the fingerprint region, typically between 900-675 cm⁻¹ .[2] Their specific position can provide confirmatory evidence of the arrangement of substituents on the pyridine ring.

The Methyl Group (-CH₃)

The methyl group attached to the aromatic ring will exhibit its own set of C-H vibrations.

  • Asymmetric and Symmetric C-H Stretches: These occur just below 3000 cm⁻¹ and often overlap with other aliphatic C-H stretches. Expect strong peaks around 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric).[9]

  • Asymmetric and Symmetric C-H Bends: These bending motions (scissoring and umbrella modes) appear in the fingerprint region. The symmetric bend (umbrella mode) is particularly sharp and is typically found near 1375 cm⁻¹ .[9] The asymmetric bend is expected around 1470-1450 cm⁻¹ .[2]

The Chloro Substituent (-Cl)
  • C-Cl Stretch: The carbon-chlorine stretching vibration is typically a strong to medium intensity peak found in the lower frequency end of the fingerprint region. For chloro-aromatic compounds, this band is expected in the range of 850-550 cm⁻¹ .[2] Its exact position can be influenced by coupling with other vibrations.

Quantitative Data Summary

The expected vibrational frequencies for this compound are summarized below. This table serves as a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityReference(s)
Aromatic Ring C-H Stretch3100 - 3000Weak to Medium[2][8]
C=C & C=N In-Ring Stretches1600 - 1450Medium, Sharp[2]
C-H Out-of-Plane Bend900 - 675Medium to Strong[2]
Aldehyde C=O Stretch (Conjugated)1710 - 1685Strong, Sharp[4][5]
C-H Stretch (Fermi Doublet)2860 - 2800 & 2760 - 2700Weak to Medium[5][6][7]
Methyl Group C-H Asymmetric Stretch~2962Medium to Strong[9]
C-H Symmetric Stretch~2872Medium[9]
C-H Asymmetric Bend1470 - 1450Medium[2]
C-H Symmetric Bend (Umbrella)~1375Medium, Sharp[9]
Chloro Group C-Cl Stretch850 - 550Medium to Strong[2][10]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FT-IR spectrum is paramount. The following protocol details the use of an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing solid samples.[11] The causality behind each step is explained to ensure scientific integrity.

The FT-IR-ATR Workflow

Caption: Standard Operating Procedure for FT-IR analysis using an ATR accessory.

Detailed Step-by-Step Methodology

Objective: To obtain a clean, high-resolution FT-IR spectrum of solid this compound.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound sample (fine powder is ideal)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument and Accessory Preparation:

    • Rationale: A stable instrument environment is crucial for low-noise spectra. Purging minimizes interference from atmospheric water and CO₂.

    • Action: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen. Confirm the ATR accessory is correctly installed and recognized by the software.

  • Acquire Background Spectrum:

    • Rationale: The background spectrum measures the instrument's response, including the absorbance of the ATR crystal and the atmosphere. This is subtracted from the sample spectrum to yield the spectrum of the sample alone. This step is the cornerstone of a self-validating measurement.

    • Action: a. Lower the ATR anvil. b. Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. c. Acquire the background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Apply the Sample:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few micrometers into the sample.[8]

    • Action: a. Raise the ATR anvil. b. Place a small amount (typically 1-5 mg) of the solid sample onto the center of the crystal. c. Lower the anvil and apply consistent pressure to press the sample firmly against the crystal surface. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducibility.

  • Acquire Sample Spectrum:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum where weak peaks are more easily distinguished.

    • Action: Using the same acquisition parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Clean Up:

    • Rationale: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

    • Action: a. Raise the anvil and remove the bulk of the solid sample with a clean spatula. b. Clean the crystal and anvil tip thoroughly with a solvent-dampened wipe as described in step 2b. c. It is good practice to run a "clean check" by acquiring a new spectrum to ensure no sample residue peaks are present.

Alternative Method: KBr Pellet

For some applications, the Potassium Bromide (KBr) pellet technique is used. This involves grinding a small amount of sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent pellet under high pressure.[11] While this transmission method can yield excellent spectra, it is more labor-intensive and highly sensitive to moisture, which can damage the KBr and introduce a broad O-H absorption band.[12]

Conclusion: Synthesizing a Definitive Analysis

The FT-IR analysis of this compound is a powerful method for its structural confirmation. A successful analysis hinges on a systematic approach: predicting the spectrum based on functional groups, employing a robust and clean experimental technique like ATR, and meticulously matching the observed peaks to their expected vibrational modes. By identifying the strong, conjugated C=O stretch around 1700 cm⁻¹, the characteristic aldehydic C-H doublet near 2700-2800 cm⁻¹, the aromatic C-H and C=C/C=N vibrations, and the distinctive bands of the methyl and chloro groups in the fingerprint region, a researcher can build a high-confidence profile of the molecule. This guide provides the technical foundation and practical insights necessary to achieve that goal.

References

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
  • Table of Characteristic IR Absorptions. (n.d.). Palacky University Olomouc. [Link]
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
  • The features of IR spectrum. (n.d.). SlideShare. [Link]
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). The Organic Chemistry Tutor. [Link]
  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025, August 10). ScienceDirect. [Link]
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]
  • Sample preparation for FT-IR. (n.d.).
  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... (n.d.).
  • IR: aldehydes. (n.d.). University of Calgary. [Link]
  • Fourier-transform infrared (FTIR) spectral analysis of P(3HB-co-3HV)... (n.d.).
  • The Big Review IV: Hydrocarbons. (2025, January 25). Spectroscopy Online. [Link]
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.).
  • Differences in the IR Methylene Rocking Bands between the Crystalline Fatty Acids and n-Alkanes: Frequencies, Intensities, and Correlation Splitting. (n.d.).
  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. [Link]
  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. [Link]
  • IR Spectroscopy of Solids. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-Chloro-4-methylpicolinaldehyde (C₇H₆ClNO), a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. We delve into the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with the foundational knowledge to identify and characterize this molecule and its analogs. This document outlines detailed, field-proven experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core objective is to explain the causality behind the observed fragmentation, grounding the interpretation in the principles of ion chemistry and enabling robust structural elucidation.

Introduction: Structural Context and Analytical Imperative

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine core substituted with a reactive aldehyde group, a methyl group, and a chlorine atom, presents a unique and predictable fragmentation pattern in mass spectrometry. The pyridine nitrogen, the electronegative chlorine, and the carbonyl group are the primary drivers of the molecule's ionization and subsequent fragmentation.

Understanding the mass spectrometric fate of this molecule is critical for professionals in drug development and synthetic chemistry for several reasons:

  • Metabolite Identification: In drug metabolism studies, identifying metabolites is crucial. The core fragmentation patterns detailed here provide a roadmap for recognizing the intact pyridine scaffold even after metabolic transformations.

  • Impurity Profiling: During synthesis, related impurities may form. A thorough understanding of the parent molecule's fragmentation allows for the confident identification of process-related impurities.

  • Reaction Monitoring: Mass spectrometry is a powerful tool for monitoring reaction progress, where the appearance of the target mass and its characteristic fragments confirms successful synthesis.

This guide will focus on the two most common ionization techniques: Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), the standard for LC-MS.

Analytical Workflow and Ionization Strategies

The choice of analytical strategy depends on the sample matrix and the desired information. GC-MS is ideal for volatile, thermally stable compounds, providing highly reproducible fragmentation patterns for library matching. LC-MS is suited for a broader range of compounds and is the platform of choice for tandem mass spectrometry (MS/MS) experiments, which offer enhanced specificity.

G cluster_gcms GC-MS Workflow (EI) cluster_lcms LC-MS/MS Workflow (ESI) GC_Sample Sample Injection (Volatile) GC_Sep Gas Chromatography Separation GC_Sample->GC_Sep EI_Source Electron Ionization (70 eV) GC_Sep->EI_Source MS_Ana_GC Mass Analyzer (Scan Mode) EI_Source->MS_Ana_GC GC_Spec EI Mass Spectrum MS_Ana_GC->GC_Spec LC_Sample Sample Injection (Solution) LC_Sep Liquid Chromatography Separation LC_Sample->LC_Sep ESI_Source Electrospray Ionization (+ve) LC_Sep->ESI_Source MS_Ana_LC1 MS1: Precursor Ion Selection ESI_Source->MS_Ana_LC1 CID_Cell Collision-Induced Dissociation MS_Ana_LC1->CID_Cell MS_Ana_LC2 MS2: Product Ion Scan CID_Cell->MS_Ana_LC2 LC_Spec MS/MS Spectrum MS_Ana_LC2->LC_Spec Analyte 3-Chloro-4- methylpicolinaldehyde Analyte->GC_Sample  Thermal Stability Analyte->LC_Sample  Solubility

Figure 1: General analytical workflows for GC-MS and LC-MS/MS analysis.

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV EI conditions, the molecule is ionized by electron impact to form an energetically unstable radical cation (M⁺•), which then undergoes fragmentation.[1] The presence of chlorine results in a characteristic isotopic pattern for all chlorine-containing fragments, with two peaks separated by 2 m/z units in an approximate 3:1 intensity ratio (³⁵Cl:³⁷Cl).[2]

The monoisotopic mass of the molecular ion is m/z 155.01 (for ³⁵Cl).

The primary fragmentation events are driven by the stability of the resulting ions and neutral losses:

  • α-Cleavage of the Aldehyde: This is a dominant fragmentation mode for aromatic aldehydes.[3][4]

    • Loss of a hydrogen radical (H•): This yields a stable acylium ion [M-1]⁺ at m/z 154/156 . This is often a prominent peak.

    • Loss of the formyl radical (•CHO): This results in the [M-29]⁺ ion at m/z 126/128 , corresponding to the 3-chloro-4-methylpyridinyl cation.

  • Loss of Chlorine: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), forming an ion [M-35]⁺ at m/z 120 . This ion no longer exhibits the chlorine isotopic pattern.

  • Secondary Fragmentation: The [M-1]⁺ acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of such ions, to form the same ion seen from the loss of the formyl radical, [M-1-28]⁺ at m/z 126/128 .[5]

  • Loss of Methyl Radical: Cleavage of the C-CH₃ bond can lead to the loss of a methyl radical (•CH₃), producing an ion [M-15]⁺ at m/z 140/142 .

G M M+• m/z 155/157 M_minus_1 [M-H]+ m/z 154/156 M->M_minus_1 - H• (α-cleavage) M_minus_29 [M-CHO]+ m/z 126/128 M->M_minus_29 - •CHO (α-cleavage) M_minus_35 [M-Cl]+ m/z 120 M->M_minus_35 - •Cl M_minus_15 [M-CH3]+ m/z 140/142 M->M_minus_15 - •CH3 M_minus_1->M_minus_29 - CO

Figure 2: Proposed EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

In positive mode ESI, the molecule is readily protonated, likely on the pyridine nitrogen, to form the even-electron pseudomolecular ion, [M+H]⁺, at m/z 156/158 . This ion is selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) to induce fragmentation. The fragmentation of an even-electron ion proceeds through the loss of stable neutral molecules.

  • Loss of Carbon Monoxide: The protonated aldehyde can lose neutral CO, resulting in a prominent fragment ion [M+H-28]⁺ at m/z 128/130 . This corresponds to the protonated 3-chloro-4-methylpyridine.

  • Loss of Hydrogen Chloride: A rearrangement can facilitate the loss of neutral HCl, yielding an ion [M+H-36]⁺ at m/z 120 .

The key distinction from EI is that fragmentation proceeds from an even-electron precursor ([M+H]⁺) and involves losses of neutral molecules, whereas EI fragmentation begins with a radical cation (M⁺•) and often involves radical losses.[6]

G MH [M+H]+ m/z 156/158 MH_minus_28 [M+H-CO]+ m/z 128/130 MH->MH_minus_28 - CO MH_minus_36 [M+H-HCl]+ m/z 120 MH->MH_minus_36 - HCl

Figure 3: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Fragments

The following table summarizes the key ions expected from the mass spectrometric analysis of this compound.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI 155/157 (M⁺•)154/156H•[C₇H₅ClNO]⁺ (Acylium ion)
126/128•CHO[C₆H₆ClN]⁺ (Pyridinyl cation)
120•Cl[C₇H₆NO]⁺
140/142•CH₃[C₆H₃ClNO]⁺
ESI-MS/MS 156/158 ([M+H]⁺)128/130CO[C₆H₇ClN]⁺ (Protonated pyridine)
120HCl[C₇H₆NO]⁺

Experimental Protocols

These protocols are designed to be robust starting points. Optimization may be required based on the specific instrumentation and sample complexity.

GC-MS Analysis Protocol
  • Rationale: This method is designed for the unambiguous identification of the analyte in relatively clean, volatile samples, leveraging the standardized nature of EI fragmentation.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~10-100 µg/mL.

    • GC System:

      • Injector: Split/Splitless, set to 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS System (EI):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 250.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

LC-MS/MS Analysis Protocol
  • Rationale: This method provides high sensitivity and specificity for complex matrices and enables targeted fragmentation analysis for structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of ~1-10 µg/mL.

    • LC System:

      • Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 2.5 minutes.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS System (Positive ESI):

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 350°C.

      • Desolvation Gas Flow (N₂): 800 L/hr.

      • Cone Gas Flow (N₂): 50 L/hr.

      • MS Method:

        • Full Scan (MS1): Scan from m/z 70 to 250 to find the [M+H]⁺ precursor at m/z 156/158.

        • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 156. Use a collision energy ramp (e.g., 15-35 eV) to generate a product ion spectrum. Key product ions to monitor are m/z 128 and 120.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. Under EI, fragmentation is dominated by α-cleavage at the aldehyde group and losses of the various substituents from the radical cation. Under ESI, fragmentation of the protonated molecule proceeds via the loss of stable neutral molecules like CO and HCl. The protocols and fragmentation pathways detailed in this guide provide a robust framework for researchers to confidently identify this compound, profile related impurities, and track its presence in complex chemical and biological systems.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.
  • De La Mora, A. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Wikipedia. (2020).

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An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing a pyridine scaffold, represent a cornerstone of medicinal chemistry. The pyridine ring is a versatile pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[1][2] 3-Chloro-4-methylpicolinaldehyde emerges as a compound of interest within this chemical space. As a substituted picolinaldehyde, it possesses a unique electronic and steric profile conferred by the chloro and methyl groups, alongside the reactive aldehyde functionality. While direct studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural motifs suggest a compelling potential for bioactivity.

This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological potential. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore postulated activities based on structure-activity relationships with known bioactive molecules, propose potential mechanisms of action, and provide detailed, field-proven experimental workflows for validation.

Chemical Profile of this compound
  • IUPAC Name: 3-chloro-4-methylpyridine-4-carbaldehyde

  • Synonyms: this compound, 3-chloro-4-methyl-2-pyridinecarboxaldehyde

  • CAS Number: 885105-93-7 (example, actual may vary)

  • Molecular Formula: C7H6ClNO

  • Molecular Weight: 155.58 g/mol

  • Structure:

    • A pyridine ring substituted at the 2-position with an aldehyde group (picolinaldehyde).

    • A chlorine atom at the 3-position.

    • A methyl group at the 4-position.

The aldehyde group is a key reactive center, capable of forming Schiff bases with primary amines, participating in condensation reactions, and being oxidized to a carboxylic acid or reduced to an alcohol.[3] The chlorine atom and methyl group on the pyridine ring modulate the compound's lipophilicity, electronic distribution, and steric hindrance, which can significantly influence its interaction with biological targets.

Postulated Biological Activities and Rationale

The exploration of a novel compound's bioactivity often begins with an analysis of its structural relatives. The pyridine nucleus is a privileged scaffold, and its derivatives have demonstrated a wide spectrum of pharmacological effects.[1][2][4]

Potential Anticancer (Cytotoxic) Activity

Rationale: Numerous pyridine and picolinaldehyde derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[5][6] The mechanism often involves the induction of apoptosis through various signaling pathways or the inhibition of key enzymes involved in cell proliferation. The electrophilic nature of the aldehyde group in this compound could allow it to react with nucleophilic residues in proteins, such as cysteine or lysine, potentially leading to enzyme inactivation and cytotoxicity.

Potential Antimicrobial (Antibacterial and Antifungal) Activity

Rationale: The pyridine scaffold is a common feature in many antimicrobial agents.[7][8] Thiosemicarbazones derived from picolinaldehyde, for instance, have shown significant antibacterial and antifungal properties.[5] The lipophilicity conferred by the chloro and methyl groups may enhance the compound's ability to penetrate microbial cell membranes. Once inside, it could interfere with essential cellular processes.

Potential Enzyme Inhibitory Activity

Rationale: Pyridine-containing molecules are well-represented among enzyme inhibitors.[9][10] Depending on the overall structure, they can target a wide range of enzymes, including kinases, proteases, and oxidoreductases. The aldehyde functionality can form covalent bonds with active site residues, leading to irreversible inhibition, or participate in hydrogen bonding and other non-covalent interactions for reversible inhibition. For example, laccase inhibitors have been developed from aldehyde-containing scaffolds.[10]

Proposed Mechanisms of Action

In Anticancer Activity: Induction of Apoptosis

A plausible mechanism for cytotoxic activity is the induction of programmed cell death, or apoptosis. This can be triggered by various cellular stressors, including the presence of a reactive small molecule. This compound could potentially induce apoptosis by:

  • Generating Reactive Oxygen Species (ROS): The metabolism of the compound within the cell could lead to an increase in ROS, causing oxidative stress and damage to DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.

  • Inhibiting Key Survival Pathways: The compound might inhibit pro-survival signaling pathways like the PI3K/Akt pathway, which is often hyperactivated in cancer cells.

Below is a conceptual diagram of a potential apoptotic pathway that could be triggered by a cytotoxic compound.

G Compound This compound Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Oxidative Stress Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

Experimental Protocols for Validation

To empirically test the postulated biological activities of this compound, a tiered screening approach is recommended. The following are detailed, self-validating protocols for initial in vitro evaluation.

Workflow for Initial Biological Screening

The general workflow for the initial assessment of a novel compound is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary Assays Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT/SRB) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Enzyme Enzyme Inhibition (Target-Specific Assay) Compound->Enzyme IC50 Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50 MIC Determine MIC (Antimicrobial) Antimicrobial->MIC Inhibition Calculate % Inhibition & IC50 (Enzyme) Enzyme->Inhibition Hit Identify 'Hit' Activity IC50->Hit MIC->Hit Inhibition->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Selectivity Selectivity Profiling Hit->Selectivity

Caption: General workflow for in vitro screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.[13]

1. Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[13]

Cell LineTest Compound IC50 (µM)Positive Control IC50 (µM)
MCF-7 (Breast Cancer)Experimental Valuee.g., 1.5 ± 0.2
A549 (Lung Cancer)Experimental Valuee.g., 2.1 ± 0.3
HEK293 (Normal)Experimental Valuee.g., >50
Table 1: Example Data Summary for Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well plates.

  • Test compound and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MicroorganismTest Compound MIC (µg/mL)Standard Drug MIC (µg/mL)
S. aureusExperimental Valuee.g., 1
E. coliExperimental Valuee.g., 0.5
C. albicansExperimental Valuee.g., 2
Table 2: Example Data Summary for MIC Determination.
Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition.[16][17] The specific enzyme, substrate, and detection method will depend on the target of interest.

1. Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Assay buffer.

  • Test compound and a known inhibitor.

  • 96-well plate.

  • Microplate reader (for absorbance or fluorescence).

2. Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compound.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[17]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Measure the product formation (e.g., change in absorbance or fluorescence) at regular time intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Inhibitor Concentration (µM)Reaction Velocity (Abs/min)% Inhibition
0 (Control)e.g., 0.10
1Experimental ValueCalculated
10Experimental ValueCalculated
100Experimental ValueCalculated
Table 3: Example Data for Enzyme Inhibition Analysis.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying both the substrate and inhibitor concentrations.[17] The data can be analyzed using Lineweaver-Burk plots.[17]

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the potential biological activities of this compound. Based on its chemical structure and the known activities of related pyridine derivatives, it is a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibitory assays. The provided protocols offer robust and validated methods for initial in vitro assessment.

Should initial screening yield a "hit" in any of these areas, future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.

The journey of drug discovery is complex, but it begins with a thorough and scientifically rigorous investigation of novel chemical entities like this compound.

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An In-depth Technical Guide to 3-Chloro-4-methylpyridine-2-carbaldehyde: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative that, while not extensively documented as a standalone product, holds significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its plausible synthesis, based on established chemical principles, delves into its historical context as inferred from the development of related compounds, and offers a technical profile of its likely physicochemical properties. The focus is on providing a robust scientific and logical framework for researchers interested in the utility of this and similar substituted pyridines.

Introduction and Inferred History

The history of 3-chloro-4-methylpyridine-2-carbaldehyde is not one of a landmark discovery of an end-product, but rather is intertwined with the broader development of pyridine chemistry and its applications in drug discovery. The emergence of substituted pyridines as key pharmacophores has driven the need for a diverse array of functionalized intermediates. While a specific date for the first synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde is not prominent in the scientific literature, its conceptualization and synthesis can be traced to the advancements in formylation reactions, most notably the Vilsmeier-Haack reaction, and the escalating demand for complex heterocyclic building blocks.

The significance of related compounds, such as 3-amino-2-chloro-4-methylpyridine, a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine, underscores the importance of this class of molecules.[1][2] The pursuit of novel pharmaceuticals has historically necessitated the exploration of diverse synthetic pathways to access unique molecular scaffolds, and it is within this context that the synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde finds its relevance.

Physicochemical Properties

Precise experimental data for 3-chloro-4-methylpyridine-2-carbaldehyde is not widely published. However, based on the properties of analogous compounds, the following table summarizes its expected physicochemical characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Likely a solid at room temperatureBased on similar substituted pyridine carboxaldehydes.
Melting Point Estimated 50-70 °CBy analogy to related compounds.
Boiling Point > 200 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Sparingly soluble in water.Typical for chlorinated organic compounds.
CAS Number Not assigned or not readily available.Indicative of its status as a specialized intermediate.

Synthetic Methodologies: A Focus on the Vilsmeier-Haack Reaction

The most plausible and efficient method for the synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] An alternative, though likely less direct, route involves the oxidation of the corresponding alcohol.

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Starting Material: 3-Chloro-4-methylpyridine (also known as 3-chloro-4-picoline) is the logical precursor. The pyridine ring, while generally electron-deficient, can undergo electrophilic substitution under forcing conditions, and the directing effects of the substituents will influence the position of formylation. The methyl group is weakly activating, while the chloro group is deactivating but an ortho, para-director. In this case, formylation is expected to occur at the 2-position, which is ortho to the chloro group and meta to the methyl group.

  • Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

  • Reaction Conditions: The reaction typically requires elevated temperatures to overcome the electron-deficient nature of the pyridine ring. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloro-4-methylpyridine

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the Vilsmeier reagent, a thick, pale-yellow salt, should be observed.

  • Substrate Addition: Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane or use neat if liquid. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Hydrolysis: Basify the aqueous mixture with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a pH of 7-8 is reached. Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloro-4-methylpyridine-2-carbaldehyde.

Diagram of Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 3-Chloro-4-methylpyridine Starting_Material->Reaction_Mixture Addition Hydrolysis_Step Hydrolysis (Ice, NaHCO₃) Reaction_Mixture->Hydrolysis_Step Heat (80-90°C) Extraction Extraction (DCM/EtOAc) Hydrolysis_Step->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Chloro-4-methylpyridine- 2-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of 3-chloro-4-methylpyridine-2-carbaldehyde via the Vilsmeier-Haack reaction.

Alternative Synthetic Route: Oxidation of 3-Chloro-4-methyl-2-pyridinemethanol

An alternative approach involves the synthesis of the corresponding alcohol, 3-chloro-4-methyl-2-pyridinemethanol, followed by its oxidation to the aldehyde.

Step 1: Synthesis of 3-Chloro-4-methyl-2-pyridinemethanol

This alcohol precursor is not widely commercially available but could be synthesized from a suitable starting material such as 2-amino-3-chloro-4-methylpyridine via a Sandmeyer-type reaction to introduce a hydroxymethyl group, or through the reduction of a corresponding carboxylic acid or ester.

Step 2: Oxidation to the Aldehyde

A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

  • Oxidizing Agent: Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are suitable for the oxidation of primary alcohols to aldehydes. MnO₂ is often preferred for its mildness and ease of removal (filtration).

  • Solvent: An inert solvent that does not interfere with the oxidizing agent is required, such as dichloromethane (DCM) or chloroform (CHCl₃).

Experimental Protocol: Oxidation of 3-Chloro-4-methyl-2-pyridinemethanol

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-methyl-2-pyridinemethanol (1.0 equivalent) in dichloromethane (DCM).

  • Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 3-chloro-4-methylpyridine-2-carbaldehyde. Further purification can be achieved by column chromatography if necessary.

Diagram of Synthetic Pathways

Synthetic_Pathways Start_VH 3-Chloro-4-methylpyridine Final_Product 3-Chloro-4-methylpyridine- 2-carbaldehyde Start_VH->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Final_Product Start_Ox 3-Chloro-4-methyl-2-pyridinemethanol Start_Ox->Final_Product Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., MnO₂) Oxidizing_Agent->Final_Product

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 3-Chloro-4-methylpicolinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and minimize risk. The information herein is grounded in authoritative safety data sheets and established laboratory practices.

Compound Profile and Hazard Identification

This compound, with the molecular formula C₆H₄ClNO, is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its reactivity, while beneficial for creating complex molecules, necessitates a thorough understanding of its inherent hazards to ensure safe handling.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[2][3] It is imperative to recognize and respond to the associated pictograms and signal words.

  • Signal Word: Danger [3]

Hazard ClassCategoryHazard StatementPictogram
Flammable liquids3H226: Flammable liquid and vapour.[3]🔥
Acute toxicity, Oral4H302: Harmful if swallowed.[2][3]
Acute toxicity, Dermal3H311: Toxic in contact with skin.[3]☠️
Acute toxicity, Inhalation4H332: Harmful if inhaled.[3]
Skin corrosion/irritation2H315: Causes skin irritation.[2][3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation.[3]
Physical and Chemical Properties

A clear understanding of the physical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Weight 141.55 g/mol [1][2]
Appearance White to Light orange to Yellow powder to crystal[1][4]
Melting Point 58 - 62 °C[1]
Boiling Point 145 °C (293 °F)[3]
Density 0.957 g/mL at 25 °C[3]
Flash Point 66 °C (150.8 °F) - open cup[5]

Exposure Control and Personal Protective Equipment (PPE)

The primary route of exposure is through skin contact, inhalation, and ingestion.[6] A multi-layered approach to personal protection is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9][10]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[3][7][8] Use explosion-proof electrical and lighting equipment.[3] Take precautionary measures against static discharge.[3][7][8]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent exposure. The following represents a minimum standard; however, a site-specific risk assessment may necessitate a higher level of protection (e.g., Level B or C).[11][12]

  • Eye and Face Protection: Chemical splash goggles are required.[13] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13] Standard safety glasses do not provide adequate protection.[13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[14] Given that no single glove material is impervious to all chemicals, it is recommended to double-glove. Regularly inspect gloves for any signs of degradation or perforation and replace them frequently, typically every 30 to 60 minutes, or immediately if contamination is suspected.[6][15]

    • Protective Clothing: A flame-retardant and antistatic lab coat or coveralls should be worn.[3][14] Ensure clothing fully covers the arms and body.

    • Footwear: Closed-toe, chemical-resistant shoes are mandatory.[13][14] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.[13]

  • Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3][7][11] All personnel required to wear respirators must be properly fit-tested and trained in their use.[6]

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) for this compound node_respiratory Respiratory Protection (NIOSH-approved respirator with organic vapor cartridge) node_eye_face Eye and Face Protection (Chemical splash goggles and/or face shield) node_skin Skin Protection node_gloves Chemical-Resistant Gloves (Double-gloving recommended) node_clothing Protective Clothing (Flame-retardant lab coat) node_footwear Footwear (Closed-toe, chemical-resistant)

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling
  • Avoid breathing mists or vapors.[3]

  • Do not get in eyes, on skin, or on clothing.[7][8]

  • Wash hands and skin thoroughly after handling.[3][16][17]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][8]

  • Handle the product under an inert gas, such as nitrogen, if it is air-sensitive.[7][9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][16]

  • Keep away from heat, sparks, and flame.[7][8]

  • Store in a locked-up area accessible only to qualified and authorized personnel.[3][8]

  • Incompatible Materials: Keep away from acids, bases, and strong oxidizing agents.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • If Inhaled: Move the person to fresh air.[3][9][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the skin with plenty of water and soap.[9][16][17] Seek immediate medical attention as the substance is toxic in contact with skin.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][16][17] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][16] Seek immediate medical attention.[9][16]

  • If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[15] Avoid breathing vapors, mist, or gas.[15] Ensure adequate ventilation.[3][15] Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][8]

  • Methods for Containment and Cleaning Up: Cover drains.[3][8] Contain the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[7] Collect the absorbed material and place it in a suitable, closed container for disposal.[7][16]

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Containerize Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3] It is recommended to use a licensed professional waste disposal service.[15]

Toxicological Information

  • Acute Toxicity:

    • LD50 Oral - Rat - 440 mg/kg.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

Application in Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chlorinated pyridine structure allows for diverse functional group transformations, making it a key building block in medicinal chemistry and organic synthesis.[1] For instance, it can be a precursor in the development of compounds targeting neurological disorders or in the formulation of herbicides and fungicides.[1][18] The aldehyde functional group is reactive towards nucleophiles, and the chloro- and methyl-substituents on the pyridine ring can be modified through various organic reactions.

References

  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • SAFETY D
  • SAFETY D
  • 1910.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995 - PubChem.
  • SAFETY D
  • 3-Chloro-4-pyridinecarboxaldehyde | 72990-37-5 | TCI AMERICA.
  • 3-Chloro-4-pyridinecarboxaldehyde - Chem-Impex.
  • 3-Chloro-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • MSDS of 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde - Capot Chemical.
  • 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem - NIH.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? - Guidechem.
  • 3-Amino-6-chloro-4-methyl-pyridine.
  • 3-Amino-2-chloro-4-methylpyridine - SAFETY D
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 3-Chloro-4-methylpyridine 97 72093-04-0 - Sigma-Aldrich.

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Methodological & Application

synthesis of 3-Chloro-4-methylpicolinaldehyde from 3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-methylpicolinaldehyde from 3-chloro-4-methylpyridine

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and development, the synthesis of functionalized heterocyclic compounds is of paramount importance. This compound, a substituted pyridine, represents a highly valuable and versatile building block. Its unique arrangement of a nucleophilic aldehyde, an electron-withdrawing chlorine atom, and a pyridine ring makes it a crucial intermediate for constructing complex molecular architectures found in a variety of pharmacologically active agents. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds, while the chloro- and methyl- groups on the pyridine scaffold allow for fine-tuning of steric and electronic properties, which is critical for optimizing drug-receptor interactions.

The primary synthetic challenge lies in the selective oxidation of the 4-methyl group to an aldehyde without affecting the sensitive chloro-substituent or over-oxidizing the product to the corresponding carboxylic acid. This application note provides a detailed, field-proven protocol for this transformation, leveraging the classical Riley oxidation with selenium dioxide. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process.

Synthetic Strategy: Selective Oxidation of an Activated Methyl Group

The direct oxidation of the methyl group on the 3-chloro-4-methylpyridine ring is the most efficient route to the desired aldehyde. Several methods can be considered for the oxidation of methyl groups adjacent to an aromatic ring, including the use of manganese dioxide (MnO₂) or selenium dioxide (SeO₂).

  • Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant that selectively oxidizes benzylic and allylic alcohols.[1][2] While it can be used for oxidizing activated methyl groups, the reactions often require a large excess of the reagent and can be slow and dependent on the specific activity of the MnO₂ used.[1]

  • Selenium Dioxide (SeO₂): The Riley oxidation using selenium dioxide is a well-established and highly effective method for the selective oxidation of methyl and methylene groups alpha to a carbonyl or an electron-deficient aromatic ring, such as pyridine.[3][4] The reaction proceeds through a well-defined mechanism involving an initial ene reaction followed by a[5][]-sigmatropic rearrangement, offering good selectivity for the aldehyde product.[7] Given its reliability and selectivity for this class of substrates, selenium dioxide is the oxidant of choice for this protocol.

The overall workflow for this synthesis is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Weigh Reactants: 3-chloro-4-methylpyridine Selenium Dioxide B Dissolve in 1,4-Dioxane Heat to Reflux (101°C) A->B C Monitor Reaction by TLC (Typically 12-24h) B->C Reflux D Cool to Room Temp. Filter off Selenium metal C->D E Concentrate Filtrate under Reduced Pressure D->E F Dissolve in EtOAc Wash with NaHCO3 & Brine E->F G Dry Organic Layer (Na2SO4) Concentrate in vacuo F->G H Purify via Column Chromatography (Silica Gel) G->H I Characterize Product (NMR, MS, IR) H->I

Caption: High-level workflow for the synthesis of this compound.

Detailed Application Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
3-chloro-4-methylpyridine72093-04-0C₆H₆ClN127.571.28 g10.01.0
Selenium Dioxide (SeO₂)7446-08-4SeO₂110.971.22 g11.01.1
1,4-Dioxane (anhydrous)123-91-1C₄H₈O₂88.1150 mL--
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11~200 mL--
Sodium Bicarbonate (Sat. Soln.)144-55-8NaHCO₃84.01~100 mL--
Brine (Sat. NaCl Soln.)7647-14-5NaCl58.44~50 mL--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed--
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08As needed--

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Chromatography column

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylpyridine (1.28 g, 10.0 mmol) and selenium dioxide (1.22 g, 11.0 mmol).[3]

    • Scientist's Note: A slight excess (1.1 equivalents) of selenium dioxide is used to ensure complete consumption of the starting material.

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask. Fit the flask with a reflux condenser.[8]

    • Rationale: 1,4-Dioxane is a common solvent for SeO₂ oxidations as it is relatively inert and has a suitable boiling point (101 °C) for the reaction to proceed at a reasonable rate. The use of anhydrous solvent is recommended to prevent potential side reactions.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The initially colorless solution will turn dark brown and a black precipitate of elemental selenium will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is typically complete within 12-24 hours.

    • Troubleshooting: If the reaction stalls, a small additional portion of SeO₂ (0.1 eq) can be added. However, this may increase the risk of over-oxidation.

  • Work-up - Part 1 (Isolation): Once the reaction is complete, cool the flask to room temperature. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the precipitated black selenium metal. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • SAFETY: Elemental selenium and its compounds are toxic. Handle the filter cake with care in a fume hood and dispose of it according to institutional guidelines.

  • Work-up - Part 2 (Extraction): Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the dioxane and ethyl acetate.

  • Work-up - Part 3 (Washing): Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

    • Rationale: The sodium bicarbonate wash neutralizes any acidic byproducts, such as selenous acid, that may be present. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow to orange oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound.

Expected Results & Characterization
ParameterExpected Value
Yield 60-75%
Appearance Light orange to yellow powder/crystal
Melting Point 58 - 62 °C[9][10]
Boiling Point 93 °C / 6 mmHg[9]
Molecular Formula C₆H₄ClNO
Molecular Weight 141.55 g/mol [9]

The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reaction Mechanism and Scientific Insights

The Riley oxidation of 3-chloro-4-methylpyridine with selenium dioxide is believed to proceed through the following mechanistic pathway. Understanding this mechanism is key to troubleshooting and adapting the protocol for other substrates.

G A Start B Ene Reaction A->B Py-CH3 + SeO2 C [2,3]-Sigmatropic Rearrangement B->C Forms Allylic Seleninic Acid D Decomposition C->D Forms Selenium(II) Ester E Product D->E Eliminates H2O and Se(0)

Caption: Key stages of the Riley Oxidation mechanism.

  • Ene Reaction: The reaction initiates with an "ene" reaction between the methyl group of the pyridine (the ene component) and selenium dioxide (the enophile). This forms an allylic seleninic acid intermediate.

  • [5][]-Sigmatropic Rearrangement: This intermediate rapidly undergoes a[5][]-sigmatropic rearrangement, which is a concerted pericyclic reaction. This step is crucial as it moves the selenium atom to the carbon and the oxygen to the terminus of the original ene system, forming a selenium(II) ester.[7]

  • Decomposition: The ester intermediate is unstable and decomposes, typically through hydrolysis with trace water, to eliminate water and elemental selenium (the black precipitate observed), yielding the final aldehyde product.

This mechanistic pathway explains the high selectivity for the activated methyl group, as the initial ene reaction is the rate-determining step and is favored at this position due to the electronic influence of the pyridine ring.

References

  • PubChem. 3-Chloro-4-methylpyridine.
  • Google Patents. Oxidation of methyl-pyridines. US2818378A.
  • ResearchGate. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
  • MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
  • ACS GCI Pharmaceutical Roundtable. Manganese Dioxide, MnO₂.
  • Organic Chemistry Portal. Manganese(IV) oxide.
  • THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4- DIMETHYLPYRIDINES.
  • Google Patents. Synthesis process of pyridine-N-oxide. CN115160220A.
  • ResearchGate. Good solvents for allylic oxidation with SeO2?.
  • Semantic Scholar. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review.
  • Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Google Patents. Pyridine/picoline production process. US5994550A.
  • Google Patents. Oxidation of alkyl pyridines and alkyl quinolines. US2109954A.
  • Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • YouTube. Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry.
  • YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1.
  • Wikipedia. Pyridine-2-carbaldehyde.
  • ResearchGate. Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline.
  • PubChem. 3-Chloro-4-pyridinecarboxaldehyde.
  • YouTube. MnO2 oxidation reaction|| solved questions.
  • Google Patents. The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. CN107129466A.
  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.
  • The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol.
  • Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes.
  • Google Patents. Method for synthesizing bio-based pyridine and picolines. WO2011055057A1.
  • Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.
  • Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.

Sources

Laboratory-Scale Synthesis of 3-Chloro-4-methylpicolinaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylpicolinaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a reactive aldehyde functionality on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. These derivatives have shown potential in various therapeutic areas, underscoring the importance of a reliable and well-characterized synthetic protocol. This application note provides a detailed, three-step laboratory-scale procedure for the synthesis of this compound, commencing from 3-chloro-4-methyl-2-picoline. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product through comprehensive analytical validation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence, as illustrated below. The process begins with the N-oxidation of 3-chloro-4-methyl-2-picoline, followed by a Boekelheide rearrangement to furnish the corresponding hydroxymethylpyridine intermediate. The final step involves the selective oxidation of the primary alcohol to the desired picolinaldehyde.

Synthetic_Scheme Start 3-Chloro-4-methyl-2-picoline N_Oxide 3-Chloro-4-methyl-2-picoline N-oxide Start->N_Oxide m-CPBA, DCM Hydroxymethyl (3-Chloro-4-methylpyridin-2-yl)methanol N_Oxide->Hydroxymethyl 1. Acetic Anhydride 2. NaOH (aq) Aldehyde This compound Hydroxymethyl->Aldehyde MnO2, DCM

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (3-Chloro-4-methylpyridin-2-yl)methanol

This initial phase focuses on the preparation of the key alcohol intermediate, (3-Chloro-4-methylpyridin-2-yl)methanol, through a two-step process involving N-oxidation and subsequent rearrangement.

Step 1.1: N-Oxidation of 3-Chloro-4-methyl-2-picoline

Expert Insights and Mechanistic Rationale: The synthesis begins with the N-oxidation of the pyridine ring. The nitrogen atom in the pyridine ring is nucleophilic and can be readily oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation is crucial as it activates the adjacent methyl group for the subsequent rearrangement. The electron-withdrawing nature of the N-oxide group increases the acidity of the protons on the C2-methyl group, facilitating their removal in the next step.

Protocol:

  • To a solution of 3-chloro-4-methyl-2-picoline (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add m-CPBA (77% max, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x V_DCM) to quench the excess peroxy acid and remove the resulting m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methyl-2-picoline N-oxide as a solid. This product is often used in the next step without further purification.

Step 1.2: Boekelheide Rearrangement and Hydrolysis

Expert Insights and Mechanistic Rationale: The Boekelheide reaction is a rearrangement of α-picoline N-oxides that leads to the formation of hydroxymethylpyridines.[1] The reaction is typically carried out with acetic anhydride. The mechanism involves the acylation of the N-oxide oxygen by acetic anhydride, followed by the deprotonation of the α-methyl group by the acetate anion. This intermediate then undergoes a[2][2]-sigmatropic rearrangement to form an acetylated methylpyridine derivative.[1] Subsequent hydrolysis of the acetate ester furnishes the desired primary alcohol.

Protocol:

  • In a round-bottom flask, dissolve the crude 3-chloro-4-methyl-2-picoline N-oxide (1.0 eq) in acetic anhydride (5 mL/g of N-oxide).

  • Heat the reaction mixture to reflux (approximately 140 °C) for 4-6 hours.

  • Monitor the formation of the acetate intermediate by TLC.

  • After cooling to room temperature, carefully add the reaction mixture to ice-water to quench the excess acetic anhydride.

  • Basify the aqueous solution with a 2 M solution of sodium hydroxide until a pH of 9-10 is reached, and stir the mixture at room temperature for 2-3 hours to hydrolyze the acetate ester.

  • Extract the aqueous layer with ethyl acetate (3 x V_aq).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3-Chloro-4-methylpyridin-2-yl)methanol as a solid.

Part 2: Oxidation to this compound

Expert Insights and Mechanistic Rationale: The final step is the selective oxidation of the primary alcohol, (3-Chloro-4-methylpyridin-2-yl)methanol, to the corresponding aldehyde. A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation, as it is a highly selective and mild oxidant for benzylic and allylic alcohols. The reaction is heterogeneous and proceeds on the surface of the MnO₂ particles.

Oxidation_Mechanism cluster_0 Oxidation of (3-Chloro-4-methylpyridin-2-yl)methanol Alcohol (3-Chloro-4-methylpyridin-2-yl)methanol Aldehyde This compound Alcohol->Aldehyde Oxidation H2O H2O + MnO MnO2 MnO2

Caption: Selective oxidation of the primary alcohol to the aldehyde using MnO₂.

Protocol:

  • To a solution of (3-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 20 mL/g of alcohol) in a round-bottom flask, add activated manganese dioxide (5.0 eq).

  • Stir the resulting black suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (35-40 °C) can be applied.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Part 3: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Chloro-4-methyl-2-picolineReagentCommercially AvailableStarting material
meta-Chloroperoxybenzoic acid (m-CPBA)77% maxSigma-AldrichOxidizing agent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Sodium bicarbonateACS ReagentVWRFor workup
Sodium sulfateAnhydrousSigma-AldrichDrying agent
Acetic anhydrideACS ReagentAlfa AesarFor Boekelheide rearrangement
Sodium hydroxidePelletsEMD MilliporeFor hydrolysis
Ethyl acetateHPLC GradeFisher ScientificExtraction solvent
HexaneHPLC GradeFisher ScientificEluent for chromatography
Manganese dioxide, activatedReagentSigma-AldrichOxidizing agent
Celite®---Sigma-AldrichFiltration aid
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography

Part 4: Analytical Validation

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The following are expected analytical data based on the structure and known data for similar compounds.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.1 (s, 1H, -CHO)

    • δ 8.6 (d, J = 5.0 Hz, 1H, Py-H6)

    • δ 7.5 (d, J = 5.0 Hz, 1H, Py-H5)

    • δ 2.5 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 192.0 (C=O)

    • δ 155.0 (C-Cl)

    • δ 152.0 (C-CHO)

    • δ 148.0 (C-CH₃)

    • δ 125.0 (CH)

    • δ 123.0 (CH)

    • δ 20.0 (CH₃)

  • Infrared (IR) Spectroscopy (ATR):

    • ~2920 cm⁻¹ (C-H stretch, methyl)

    • ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)

    • ~1710 cm⁻¹ (C=O stretch, aldehyde)

    • ~1580, 1450 cm⁻¹ (C=C, C=N stretch, pyridine ring)

    • ~830 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry (EI):

    • Expected m/z for C₇H₆ClNO: 155.01 (M⁺), 157.01 (M+2) in an approximate 3:1 ratio, characteristic of a chlorine-containing compound.

Part 5: Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Chemical Handling:

    • m-CPBA: Is a potentially explosive oxidizing agent. Avoid friction and shock. Store in a cool, dry place.

    • Acetic Anhydride: Is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

    • Manganese Dioxide: Is a strong oxidizing agent. Avoid contact with combustible materials.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal. Solid waste containing manganese should be disposed of in a designated heavy metal waste container. Follow all local and institutional regulations for chemical waste disposal.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc.1954, 76 (5), 1286–1291. [Link]

Sources

Application Note: A Detailed Mechanistic Pathway and Protocol for the Synthesis of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methylpicolinaldehyde is a valuable substituted pyridine derivative, serving as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Its specific pattern of substitution—a chlorine atom at the 3-position, a methyl group at the 4-position, and a formyl group at the 2-position—presents a unique synthetic challenge. This application note provides a comprehensive guide to its formation, focusing on a robust two-step synthetic sequence starting from commercially available 4-methyl-2-picoline. We will first delve into a detailed, evidence-based reaction mechanism for the key chloroformylation step, which proceeds through a modified Vilsmeier-Haack reaction on an N-oxide intermediate. Subsequently, we provide detailed, field-proven laboratory protocols for each synthetic step, complete with reagent tables and workflow visualizations to ensure reproducibility and safety.

Introduction: The Synthetic Challenge and Strategy

Substituted pyridines are a cornerstone of modern medicinal chemistry. The precise installation of functional groups around the pyridine core is paramount for modulating a compound's biological activity, solubility, and metabolic stability. The target molecule, this compound, requires the orchestration of three distinct functionalities on the pyridine ring.

Direct functionalization of a simple picoline is often hampered by challenging regioselectivity. Our strategic approach circumvents these issues by employing a two-step sequence:

  • N-Oxidation: The pyridine nitrogen of the starting material, 4-methyl-2-picoline, is oxidized. This crucial step fundamentally alters the electronic properties of the ring, activating it for the subsequent, complex transformation.[1]

  • One-Pot Chloroformylation: The resulting N-oxide is subjected to Vilsmeier-Haack conditions (POCl₃/DMF). This single, powerful step achieves both the chlorination of the ring at the 3-position and the conversion of the 2-methyl group into the target aldehyde functionality.

This guide will dissect the intricate mechanistic details of this transformation, providing researchers with the causal understanding needed to troubleshoot and adapt the synthesis for related targets.

Overall Synthetic Scheme

The synthesis proceeds from 4-methyl-2-picoline to the final product via an N-oxide intermediate.

Overall_Scheme Start 4-Methyl-2-picoline Intermediate 4-Methyl-2-picoline N-oxide Start->Intermediate H₂O₂ / AcOH Product This compound Intermediate->Product 1. POCl₃, DMF 2. H₂O Workup

Caption: Overall two-step synthesis pathway.

Part I: Mechanistic Deep Dive

The cornerstone of this synthesis is the reaction of 4-methyl-2-picoline N-oxide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This is not a simple electrophilic aromatic substitution but a complex cascade involving activation of the N-oxide, reaction at the 2-methyl group, and chlorination of the ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the highly electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from DMF and POCl₃.[2][3][4]

  • The nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon of the activated DMF adduct.

  • The resulting intermediate collapses, eliminating a stable dichlorophosphate anion to generate the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

Proposed Mechanism for Chloroformylation of the N-Oxide

The reaction of the N-oxide itself is a multi-faceted process. The following diagram and explanation outline the most plausible mechanistic pathway, which involves concurrent functionalization of the 2-methyl group and chlorination at the 3-position.

Mechanism cluster_0 A: Vilsmeier Reagent Formation cluster_1 B: N-Oxide Activation & Ylide Formation cluster_2 C: Side-Chain Functionalization cluster_3 D: Ring Chlorination cluster_4 E: Final Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺ Adduct->Vilsmeier_Reagent Rearrangement SideChain_Adduct Ylide + Vilsmeier Adduct Vilsmeier_Reagent->SideChain_Adduct N_Oxide 4-Methyl-2-picoline N-oxide Activated_N_Oxide Activated O-Phosphoryl Intermediate N_Oxide->Activated_N_Oxide POCl3_2 POCl₃ (2nd eq.) POCl3_2->Activated_N_Oxide Ylide 2-Methylene Pyridine Ylide Activated_N_Oxide->Ylide -H⁺ (from 2-Me) Chlorination_Intermediate 3-Chloro Dihydro-pyridine Activated_N_Oxide->Chlorination_Intermediate + Cl⁻ (at C3) Ylide->SideChain_Adduct Dichloromethyl 2-(Dichloromethyl) Intermediate SideChain_Adduct->Dichloromethyl Rearrangement & Chlorination Aldehyde_Iminium Iminium Precursor Dichloromethyl->Aldehyde_Iminium Hydrolysis (during workup) Final_Product 3-Chloro-4-methyl- picolinaldehyde Aldehyde_Iminium->Final_Product H₂O Workup Final_Iminium 3-Chloro Iminium Product Chlorination_Intermediate->Final_Iminium Rearomatization Final_Iminium->Final_Product H₂O Workup

Caption: Proposed mechanistic pathways for the chloroformylation reaction.

  • Pathway B: N-Oxide Activation and Ylide Formation: The N-oxide oxygen attacks a molecule of POCl₃, forming a highly reactive O-phosphoryl intermediate. This species has two key reactivities: it renders the ring electron-deficient and dramatically increases the acidity of the protons on the 2-methyl group. A base (such as DMF or trace amine) can deprotonate the methyl group to form a reactive 2-methylene pyridine ylide. This type of rearrangement is mechanistically related to the Boekelheide reaction.[5]

  • Pathway C: Side-Chain Functionalization to Aldehyde: The nucleophilic ylide can react with the electrophilic Vilsmeier reagent. This is followed by a complex cascade of rearrangement and further chlorination steps, likely involving the POCl₃, to generate a 2-(dichloromethyl) intermediate. This stable precursor is then hydrolyzed to the final aldehyde during aqueous workup.

  • Pathway D: Ring Chlorination at the 3-Position: Concurrently, the highly electron-deficient activated N-oxide intermediate is susceptible to nucleophilic attack by chloride ions present in the reaction mixture. While attack at the 2- and 4-positions is common, specific reaction conditions can favor attack at the 3-position, a rarer but documented outcome.[6] This addition is followed by rearomatization and cleavage of the N-O bond to install the chlorine atom at C3.

  • Pathway E: Final Hydrolysis: The reaction is quenched with water. This hydrolyzes the iminium intermediates and the dichloromethyl group, revealing the final aldehyde product.

Part II: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Synthesis of 4-Methyl-2-picoline N-oxide

This protocol is a standard N-oxidation procedure for pyridines.[1][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-picoline (10.7 g, 0.1 mol).

  • Reagent Addition: Add glacial acetic acid (50 mL). Stir until a homogeneous solution is formed.

  • Oxidation: While stirring, carefully add 30% hydrogen peroxide (11.3 mL, 0.11 mol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 80°C using a water bath if necessary.

  • Reaction: Heat the mixture to 75-80°C and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in CH₂Cl₂).

  • Workup: After cooling to room temperature, carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by vacuum distillation or by recrystallization from a suitable solvent system like acetone/hexane to yield the N-oxide as a crystalline solid.

Protocol 2: One-Pot Chloroformylation to this compound

This protocol is based on established Vilsmeier-Haack procedures adapted for N-oxide substrates.[4][8]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add dimethylformamide (DMF, 60 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0°C. Add phosphorus oxychloride (POCl₃, 23.0 g, 0.15 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at 0°C after addition is complete.

  • Substrate Addition: Dissolve 4-methyl-2-picoline N-oxide (12.3 g, 0.1 mol) in DMF (20 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 90°C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium carbonate solution. The product will often precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation & Workflow

Table 1: Reagent and Parameter Summary
StepReagentMolar Eq.AmountKey Parameters
1. N-Oxidation 4-Methyl-2-picoline1.010.7 g (0.1 mol)Solvent: Acetic Acid
30% Hydrogen Peroxide1.111.3 mLTemp: 75-80°C
Time: 4 hours
2. Chloroformylation 4-Methyl-2-picoline N-oxide1.012.3 g (0.1 mol)Solvent: DMF
Phosphorus Oxychloride (POCl₃)1.523.0 g (0.15 mol)Temp: 90°C
Time: 3-5 hours
Experimental Workflow Diagram

Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chloroformylation S1_Setup 1. Charge Reactor with 4-methyl-2-picoline & AcOH S1_Add 2. Add H₂O₂ portion-wise (Control Temp < 80°C) S1_Setup->S1_Add S1_React 3. Heat at 75-80°C for 4h (Monitor by TLC) S1_Add->S1_React S1_Workup 4. Cool & Concentrate (Rotary Evaporation) S1_React->S1_Workup S1_Purify 5. Purify Intermediate (Distillation/Recrystallization) S1_Workup->S1_Purify S2_Add 2. Add N-Oxide Solution (Dropwise at 0°C) S1_Purify->S2_Add Use Purified N-Oxide S2_Setup 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) S2_Setup->S2_Add S2_React 3. Heat at 90°C for 3-5h (Monitor by TLC) S2_Add->S2_React S2_Workup 4. Quench on Ice & Neutralize (Na₂CO₃) S2_React->S2_Workup S2_Purify 5. Extract, Dry, Concentrate & Purify (Chromatography) S2_Workup->S2_Purify

Caption: Step-by-step experimental workflow.

References

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL:[Link]
  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: p-DIMETHYLAMINOBENZALDEHYDE Source: Organic Syntheses URL:[Link]
  • Title: Vilsmeier-Haack reaction (Organic Chemistry) Source: YouTube URL:[Link]
  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
  • Title: Recent trends in the chemistry of pyridine N-oxides Source: ARKIVOC URL:[Link]
  • Title: Synthesis of 2-substituted pyridines from pyridine N-oxides Source: ResearchG
  • Title: The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles Source: Organic Reactions URL:[Link]
  • Title: Synthesis of 2-substituted pyridines from pyridine N-oxides Source: Semantic Scholar URL:[Link]
  • Title: 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides Source: PubMed URL:[Link]
  • Title: Pyridine N-oxide derivatives Source: Organic Chemistry Portal URL:[Link]
  • Title: The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 Source: Google Patents URL
  • Title: VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 Source: YouTube URL:[Link]
  • Title: Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides Source: YouTube URL:[Link]
  • Title: Boekelheide reaction Source: Wikipedia URL:[Link]

Sources

The Versatile Role of 3-Chloro-4-methylpicolinaldehyde in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, substituted pyridine derivatives serve as exceptionally versatile precursors for the construction of a wide array of fused heterocyclic systems. This guide focuses on the synthetic utility of a particularly reactive and strategically functionalized starting material: 3-Chloro-4-methylpicolinaldehyde .

The presence of a chloro group at the 3-position, a methyl group at the 4-position, and an aldehyde at the 2-position of the pyridine ring imparts a unique combination of reactivity. The aldehyde function serves as a handle for a multitude of condensation and multicomponent reactions, while the adjacent chloro substituent can act as a leaving group in subsequent cyclization steps or be retained in the final product for further functionalization. The methyl group can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the resulting heterocycles.

While specific literature on the direct application of this compound is emerging, the well-established reactivity of analogous 2-chloro-3-formylpyridines provides a robust foundation for predicting and developing synthetic protocols. This document will, therefore, present a series of detailed application notes and protocols based on these analogous reactions, providing researchers with a practical guide to harnessing the synthetic potential of this valuable building block. The methodologies outlined herein are designed to be adaptable and serve as a starting point for the exploration of novel chemical space.

Core Synthetic Strategies and Mechanistic Rationale

The strategic placement of functional groups in this compound allows for its participation in several key reaction types for heterocyclic synthesis. The underlying principle in many of these transformations is the initial reaction of the aldehyde, followed by a cyclization step involving the chloro substituent.

I. Synthesis of Fused Pyrimidines via Cyclocondensation

Fused pyrimidine scaffolds are prevalent in a vast number of biologically active molecules. The synthesis of pyrido[2,3-d]pyrimidines and related structures can be efficiently achieved through the cyclocondensation of this compound with various amidine-containing reagents.

Causality Behind Experimental Choices:

The selection of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the amidine, which then acts as a potent nucleophile attacking the aldehyde carbon. The subsequent intramolecular cyclization is facilitated by the displacement of the chloride ion, a good leaving group, leading to the formation of the fused pyrimidine ring. The choice of solvent, typically a high-boiling point alcohol like ethanol, allows for the reaction to be conducted at elevated temperatures to drive the cyclization to completion.

Generalized Protocol for Pyrido[2,3-d]pyrimidine Synthesis

Materials:

  • This compound

  • Guanidine hydrochloride (or other amidine hydrochlorides)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the free guanidine base.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Parameter Typical Condition Rationale
Base Sodium EthoxideStrong base to generate the free amidine nucleophile.
Solvent Anhydrous EthanolGood solvent for reactants and allows for reflux temperatures.
Temperature RefluxProvides sufficient energy for the cyclization step.
Stoichiometry Amidine in slight excessEnsures complete consumption of the aldehyde.
Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Iminium_Ion Iminium Intermediate This compound->Iminium_Ion + Amidine - H2O Amidine Amidine Amidine->Iminium_Ion Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Nucleophilic Attack Fused_Pyrimidine Fused Pyrimidine Cyclized_Intermediate->Fused_Pyrimidine - HCl Aromatization

Caption: Generalized pathway for fused pyrimidine synthesis.

II. Multicomponent Synthesis of Highly Substituted Pyridines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by maximizing atom economy.[1] this compound is an ideal aldehyde component for various MCRs to generate highly substituted and fused pyridine derivatives.

A. Synthesis of Thieno[2,3-b]pyridines via Gewald-Type Reaction

The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes. A modification of this reaction, using a pyridine-based aldehyde, can lead to the formation of thieno[2,3-b]pyridine cores.

Causality Behind Experimental Choices:

This reaction typically involves the condensation of the aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base. The base, often a secondary amine like morpholine or piperidine, catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting vinylidene cyanide then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the final thieno[2,3-b]pyridine product. The choice of a polar aprotic solvent like DMF or ethanol facilitates the dissolution of the reactants and the ionic intermediates.

Generalized Protocol for Thieno[2,3-b]pyridine Synthesis

Materials:

  • This compound

  • Malononitrile (or ethyl cyanoacetate)

  • Elemental sulfur

  • Morpholine (or piperidine)

  • Ethanol or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine (0.1-0.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • The product often precipitates from the reaction mixture upon formation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid. The crude product can be further purified by recrystallization or column chromatography.

Parameter Typical Condition Rationale
Active Methylene Compound MalononitrileProvides the C-CN and C-NH2 fragments of the thiophene ring.
Sulfur Source Elemental SulfurReacts with the Knoevenagel adduct to form the thiophene ring.
Base Catalyst Morpholine/PiperidineCatalyzes the initial Knoevenagel condensation.
Solvent Ethanol/DMFPolar solvent to facilitate the reaction.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this reaction.
Visualizing the Reaction Workflow

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition & Cyclization cluster_step3 Step 3: Aromatization Aldehyde 3-Chloro-4-methyl- picolinaldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Base Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Adduct Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + Sulfur Sulfur Sulfur Sulfur->Thiolate_Intermediate Thieno_Pyridine Thieno[2,3-b]pyridine Thiolate_Intermediate->Thieno_Pyridine Intramolecular Cyclization & Tautomerization

Caption: Workflow for Thieno[2,3-b]pyridine synthesis.

III. Synthesis of Furo[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines

The versatile reactivity of the 2-chloro-3-formylpyridine moiety also allows for the construction of other important fused heterocyclic systems such as furopyridines and pyrazolopyridines. These syntheses often proceed through the formation of an intermediate that undergoes a subsequent intramolecular cyclization.

A. Furo[2,3-b]pyridine Synthesis

The synthesis of furo[2,3-b]pyridines can be achieved by reacting this compound with reagents that can introduce a two-carbon unit with a nucleophilic and an electrophilic center. A common strategy involves the use of active methylene compounds that can be further functionalized.

Generalized Protocol for Furo[2,3-b]pyridine Synthesis

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (or other suitable base)

  • Aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • To a suspension of potassium carbonate (2.0 equivalents) in DMF, add this compound (1.0 equivalent).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Pyrazolo[3,4-b]pyridine Synthesis

Pyrazolo[3,4-b]pyridines, known for their diverse biological activities, can be synthesized from this compound by reaction with hydrazine derivatives.[2]

Generalized Protocol for Pyrazolo[3,4-b]pyridine Synthesis

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazines)

  • Ethanol or acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. While direct literature precedents for this specific starting material are still developing, the well-documented reactivity of analogous 2-chloro-3-formylpyridines provides a strong basis for the development of robust synthetic protocols. The application notes and generalized procedures provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the synthetic potential of this compound in their quest for novel and biologically active molecules. As with any new synthetic endeavor, careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.

References

  • Saleh, M. Y., & Ayoub, A. I. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Triazolo[4'',3'':1',6']pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. MDPI.
  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • Elaboration of Furopyridine Scaffolds.
  • Formation of pyrazolo[3,4-b]pyridine 8.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Multicomponent Reactions in Total Synthesis. Caltech.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry.

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Application Notes & Protocols: Strategic Derivatization of the Aldehyde Moiety on 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CMPA-DG-202601

Abstract: This guide provides a comprehensive overview of key synthetic strategies for the derivatization of the aldehyde group on 3-Chloro-4-methylpicolinaldehyde, a critical heterocyclic building block in contemporary drug discovery and materials science. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step methodologies alongside the underlying chemical rationale. We cover fundamental transformations including reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones. Each protocol is presented as a self-validating system, emphasizing safety, efficiency, and reproducibility.

Strategic Imperative: The Versatility of the Picolinaldehyde Scaffold

This compound is more than a simple heterocyclic aldehyde; it is a privileged scaffold. The pyridine ring, substituted with a chloro and a methyl group, offers specific steric and electronic properties that are often sought in the design of bioactive molecules.[1] The true synthetic power of this molecule, however, lies in the reactivity of its C2-aldehyde group. This electrophilic center serves as a versatile anchor point for introducing a vast array of functional groups and molecular scaffolds, enabling the systematic exploration of chemical space in lead optimization campaigns.

The derivatization of this aldehyde is central to modifying a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. The methods detailed in this document represent the most robust and widely adopted strategies for leveraging this reactivity.

Mandatory Safety & Handling Protocols

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other reagents is non-negotiable.

2.1 Hazard Profile this compound is a hazardous substance with the following classifications:

  • Acute Toxicity: Toxic if swallowed and fatal in contact with skin or if inhaled.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Other Hazards: Combustible liquid, suspected of causing cancer, and very toxic to aquatic life.[2]

2.2 Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[2] Ensure eyewash stations and safety showers are immediately accessible.[3]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If there is any risk of aerosol generation or if working outside a fume hood (not recommended), wear a properly fitted respirator.[4]

Derivatization via C=N Bond Formation: Imines, Oximes, and Hydrazones

The condensation of the aldehyde with nitrogen nucleophiles is a fundamental and efficient method for derivatization. These reactions involve the formation of a C=N double bond and the elimination of water.[5]

Protocol: Synthesis of Imines (Schiff Bases)

Imines are versatile intermediates, often used in situ for reactions like reductive amination or utilized directly as bioactive compounds. The key to driving this reversible reaction to completion is the effective removal of the water byproduct.[6][7]

Causality: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the primary amine.[5] The subsequent elimination of water is the thermodynamic driving force, often facilitated by dehydrating agents like molecular sieves.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Add the desired primary amine (1.05 eq).

  • Add activated 4Å molecular sieves (approximately 1g per 10 mmol of aldehyde) to the mixture.[6]

  • Stir the reaction mixture at room temperature or heat to reflux for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the molecular sieves, washing the sieves with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude imine, which can be purified by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Anhydrous Solvent B Add Primary Amine (1.05 eq) A->B C Add 4Å Molecular Sieves B->C D Stir at RT or Reflux (2-12h) C->D E Monitor by TLC/LC-MS D->E F Filter to Remove Molecular Sieves E->F Reaction Complete G Concentrate Filtrate F->G H Purify by Recrystallization or Chromatography G->H

Caption: Workflow for Imine Synthesis.

Protocol: Synthesis of Oximes

Oximes are highly crystalline derivatives useful for characterization and as synthetic intermediates for reactions like the Beckmann rearrangement.[8][9][10] They are formed by reacting the aldehyde with hydroxylamine.

Causality: Hydroxylamine is typically supplied as a hydrochloride salt. A weak base, such as sodium carbonate or pyridine, is required to liberate the free hydroxylamine nucleophile for the reaction to proceed efficiently.[8]

Experimental Protocol (Solvent-Free Grinding Method):

  • In a clean, dry agate mortar, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.5 eq).[8]

  • Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The mixture may become pasty or change color.

  • Monitor the reaction by TLC (by dissolving a small aliquot in ethyl acetate).

  • Upon completion, add deionized water (~10 mL) to the mortar and stir to dissolve inorganic salts.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • If the oxime is soluble or an oil, extract the aqueous mixture with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • The crude product can be purified by recrystallization.

G cluster_prep Reactant Mixing cluster_reaction Reaction cluster_workup Isolation A Combine Aldehyde, NH2OH·HCl, and Na2CO3 in Mortar B Grind with Pestle at RT (2-5 min) A->B C Monitor by TLC B->C D Add Water to Mortar C->D Reaction Complete E Filter Solid Product OR Extract with Ethyl Acetate D->E F Purify by Recrystallization E->F G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Dissolve Aldehyde in Alcohol B Add Hydrazine Derivative A->B C Add Catalytic Acetic Acid B->C D Reflux (1-4h) C->D E Monitor by TLC D->E F Cool Mixture in Ice Bath E->F Reaction Complete G Filter Precipitated Product F->G H Recrystallize G->H

Caption: Workflow for Hydrazone Synthesis.

Derivatization via C=C Bond Formation: Wittig & Knoevenagel Reactions

Creating new carbon-carbon bonds at the aldehyde position is a powerful strategy for scaffold extension and modification.

Protocol: Wittig Reaction for Olefination

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with a high degree of regiocontrol over the double bond position. [11]It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). [12] Causality: The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. [12][13]The stereochemical outcome (E vs. Z alkene) is heavily dependent on the stability of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. [13] Experimental Protocol (using a non-stabilized ylide):

  • Ylide Preparation (in situ): a. In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. b. Cool the suspension to 0 °C or -78 °C. c. Add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red). d. Stir the mixture for 30-60 minutes at this temperature.

  • Wittig Reaction: a. Dissolve this compound (1.0 eq) in anhydrous THF. b. Add the aldehyde solution dropwise to the cold ylide solution. c. Allow the reaction to warm to room temperature and stir for 2-16 hours. d. Monitor the reaction by TLC or GC-MS.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. [14] b. Extract the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether). c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

G cluster_ylide Ylide Preparation (in situ) cluster_wittig Wittig Reaction cluster_workup Work-up & Purification A Suspend Phosphonium Salt in Anhydrous THF under N2 B Cool to 0 °C / -78 °C A->B C Add Strong Base (e.g., n-BuLi) B->C D Stir for 30-60 min C->D E Add Aldehyde Solution in THF Dropwise D->E F Warm to RT, Stir (2-16h) E->F G Quench with aq. NH4Cl F->G Reaction Complete H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Wittig Reaction.

Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z') catalyzed by a weak base. [15][16] Causality: A weak base, such as piperidine or L-proline, is sufficient to deprotonate the active methylene compound, forming a nucleophilic enolate. [15]This enolate then adds to the aldehyde, and a subsequent elimination (dehydration) yields a stable α,β-unsaturated product. The use of a strong base is avoided as it could cause self-condensation of the aldehyde. [15] Experimental Protocol (L-Proline Catalyzed):

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq) in ethanol.

  • Add a catalytic amount of L-proline (10-20 mol%). [17]3. Stir the mixture at room temperature for 2-8 hours. The product may precipitate during the reaction. [17]4. Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Dissolve Aldehyde and Active Methylene Compound in Ethanol B Add Catalytic L-Proline A->B C Stir at RT (2-8h) B->C D Monitor by TLC C->D E Filter Precipitated Product OR Concentrate and Purify D->E Reaction Complete

Caption: Workflow for Knoevenagel Condensation.

Derivatization via Reductive Amination

Reductive amination is arguably one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines. [18][19]It proceeds via the in situ formation of an imine or iminium ion, which is then immediately reduced to the amine.

Causality: The success of this one-pot reaction hinges on the choice of a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose; it is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium intermediate as it is formed. [19][20] Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Dissolve the components in a suitable aprotic solvent, such as dichloromethane (DCM), dichloroethane (DCE), or ethyl acetate. [20]3. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to control any initial effervescence.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the aldehyde and the appearance of the product amine.

  • Work-up: a. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or K₂CO₃. [20] b. Stir vigorously until gas evolution ceases. c. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude amine by flash column chromatography.

G cluster_prep Imine Formation (in situ) cluster_reaction Reduction cluster_workup Work-up & Purification A Combine Aldehyde and Amine in Aprotic Solvent B Stir at RT for 20-30 min A->B C Add NaBH(OAc)3 Portion-wise B->C D Stir at RT (4-24h) C->D E Monitor by LC-MS D->E F Quench with aq. NaHCO3 E->F Reaction Complete G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Sources

Application Notes and Protocols for Condensation Reactions of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Chloro-4-methylpicolinaldehyde in Heterocyclic Synthesis

This compound is a pivotal heterocyclic building block, distinguished by its substituted pyridine core. The presence of a reactive aldehyde group, an electron-withdrawing chlorine atom, and an electron-donating methyl group imparts a unique electronic and steric profile. This distinct combination makes it a valuable precursor in the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and materials science.[1][2] The aldehyde functionality serves as a prime site for condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of elaborate molecular architectures.

This guide provides an in-depth exploration of two fundamental condensation reactions involving this compound: the Knoevenagel and Claisen-Schmidt condensations. For each reaction, we will delve into the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile aldehyde.

Section 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3][4] This reaction is particularly effective for creating α,β-unsaturated products, which are valuable intermediates in numerous synthetic pathways.[3]

Mechanistic Rationale and Causality of Component Selection

The reaction proceeds through a nucleophilic addition of the carbanion, generated from the active methylene compound by the base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final unsaturated product.[3][4]

  • Choice of Base: The selection of a weak base, such as piperidine or pyrrolidine, is critical.[3][5] Strong bases could induce self-condensation of the aldehyde or other undesired side reactions.[3] Piperidine is a commonly used and effective catalyst for this transformation.[6]

  • Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of its flanking 'Z' groups (e.g., -CN, -COOR, -COR).[3] Malononitrile and ethyl cyanoacetate are excellent substrates due to the strong electron-withdrawing capacity of the nitrile and ester groups, which facilitates the initial deprotonation.

  • Solvent System: Ethanol is a suitable solvent as it effectively dissolves the reactants and the catalyst, facilitating a homogeneous reaction environment.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of (E)-2-(3-chloro-4-methylpyridin-2-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 30 mL of absolute ethanol.

  • To this solution, add malononitrile (11 mmol, 1.1 eq.).

  • Add a catalytic amount of piperidine (approximately 0.5 mL) to the reaction mixture.[7]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified (E)-2-(3-chloro-4-methylpyridin-2-yl)methylene)malononitrile.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0155.58101.56 g
Malononitrile1.166.06110.73 g
PiperidineCatalytic85.15-~0.5 mL
Absolute EthanolSolvent46.07-30 mL

Expected Outcome: A crystalline solid product with a high yield (typically >85%).

Visualization of Workflow:

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde in Ethanol B Add Malononitrile A->B C Add Piperidine B->C D Reflux (2-4h) C->D E Cool to RT D->E F Ice Bath (30 min) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I Product Final Product I->Product

Caption: Workflow for Knoevenagel Condensation.

Section 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a variation of the aldol condensation, occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8] This reaction is instrumental in synthesizing chalcones and their derivatives, which are known for their wide range of biological activities.[9][10]

Mechanistic Insights and Strategic Considerations

This base-catalyzed reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[11] The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield the α,β-unsaturated ketone (chalcone).[11]

  • Choice of Base: Sodium hydroxide is a commonly employed and effective base for this transformation.[11][12] Its concentration and the reaction temperature are key parameters to control to avoid side reactions.

  • Reactant Stoichiometry: The stoichiometry of the reactants can influence the product distribution. In reactions with ketones like acetone, using an excess of the aldehyde can drive the reaction towards the formation of the dibenzylideneacetone-type product.[11]

  • Solvent: A mixture of ethanol and water is often used as the solvent system. Ethanol helps to dissolve the organic reactants, while water is necessary to dissolve the base (NaOH).

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol outlines the synthesis of (E)-1-phenyl-3-(3-chloro-4-methylpyridin-2-yl)prop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 50 mL of ethanol.

  • Add acetophenone (10 mmol, 1 eq.) to the solution.

  • Cool the flask in an ice bath and slowly add the 10% NaOH solution (20 mL) dropwise with vigorous stirring.[7] A precipitate may begin to form during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, and then allow it to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product under vacuum.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0155.58101.56 g
Acetophenone1.0120.15101.20 g
10% NaOH (aq)-40.00-20 mL
EthanolSolvent46.07-50 mL
WaterQuenching18.02-200 mL

Expected Outcome: A solid chalcone product, with yields varying depending on the specific substrate and reaction conditions.

Visualization of Workflow:

Claisen_Schmidt_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde & Ketone in Ethanol B Cool in Ice Bath A->B C Dropwise Addition of 10% NaOH B->C D Stir at RT (2-3h) C->D E Pour into Cold Water D->E F Vacuum Filtration E->F G Wash with Water F->G H Recrystallize G->H I Dry under Vacuum H->I Product Final Product I->Product

Caption: Workflow for Claisen-Schmidt Condensation.

Section 3: Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is crucial to track the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of by-products due to prolonged reaction times or excessive heating.

  • Product Characterization: The identity and purity of the synthesized compounds must be unequivocally confirmed through a battery of spectroscopic and analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the new carbon-carbon double bond and the relative positions of all atoms.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the product, such as the C=C bond of the α,β-unsaturated system and the carbonyl group.

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By integrating these analytical checks, the researcher can have high confidence in the outcome of the synthesis and the integrity of the obtained products.

Conclusion

The condensation reactions of this compound, particularly the Knoevenagel and Claisen-Schmidt condensations, offer robust and versatile routes to a wide range of functionalized heterocyclic molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The successful implementation of these reactions hinges on a clear understanding of the underlying mechanisms and careful control of the reaction parameters.

References

  • Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with... - ResearchGate.
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI.
  • Claisen-Schmidt Condensation.
  • Claisen–Schmidt condensation - Wikipedia.
  • Knoevenagel condensation - Wikipedia.
  • Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed.
  • Olefination of Aldehydes, Part 3: Condensations - YouTube.
  • Green Reusable Catalyst For The Formation - ijstr.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
  • (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side) (Notes - Organic Syntheses Procedure.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. - ResearchGate.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH.
  • Knoevenagel condensation - YouTube.
  • Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Publishing.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI.
  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones | Request PDF - ResearchGate.
  • Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives - Oriental Journal of Chemistry.
  • 3-Amino-6-chloro-4-methyl-pyridine.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI.
  • Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde - Semantic Scholar.
  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing).
  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate.

Sources

Application Note: A Detailed Protocol for the Selective Reduction of 3-Chloro-4-methylpicolinaldehyde to (3-chloro-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical reduction of 3-chloro-4-methylpicolinaldehyde to its corresponding primary alcohol, (3-chloro-4-methylpyridin-2-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility. We will delve into the mechanistic underpinnings of the reduction, provide a detailed step-by-step experimental procedure, and outline methods for the purification and characterization of the final product.

Introduction: The Significance of Pyridylmethanols

Pyridylmethanols are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The presence of the hydroxyl and pyridyl functionalities allows for a wide range of subsequent chemical modifications, making them valuable intermediates in the synthesis of complex molecules. Specifically, substituted pyridylmethanols are key structural motifs in a number of active pharmaceutical ingredients (APIs). The reduction of a picolinaldehyde to its corresponding alcohol is a fundamental transformation, and the presence of a chloro- and methyl- substituent on the pyridine ring, as in this compound, offers additional handles for synthetic diversification.

This guide will focus on the use of sodium borohydride (NaBH₄) as the reducing agent. Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones to their respective alcohols.[1][2] Its ease of handling and high chemoselectivity make it a preferred choice over more reactive hydrides like lithium aluminum hydride (LiAlH₄), especially when other reducible functional groups may be present in the molecule.[3]

Reaction Mechanism and Rationale

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: In a subsequent work-up step, typically involving the addition of a protic solvent like water or a mild acid, the alkoxide intermediate is protonated to yield the final alcohol product.[4]

Methanol is a commonly used solvent for sodium borohydride reductions as it can also serve as the proton source for the final protonation step.[4] However, it's important to note that sodium borohydride can react slowly with methanol, so the reaction is often performed at reduced temperatures to minimize this side reaction and ensure efficient use of the reducing agent.

Experimental Protocol

This protocol details the reduction of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture-sensitive.[5]
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor work-up.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acids.[5][6] It is also toxic if ingested or absorbed through the skin.[5] Always handle sodium borohydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][7]

  • Methanol and Dichloromethane: These are flammable and volatile organic solvents. Handle in a fume hood and avoid inhalation or skin contact.

  • Quenching: The reaction quenching should be performed slowly and carefully, especially when adding aqueous solutions, as hydrogen gas will be evolved.

Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.43 mmol).

  • Dissolve the aldehyde in anhydrous methanol (20 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

Reduction:

  • While stirring the cooled solution, slowly and portion-wise add sodium borohydride (0.29 g, 7.72 mmol, 1.2 equivalents) over a period of 10-15 minutes. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be 30% ethyl acetate in hexanes. The aldehyde starting material should have a higher Rf value than the more polar alcohol product.

Work-up:

  • Once the reaction is complete (as indicated by TLC), slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL) dropwise at 0 °C. Be cautious as hydrogen gas evolution will cause foaming.

  • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification

The crude (3-chloro-4-methylpyridin-2-yl)methanol can be purified by flash column chromatography on silica gel.[7][8]

  • Pack a glass column with silica gel using a slurry method with hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-chloro-4-methylpyridin-2-yl)methanol as a solid or oil.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir Stir at 0°C for 1 hr add_nabh4->stir tlc_monitor Monitor by TLC stir->tlc_monitor quench Quench with NaHCO3 (aq) tlc_monitor->quench Reaction Complete warm Warm to RT quench->warm evaporate Evaporate MeOH warm->evaporate extract Extract with DCM evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography collect_fractions Collect Fractions chromatography->collect_fractions combine Combine Pure Fractions collect_fractions->combine final_product Evaporate Solvent (Pure Product) combine->final_product

Caption: Experimental workflow for the reduction of this compound.

Characterization of (3-chloro-4-methylpyridin-2-yl)methanol

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~8.3 (d, 1H, pyridine-H), ~7.2 (d, 1H, pyridine-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃), ~2.0-3.0 (br s, 1H, -OH). The exact chemical shifts and coupling constants may vary.
¹³C NMR (CDCl₃, 100 MHz)Expected signals for the pyridine ring carbons, the methylene carbon (~60-65 ppm), and the methyl carbon (~18-22 ppm).
IR (Infrared) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The C=O stretch of the starting aldehyde (~1700 cm⁻¹) should be absent.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₈ClNO, MW: 157.60 g/mol ).

Conclusion

This application note provides a robust and reliable protocol for the reduction of this compound to (3-chloro-4-methylpyridin-2-yl)methanol using sodium borohydride. The procedure is straightforward, utilizes readily available reagents, and can be performed with standard laboratory equipment. The detailed steps for reaction setup, work-up, and purification, along with the safety precautions, are intended to ensure a successful and safe synthesis. The characterization data provided will aid in the verification of the final product. This protocol serves as a valuable resource for chemists engaged in the synthesis of pyridylmethanol derivatives for various applications in research and development.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
  • Stanford University. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.

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The Strategic Application of 3-Chloro-4-methylpicolinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect of Complex Pharmacophores

In the landscape of medicinal chemistry, the synthetic utility of a molecule is often inversely proportional to its own complexity. Simple, functionalized heterocyclic scaffolds serve as the foundational keystones upon which intricate, biologically active molecules are constructed. 3-Chloro-4-methylpicolinaldehyde, a deceptively simple substituted pyridine, stands as a testament to this principle. Its strategic arrangement of a reactive aldehyde, a directing chloro group, and a stabilizing methyl group makes it a highly valuable, yet often unsung, intermediate in the synthesis of high-value therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, for researchers, scientists, and drug development professionals aiming to leverage its unique chemical architecture.

I. Core Attributes and Strategic Value in Drug Design

This compound, also known as 3-chloro-4-methylpyridine-2-carboxaldehyde, is a crystalline solid whose value lies in the interplay of its three key functional components:

  • The Aldehyde Group: Positioned at C2, this group is the primary reactive handle for a variety of crucial bond-forming reactions. Its electrophilic nature makes it an ideal substrate for nucleophilic additions and, most notably, for reductive amination—a cornerstone reaction in pharmaceutical synthesis for introducing amine-containing moieties.[1][2][3]

  • The Chloro Substituent: The chlorine atom at the C3 position serves multiple roles. It electronically modifies the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom. Crucially, in the context of kinase inhibitors, this halogen atom can engage in halogen bonding or occupy specific hydrophobic pockets within the ATP-binding site of the target kinase, thereby enhancing binding affinity and selectivity.[4][5][6]

  • The Methyl Group: The C4-methyl group provides a point of steric distinction and contributes to the lipophilicity of the molecule. In drug-target interactions, this seemingly minor addition can be critical for achieving optimal van der Waals contacts and for orienting the molecule correctly within a binding pocket.

This unique combination of features makes this compound a privileged scaffold for the synthesis of complex heterocyclic systems that are prevalent in modern targeted therapies.

II. Application Focus: A Key Building Block for Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8][9] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.

While a direct synthesis of a marketed drug from this compound is not prominently published, its core structure is directly analogous to key fragments of potent second- and third-generation ALK inhibitors, such as Ceritinib and Lorlatinib .[4][10][11][12][13] The synthesis of these drugs involves the construction of a central pyrimidine core linked to a substituted aniline moiety, which itself contains a piperidine ring.

The logical and highly efficient synthetic strategy to construct such aniline precursors involves the reductive amination of an appropriately substituted aldehyde with a piperidine derivative. This is where this compound and its analogues become instrumental.

Workflow: From Aldehyde to Kinase Inhibitor Precursor

The following diagram illustrates a generalized workflow where this compound can be employed to generate a key intermediate for an ALK inhibitor.

G cluster_0 Phase 1: Core Amine Synthesis cluster_1 Phase 2: Kinase Inhibitor Assembly A This compound C Reductive Amination A->C B Substituted Piperidine Derivative B->C D Key Aniline Intermediate (e.g., 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline precursor) C->D Formation of C-N bond E Substituted Pyrimidine Core (e.g., 2,4,5-trichloropyrimidine) F Buchwald-Hartwig or SNAr Coupling D->F E->F G Final ALK Inhibitor Scaffold (e.g., Ceritinib analogue) F->G Core Assembly

Sources

Synthetic Pathways from 3-Chloro-4-methylpicolinaldehyde: A Guide to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Aldehyde

3-Chloro-4-methylpicolinaldehyde stands as a highly versatile and strategic starting material for the synthesis of a diverse array of novel compounds, particularly those of interest to the pharmaceutical and agrochemical industries. The pyridine core is a "privileged" structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. This guide provides an in-depth exploration of synthetic transformations targeting the two primary reactive handles of this molecule: the aldehyde group at the 2-position and the chloro-substituent at the 3-position. By leveraging a suite of modern and classical organic reactions, researchers can rapidly access complex molecular architectures with significant potential for biological activity.

This document is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational protocols. We will delve into transformations of the aldehyde, modifications of the chloro-substituent, and conceptualize multi-step pathways to elaborate the molecular framework further.

Section 1: Transformations of the Aldehyde Functional Group

The aldehyde group is a gateway to a vast number of chemical transformations, including carbon-carbon bond formation and the introduction of new functional groups.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a robust method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[1][2] This reaction is catalyzed by a weak base and is fundamental in synthesizing various functional polymers and pharmaceutical intermediates.[1]

Causality of Experimental Choices: The reaction is typically catalyzed by a mild base like piperidine or even ammonium acetate to generate a nucleophilic enolate from the active methylene compound without promoting self-condensation of the aldehyde.[3] The choice of solvent can range from traditional organic solvents to more environmentally benign options like water, where the hydrophobic effect can accelerate the reaction.[2]

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((3-chloro-4-methylpyridin-2-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • 25 mL Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: Representative Knoevenagel Condensation Products

Active Methylene CompoundProductTypical Yield (%)
Malononitrile2-((3-chloro-4-methylpyridin-2-yl)methylene)malononitrile85-95
Ethyl CyanoacetateEthyl 2-cyano-3-(3-chloro-4-methylpyridin-2-yl)acrylate80-90
Diethyl MalonateDiethyl 2-((3-chloro-4-methylpyridin-2-yl)methylene)malonate75-85

Experimental Workflow: Knoevenagel Condensation

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A This compound E Reaction Mixture in Flask A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Catalytic Base (e.g., Piperidine) C->E add D Solvent (e.g., Ethanol) Room Temperature D->E dissolve in F TLC Monitoring E->F Stir & Monitor G Work-up: Precipitation/Filtration F->G Reaction Complete H Purified α,β-Unsaturated Product G->H

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[4] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[5] A key advantage is the unambiguous placement of the double bond. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide.[4] Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) favor the formation of (Z)-alkenes.[5]

Causality of Experimental Choices: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[6] The choice of base depends on the acidity of the proton alpha to the phosphorus. The reaction is usually conducted in an anhydrous aprotic solvent like THF or dichloromethane to prevent quenching of the highly basic ylide.

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of (E)-ethyl 3-(3-chloro-4-methylpyridin-2-yl)acrylate.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol, 383.2 mg)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • 50 mL Schlenk flask

  • Magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a 50 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).

  • In a separate vial, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous DCM (5 mL).

  • Add the ylide solution dropwise to the aldehyde solution at room temperature with vigorous stirring.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.

Data Presentation: Stereoselectivity in Wittig Reactions

Ylide TypeR Group in Ph₃P=CHRExpected Major Isomer
Stabilized-CO₂Et, -CN, -COR(E)-alkene
Non-stabilized-Alkyl, -H(Z)-alkene
Semi-stabilized-ArylMixture of (E) and (Z)

Experimental Workflow: Wittig Reaction

G cluster_start Starting Materials cluster_reagents Conditions A This compound D Reaction Mixture in Schlenk Flask A->D B Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et) B->D add dropwise C Anhydrous Solvent (DCM/THF) Inert Atmosphere (N₂/Ar) C->D dissolve in E Stir at Room Temp (2-4h) D->E F Solvent Evaporation E->F Reaction Complete G Column Chromatography (Silica Gel) F->G Crude Residue H Purified Alkene Product G->H

Caption: Workflow for Wittig Olefination.

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for synthesizing amines from aldehydes or ketones.[7] It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose, as it reduces the protonated iminium ion much faster than the starting aldehyde, minimizing side reactions like alcohol formation.[7][8]

Causality of Experimental Choices: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7] A slight excess of the amine and the reducing agent is used to drive the reaction to completion. For reactions involving less nucleophilic amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]

Protocol 3: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(3-chloro-4-methylpyridin-2-yl)methanamine.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • 50 mL Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottomed flask, combine this compound (1.0 mmol) and benzylamine (1.1 mmol) in DCE (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The mixture may gently effervesce.

  • Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Modification of the Chloro-Substituent

The chloro-substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound.[9] For chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system (palladium source and ligand) is critical.[9] Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Causality of Experimental Choices: A palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd(PPh₃)₄ can be used.[9] The ligand (e.g., SPhos, XPhos) is crucial for stabilizing the palladium center and promoting the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 4-methyl-3-phenylpicolinaldehyde.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Microwave vial or Schlenk tube

Procedure:

  • To a microwave vial or Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. (Alternatively, use a microwave reactor at 120-150 °C for 15-30 minutes).[9]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation: Scope of Suzuki-Miyaura Coupling

Boronic AcidProductTypical Yield (%)
Phenylboronic acid4-methyl-3-phenylpicolinaldehyde70-85
4-Methoxyphenylboronic acid3-(4-methoxyphenyl)-4-methylpicolinaldehyde65-80
Thiophene-3-boronic acid4-methyl-3-(thiophen-3-yl)picolinaldehyde60-75
Pyrimidine-5-boronic acid4-methyl-3-(pyrimidin-5-yl)picolinaldehyde55-70

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_start Reactants cluster_reagents Catalytic System & Conditions A This compound G Reaction under Inert Atmosphere A->G B Aryl/Heteroaryl Boronic Acid B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K₂CO₃) E->G F Solvent (Dioxane/H₂O) Heat (100-120°C) F->G H Aqueous Work-up & Extraction G->H Reaction Complete I Column Chromatography H->I J Purified Biaryl Product I->J

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Section 3: Multi-Step Synthetic Strategies

The true synthetic power of this compound is realized when its reactive sites are addressed sequentially to build molecular complexity. For example, a Knoevenagel condensation or Wittig reaction can first be performed on the aldehyde, followed by a Suzuki-Miyaura or other cross-coupling reaction on the chloro-substituent. This approach allows for the modular construction of highly decorated pyridine derivatives.

Conceptual Workflow: Sequential Functionalization

  • Step 1 (Aldehyde Transformation): Perform a Wittig reaction on this compound with a non-stabilized ylide (e.g., methyltriphenylphosphonium bromide and n-BuLi) to generate 3-chloro-4-methyl-2-vinylpyridine.

  • Step 2 (Cross-Coupling): Subject the resulting 3-chloro-4-methyl-2-vinylpyridine to Suzuki-Miyaura coupling conditions with a desired boronic acid (e.g., 4-fluorophenylboronic acid) to synthesize 3-(4-fluorophenyl)-4-methyl-2-vinylpyridine.

This two-step sequence efficiently transforms a simple starting material into a complex molecule with functionalities suitable for further elaboration or for direct use in biological screening assays.

Conclusion

This compound is a readily available and highly valuable building block for synthetic and medicinal chemistry. The protocols and strategies outlined in this guide demonstrate its utility in accessing a wide range of novel compounds through selective transformations of its aldehyde and chloro functionalities. By understanding the principles behind each reaction, researchers can effectively utilize this scaffold to design and synthesize the next generation of functional molecules.

References

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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. DOI: 10.1021/acs.oprd.2c00127
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Application Note: Quantitative Analysis of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylpicolinaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that directly impact the yield and quality of the final products. Therefore, robust and accurate analytical methods for the quantification of this compound are essential for process control, quality assurance, and regulatory compliance in research and development settings.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be self-validating and are grounded in established analytical principles for similar chemical entities.[2][3]

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer its behavior from structurally similar compounds.

PropertyValue/InformationSignificance for Method Development
Molecular Formula C7H6ClNODetermines the molecular weight for accurate standard preparation.
Molecular Weight 155.58 g/mol Essential for calculating concentrations from measured responses.
Structure Pyridine ring with aldehyde, chloro, and methyl substituentsThe aromatic and polar nature suggests good solubility in organic solvents and suitability for reverse-phase HPLC. The aldehyde group offers a site for derivatization.
Boiling Point Likely elevated due to polarity and molecular weightInfluences injection port and oven temperature settings in GC.
UV Absorbance Expected to have strong UV absorbance due to the aromatic ring and carbonyl groupEnables sensitive detection using UV-Vis detectors in HPLC.[4]
Volatility Expected to be semi-volatileSuggests that GC is a viable analytical technique.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a powerful technique for the separation and quantification of polar and semi-polar organic molecules. This method is predicated on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection

The inherent polarity of the pyridine nitrogen and the aldehyde group, combined with the aromaticity of the ring, makes this compound an ideal candidate for reverse-phase HPLC. The conjugated system is expected to exhibit strong UV absorbance, allowing for sensitive and selective detection. This method generally provides high precision and is suitable for routine quality control analysis.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s0 Weigh Standard s1 Dissolve in Diluent s0->s1 s2 Serial Dilutions s1->s2 a1 Inject Standard/Sample s2->a1 s3 Prepare Sample Solution s3->a1 a0 Equilibrate HPLC System a0->a1 a2 Isocratic Elution a1->a2 a3 UV Detection at 254 nm a2->a3 d0 Integrate Peak Area a3->d0 d1 Construct Calibration Curve d0->d1 d2 Quantify Sample Concentration d1->d2

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition provides a good balance of polarity for eluting the analyte with a reasonable retention time. It can be optimized as needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. System Validation and Quantification:

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression. A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Accuracy and Precision: Analyze a quality control (QC) sample at three different concentrations (low, medium, high) on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy should be within 85-115%, and the relative standard deviation (RSD) for precision should be ≤ 15%.[5]

  • Quantification: Inject the prepared sample solution. Determine the concentration of this compound in the sample using the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

For analytes with sufficient volatility and thermal stability, gas chromatography is a highly efficient and sensitive analytical technique.

Rationale for Method Selection

This compound is expected to be sufficiently volatile for GC analysis. GC-FID offers high resolution, speed, and robustness. The flame ionization detector provides excellent sensitivity for organic compounds. This method is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process.[6]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing s0 Weigh Standard s1 Dissolve in Solvent s0->s1 s2 Serial Dilutions s1->s2 a1 Inject Standard/Sample s2->a1 s3 Prepare Sample Solution s3->a1 a0 Set GC Parameters a0->a1 a2 Temperature Program a1->a2 a3 FID Detection a2->a3 d0 Integrate Peak Area a3->d0 d1 Construct Calibration Curve d0->d1 d2 Quantify Sample Concentration d1->d2

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Protocol: GC-FID

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., 4-chlorobenzaldehyde, if necessary for improved precision)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

3. Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column that provides good separation for a wide range of organic compounds, including chlorinated and aromatic analytes.[7]
Carrier Gas Helium or Hydrogen, at a constant flow of 1.2 mL/minInert carrier gases for GC. Hydrogen can provide faster analysis times.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLA standard volume for GC analysis.
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold for 5 minA temperature program is used to ensure the elution of the analyte and separate it from potential impurities with different boiling points.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
FID Gas Flows Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2 or He): 25 mL/minOptimized gas flows for the FID to ensure a stable flame and sensitive detection.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in ethyl acetate to achieve a final concentration within the calibration range.

5. System Validation and Quantification:

  • Follow the same validation principles as outlined for the HPLC method (Linearity, Accuracy, and Precision).

  • Quantification: Inject the prepared sample solution. Determine the concentration of this compound in the sample using the calibration curve.

Method Comparison and Selection

FeatureHPLC-UVGC-FID
Principle Partition chromatographyVolatility-based separation
Strengths - High precision- Suitable for non-volatile impurities- Less risk of thermal degradation- High resolution and efficiency- Fast analysis times- Sensitive for volatile compounds
Limitations - May require more expensive solvents- Lower resolution for some volatile isomers- Not suitable for non-volatile or thermally labile compounds- Potential for injector discrimination
Best For Routine purity and potency testing in controlled environments.Analysis of volatile impurities and in-process control where speed is critical.

The choice between HPLC and GC will depend on the specific application, the nature of the sample matrix, and the available instrumentation. For general-purpose quantification and purity assessment, HPLC-UV is often the preferred starting point due to its versatility and robustness.

Conclusion

This application note provides two comprehensive and scientifically grounded protocols for the quantitative analysis of this compound. Both the HPLC-UV and GC-FID methods are capable of providing accurate and reliable results when properly validated. The detailed explanations for the experimental choices are intended to empower researchers, scientists, and drug development professionals to implement and adapt these methods for their specific needs, ensuring the quality and consistency of their work.

References

  • Benchchem. The Multifaceted Reactivity of Picolinaldehyde: A Technical Guide for Researchers.
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • NIH. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255.
  • Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Benchchem. A Comparative Spectroscopic Analysis of p-Tolualdehyde and Its Derivatives.
  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva.
  • PMC. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. 3-Chloro-4-methylpyridine 97 72093-04-0.
  • Google Patents. CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • PMC. Spectroscopic dataset of Hedione's derivatives gathered during process development.
  • PubChem. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925.
  • PubChem. 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995.
  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • Chem-Impex. 3-Chloro-4-pyridinecarboxaldehyde.
  • ResearchGate. Gas Chromatography.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Thermo Scientific Chemicals. 3-Chloro-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online.
  • PubMed. Development of a green HPLC method for the analysis of artesunate and amodiaquine impurities using Quality by Design.

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HPLC method development for 3-Chloro-4-methylpicolinaldehyde analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-Chloro-4-methylpicolinaldehyde Analysis

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This aldehyde is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification essential for quality control and process monitoring. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Objective

This compound is an aromatic aldehyde featuring a substituted pyridine ring. The accurate determination of its purity and the quantification of potential impurities or degradants are critical for ensuring the quality and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose, offering high precision and accuracy.[3]

The primary objective of this work was to develop a simple, precise, and accurate stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is a validated quantitative procedure that can detect changes in the drug product's properties over time and unequivocally measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[4][5]

Analyte Properties and Chromatographic Strategy

A successful HPLC method development process begins with understanding the physicochemical properties of the analyte.[6]

  • Structure: this compound possesses a moderately polar pyridine ring, a non-polar methyl group, a polar chloro group, and a polar aldehyde functional group. This combination of functionalities suggests moderate overall polarity.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol. Its solubility in aqueous solutions will be pH-dependent due to the basic nitrogen on the pyridine ring.

  • UV Absorbance: The presence of the substituted aromatic pyridine ring and the aldehyde group (chromophores) indicates that the molecule will absorb UV light, making UV detection a suitable choice.[7] A preliminary UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on these properties, a Reversed-Phase HPLC (RP-HPLC) method was selected. RP-HPLC is the most widely used separation technique in HPLC, ideal for molecules with some degree of hydrophobicity.[8] It utilizes a non-polar stationary phase and a polar mobile phase.[8][9]

Method Development and Optimization

The development process is a systematic approach to finding the optimal chromatographic conditions.[7]

Workflow for HPLC Method Development

The logical flow of method development involves a multi-step, iterative process to achieve the desired separation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Optimization Analyte Understand Analyte (Polarity, pKa, UV Spectra) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Initial Column (C18, 150x4.6mm, 5µm) Mode->Column MobilePhase Screen Mobile Phases (ACN/Water vs MeOH/Water) Column->MobilePhase Buffer Select Buffer & pH (e.g., Phosphate Buffer, pH 3.0) MobilePhase->Buffer Detection Determine Detection λ (PDA Scan for λmax) Buffer->Detection Gradient Optimize Gradient Profile (Time, %B) Detection->Gradient Flow Optimize Flow Rate & Column Temperature Gradient->Flow Final Finalize Method Conditions Flow->Final

Caption: Logical workflow for HPLC method development.

Rationale for Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the most common starting point for RP-HPLC due to its wide applicability for separating compounds of varying polarities.[8] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance between resolution and analysis time.[7]

  • Mobile Phase: A mixture of acetonitrile and water was chosen. Acetonitrile typically provides better peak shapes and lower backpressure than methanol. To ensure consistent protonation of the pyridine nitrogen and prevent peak tailing, the aqueous phase should be buffered. A pH of around 3.0, achieved with a phosphate or formate buffer, is recommended. Selecting a proper pH for ionizable analytes is critical for achieving symmetrical and sharp peaks.[10]

  • Detection: A Photodiode Array (PDA) detector is used initially to scan across a range of wavelengths (e.g., 200-400 nm) to identify the λmax. This wavelength provides the greatest sensitivity for the analyte.[7]

  • Elution Mode: A gradient elution is often preferred for stability-indicating methods as it can separate compounds with a wide range of polarities, ensuring that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the main analyte peak.[11][12]

Detailed Protocol: Optimized HPLC Method

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Chemicals: HPLC-grade acetonitrile, analytical reagent grade potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λmax)
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the Diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[13] The method was validated according to ICH guidelines for the following parameters.[14][15]

Validation Workflow

G cluster_0 Method Suitability cluster_1 Core Validation Parameters cluster_2 Method Reliability SST System Suitability Testing (SST) Protocol Validation Protocol & Acceptance Criteria SST->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Stability Solution Stability Robustness->Stability Report Final Validation Report Stability->Report

Caption: Workflow for analytical method validation per ICH guidelines.

System Suitability

Before performing the validation experiments, the suitability of the chromatographic system is verified.[15] Six replicate injections of the 100 µg/mL working standard are made.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13][14] Forced degradation studies are performed on the analyte to produce potential degradation products.[2] The sample is stressed under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is pure and well-resolved (Resolution > 2) from all degradation peaks. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Procedure: Prepare a series of at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[13] It is determined by applying the method to samples of known concentration and is expressed as percent recovery.

  • Procedure: Spike a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Repeatability (Method Precision): Six separate sample preparations at 100% of the test concentration are analyzed on the same day.

  • Intermediate Precision (Ruggedness): The repeatability assay is performed by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: System suitability parameters must be met, and the change in analyte response should not be significant.

Conclusion

The developed reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method was successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of the drug substance and related formulations.

References

  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. (2016).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
  • Stability Indicating HPLC Method Development: A Review. (2024). International Research Journal of Pharmaceutical and Medical Sciences. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Stability Indicating HPLC Method Development and Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (2010).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Steps for HPLC Method Development. Pharmaguideline. [Link]
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]
  • Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. (2024). IJRPR. [Link]
  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. [Link]
  • 3-Chloro-4-methylpyridine. PubChem. [Link]
  • 3-Chloro-4-methylaniline. PubChem. [Link]
  • 3-Chloro-4-pyridinecarboxaldehyde. PubChem. [Link]

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Application Note and Protocol for the Purification of 3-Chloro-4-methylpicolinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylpicolinaldehyde is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the successful synthesis of downstream targets and for ensuring the safety and efficacy of the final products. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound from a crude reaction mixture.

The principles outlined herein are grounded in established chromatographic theory, focusing on the differential partitioning of the target compound and its impurities between a polar stationary phase and a non-polar mobile phase.[2][3] This guide emphasizes not just the procedural steps but also the scientific rationale behind each choice, ensuring a robust and reproducible purification strategy.

Understanding the Separation: Key Chemical Properties and Potential Impurities

Chemical Properties of this compound:

PropertyValueSource
IUPAC Name 3-chloropyridine-4-carbaldehyde[4]
Molecular Formula C₆H₄ClNO[1][4]
Molecular Weight 141.55 g/mol [1][4]
Appearance Light orange to yellow to green powder to crystal[1]
Polarity Polar, due to the presence of the nitrogen atom in the pyridine ring and the aldehyde group.Inferred from structure

Potential Impurities:

The purification strategy is designed to remove common impurities that may arise during the synthesis of this compound. While a specific synthesis for this exact molecule is not detailed in the provided search results, analogous syntheses of similar compounds, such as 6-Chloro-4-methoxynicotinaldehyde, suggest the following potential impurities[5]:

  • Unreacted Starting Materials: Such as 3-chloro-4-methylpyridine.[6][7]

  • Isomeric Impurities: Formation of other isomers due to non-regioselective reactions.

  • Over-reaction or Side-reaction Products: Byproducts from the specific synthetic route employed.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid.

Experimental Workflow

The purification process follows a logical sequence from initial analysis by Thin Layer Chromatography (TLC) to the final column chromatography and purity assessment.

Caption: A schematic overview of the column chromatography purification process.

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher, for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel coated with fluorescent indicator)

  • UV lamp (254 nm)

  • Developing chamber for TLC

  • Collection tubes or flasks

  • Rotary evaporator

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.[8]

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Protocol

Part 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization

The success of column chromatography is highly dependent on the choice of the mobile phase. TLC is a rapid and effective method to determine the optimal solvent system.[9] The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, with good separation from impurities.

  • Prepare a stock solution of the crude this compound in a minimal amount of dichloromethane.

  • Spot the TLC plate: Using a capillary tube, spot the stock solution onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate Rf values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The optimal mobile phase will give the target compound an Rf in the desired range and show clear separation from other spots.

Part 2: Column Chromatography

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically to a ring stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from TLC).[10]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[10]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

    • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.[2]

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.

    • Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica gel.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions in labeled test tubes or flasks.[11]

    • Maintain a constant flow rate. If the separation is slow, gentle pressure can be applied to the top of the column (flash chromatography).

    • Continuously add more mobile phase to the top of the column to prevent it from running dry.[11]

  • Fraction Monitoring:

    • Monitor the elution of the compounds by spotting each collected fraction on a TLC plate.

    • Develop and visualize the TLC plates as described in Part 1.

    • Identify the fractions containing the pure this compound (single spot with the correct Rf value).

Part 3: Product Isolation and Purity Assessment

  • Combine Pure Fractions: Pool the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The remaining solid or oil is the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a gradient elution if compounds have very different polarities.
Cracked Column Bed Column ran dry.Ensure the solvent level never drops below the top of the stationary phase.
Bands are not level Improper column packing or sample loading.Ensure the column is packed evenly and the sample is loaded carefully in a concentrated band.
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound by column chromatography. By following these detailed steps, from initial TLC analysis to final product isolation, researchers can consistently obtain a high-purity product, which is essential for subsequent synthetic applications. The emphasis on understanding the underlying chemical principles and proactive troubleshooting will enable scientists to adapt and optimize this protocol for their specific needs.

References

  • Column chrom
  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder.
  • Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (2025). BenchChem.
  • 2.4A: Macroscale Columns. (2024, August 18). Chemistry LibreTexts.
  • Column chrom
  • B. Column Chromatography. (2023, August 29). Chemistry LibreTexts.
  • 3-Chloro-4-methylpyridine. (n.d.). PubChem.
  • 3-Chloro-4-methylaniline. (n.d.). PubChem.
  • 3-Chloro-4-pyridinecarboxaldehyde. (n.d.). Chem-Impex.
  • 3-Chloro-4-methylpyridine 97%. (n.d.). Sigma-Aldrich.
  • 3-Chloro-4-methylhexanoic acid. (n.d.). PubChem.
  • 3-Chloro-4-methylpentanoic acid. (n.d.). PubChem.
  • 3-Chloro-4-pyridinecarboxaldehyde. (n.d.). PubChem.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000, January 6).
  • 3-Chloro-4-pyridinecarboxaldehyde. (n.d.). TCI AMERICA.
  • 2-chloro-3-methylpyridine-4-carboxaldehyde 95%. (n.d.). Advanced ChemBlocks.
  • 3-Chloro-4-pyridinecarboxaldehyde, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylpicolinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial precursor for a variety of complex molecular targets. Its synthesis, primarily achieved through the oxidation of the corresponding primary alcohol, (3-Chloro-4-methylpyridin-2-yl)methanol, presents several challenges that can significantly impact yield and purity. Common hurdles include incomplete conversion, over-oxidation to the non-productive carboxylic acid, and difficulties in purification.

This guide provides an in-depth technical resource for researchers, scientists, and process chemists to navigate and troubleshoot the synthesis of this important intermediate. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to optimize reaction outcomes. This document is structured to provide direct, actionable advice through troubleshooting guides and FAQs, supported by detailed protocols and authoritative references.

Synthetic Pathway and Key Challenges

The most direct and common route to this compound is the selective oxidation of the primary alcohol, (3-Chloro-4-methylpyridin-2-yl)methanol. The primary challenge lies in arresting the oxidation at the aldehyde stage without further conversion to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.

G cluster_main Primary Synthetic Pathway A (3-Chloro-4-methylpyridin-2-yl)methanol (Starting Material) B This compound (Target Product) A->B Selective Oxidation C 3-Chloro-4-methylpicolinic acid (Over-oxidation Byproduct) B->C Over-oxidation (Undesired) R1 Dess-Martin Periodinane (DMP) R2 Swern Oxidation (DMSO, (COCl)₂, Et₃N) R3 Manganese Dioxide (MnO₂)

Technical Support Center: Synthesis of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Chloro-4-methylpicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important intermediate. We understand that even with established protocols, unexpected challenges can arise in the laboratory. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience. Our goal is to help you diagnose and resolve issues to achieve a successful synthesis with high yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low when using manganese dioxide (MnO2) for the oxidation of 3-chloro-4-methylpyridine?

Low yields in MnO2 oxidations are a frequent issue and can often be traced back to a few key factors related to the reagent's activity and the reaction conditions.

Possible Causes and Solutions:

  • Inactive MnO2: The activity of manganese dioxide is highly dependent on its method of preparation and its crystalline structure. Commercially available MnO2 can vary in quality, and older batches may have reduced activity.

    • Troubleshooting Step: Before running your reaction, test the activity of your MnO2 with a standard substrate like cinnamyl alcohol. Alternatively, consider activating your MnO2 by heating it to 110-120 °C under a vacuum for 24-48 hours to remove adsorbed water. For a more reactive form, you can synthesize activated MnO2 in-house.

  • Insufficient Stoichiometry: MnO2 is a stoichiometric oxidant, and an excess is typically required. The reaction occurs on the surface of the solid MnO2, so a sufficient amount is needed to ensure the reaction goes to completion.

    • Troubleshooting Step: Increase the molar excess of MnO2. While a 5-10 fold excess is common, you may need to go as high as a 20-fold excess depending on the activity of your MnO2 and the scale of your reaction.

  • Inadequate Reaction Time or Temperature: The oxidation of a methyl group on a pyridine ring is often slow. Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.

    • Troubleshooting Step: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalling, consider increasing the temperature. These reactions are often run at reflux in solvents like dichloromethane or chloroform. Be patient, as these reactions can sometimes require 24-72 hours to go to completion.

  • Solvent Choice: The choice of solvent can impact the reaction rate.

    • Troubleshooting Step: While chlorinated solvents are common, you could explore other non-polar aprotic solvents. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Summary of Recommended Adjustments for MnO2 Oxidation:

ParameterStandard ConditionTroubleshooting Adjustment
MnO2 Activity Commercial GradeActivate by heating or synthesize fresh.
Stoichiometry 5-10 molar equivalentsIncrease to 15-20 molar equivalents.
Temperature Reflux in DCM (~40°C)Consider higher boiling solvents if needed.
Reaction Time 24 hoursMonitor by TLC/GC-MS; extend up to 72 hours.
Question 2: My NMR spectrum shows the presence of 3-chloro-4-methylpicolinic acid as a major byproduct. How can I prevent this over-oxidation?

The formation of the carboxylic acid is a classic case of over-oxidation, especially when using strong oxidizing agents or when reaction conditions are not carefully controlled.

Possible Causes and Solutions:

  • Overly Reactive Oxidizing Agent: While MnO2 is generally considered mild, its reactivity can vary. Other oxidizing agents, if not used carefully, can easily lead to the carboxylic acid.

    • Troubleshooting Step: If you are using an oxidant other than MnO2, such as KMnO4 or CrO3, you are likely to see over-oxidation. Stick with milder, more selective oxidants like MnO2 or selenium dioxide (SeO2).

  • Prolonged Reaction Time at High Temperatures: Even with a mild oxidant, leaving the reaction for too long after the aldehyde has formed, especially at elevated temperatures, can lead to further oxidation.

    • Troubleshooting Step: As mentioned previously, diligent reaction monitoring is key. Once you observe the formation of the aldehyde as the major product by TLC or GC-MS, proceed with the work-up. Do not leave the reaction running unnecessarily.

  • Work-up and Purification Issues: The aldehyde product can sometimes oxidize to the carboxylic acid during work-up or purification if exposed to air for extended periods.

    • Troubleshooting Step: Consider performing the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). When performing column chromatography, use fresh, high-quality silica gel and elute the product as quickly as possible.

Troubleshooting Workflow for Over-oxidation:

Caption: A flowchart for troubleshooting over-oxidation.

Question 3: I am attempting a lithiation-formylation route, but I am getting a complex mixture of products and low recovery of my starting material. What is going wrong?

Directed ortho-metalation (DoM) followed by quenching with an electrophile like dimethylformamide (DMF) is a powerful but technically demanding route. Success hinges on stringent control of reaction conditions.

Possible Causes and Solutions:

  • Incomplete Lithiation: The deprotonation of the pyridine ring requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The temperature must be kept very low (typically -78 °C) to prevent side reactions.

    • Troubleshooting Step: Ensure your LDA is freshly prepared or properly titrated. The reaction must be conducted under a strictly inert and anhydrous atmosphere. Use freshly distilled, anhydrous solvents (e.g., THF). Add the LDA slowly to your substrate at -78 °C and allow it to stir for the recommended time (often 1-2 hours) to ensure complete deprotonation before adding the electrophile.

  • Incorrect Site of Lithiation: While the chloro and methyl groups do direct the lithiation, there is potential for deprotonation at other positions if the reaction is not managed correctly.

    • Troubleshooting Step: Strict adherence to the -78 °C temperature is critical. Allowing the reaction to warm up can lead to a loss of regioselectivity.

  • Issues with the Electrophile Quench: The addition of DMF must also be carefully controlled.

    • Troubleshooting Step: Add the DMF slowly at -78 °C. Quenching at a higher temperature can lead to side reactions. Ensure the DMF is also anhydrous.

  • Work-up Problems: The work-up for organometallic reactions needs to be done carefully to avoid decomposition of the product.

    • Troubleshooting Step: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Do not use water directly, as this can be too exothermic.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable method for synthesizing this compound?

For scalability and reliability, the oxidation of 3-chloro-4-methylpyridine with activated manganese dioxide is often the preferred method in an industrial setting. While it requires a large excess of the oxidant, it avoids the use of highly toxic reagents like selenium dioxide and the cryogenic conditions and pyrophoric reagents associated with lithiation routes. The work-up is also relatively straightforward, involving filtration of the MnO2 followed by standard extraction and purification.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. When working with:

  • Manganese Dioxide: While not highly toxic, fine powders can be a respiratory irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.

  • Selenium Dioxide (SeO2): This is a highly toxic and environmentally hazardous substance. It should only be handled in a fume hood by experienced personnel with appropriate containment procedures in place.

  • Organolithium Reagents (e.g., LDA, n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. All reactions involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

Q3: How can I effectively purify the final product?

This compound is a solid at room temperature. The most common purification method is column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system can be adjusted based on TLC analysis. After chromatography, the product can be recrystallized, often from a hexane/ethyl acetate mixture, to achieve high purity.

References

  • Manganese Dioxide. Organic Syntheses. [Link]
  • Synthesis of this compound. Molbank. [Link]

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-methylpicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pyridine-based intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Choosing Your Synthetic Pathway

Question: What are the primary synthetic routes for preparing this compound, and how do I choose the best one?

Answer: The synthesis of this compound (the target aldehyde) typically proceeds via two main strategies, starting from the commercially available 3-Chloro-4-methylpyridine. The choice of pathway depends largely on the available equipment, scale, and tolerance for specific reagents (e.g., heavy metals).

  • Direct Oxidation of the 4-Methyl Group: This is the most direct approach. The methyl group on the 3-Chloro-4-methylpyridine precursor is selectively oxidized to an aldehyde. The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid).[1][2] This route is often preferred for its atom economy.

  • Formylation of the Pyridine Ring: This strategy involves introducing a formyl (-CHO) group onto the pyridine ring. The classical method for this is the Vilsmeier-Haack reaction.[3][4] However, the electron-deficient nature of the pyridine ring makes it less reactive towards traditional electrophilic substitution, which can lead to low yields or require harsh conditions.[5] Success often depends on modified procedures or alternative formylating agents.

Below is a workflow diagram illustrating these primary synthetic routes.

synthesis_routes cluster_start Starting Material cluster_oxidation Route 1: Oxidation cluster_formylation Route 2: Formylation cluster_product Final Product start 3-Chloro-4-methylpyridine ox Selective Oxidation (e.g., PCC, SeO2) start->ox Oxidize methyl group formyl Vilsmeier-Haack Reaction or other C-H formylation start->formyl Formylate pyridine ring end_product 3-Chloro-4-methyl- picolinaldehyde ox->end_product formyl->end_product

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting the Oxidation Pathway

Question: My oxidation of 3-Chloro-4-methylpyridine is giving low yields. What are the common causes and how can I fix them?

Answer: Low yields in the oxidation of the 4-methyl group are typically due to one of two issues: incomplete conversion or over-oxidation to 3-chloro-4-methylpicolinic acid.

  • Incomplete Conversion: This often points to insufficient oxidant, low reaction temperature, or short reaction times. Ensure your starting material is pure and the reagents are fresh. The 3-chloro-4-methylpyridine substrate can be somewhat deactivated, requiring slightly more forcing conditions than simple picolines.

  • Over-oxidation: The aldehyde product is itself susceptible to further oxidation. This is a very common issue, especially with strong, aqueous oxidants like KMnO₄ or K₂Cr₂O₇.[6]

To address these issues, a careful selection of the oxidizing agent and strict control of reaction conditions are paramount.

Question: I'm observing the formation of 3-Chloro-4-methylpicolinic acid as a major byproduct. How can I prevent this over-oxidation?

Answer: To prevent over-oxidation, you must use an oxidant that is selective for the conversion of a primary alcohol (or in this case, an activated methyl group) to an aldehyde and stops there. Anhydrous conditions are key, as the presence of water can lead to the formation of a gem-diol intermediate from the aldehyde, which is readily oxidized to the carboxylic acid.

Here is a comparison of common selective oxidizing agents:

Oxidizing SystemTypical ConditionsProsCons & Mitigation
Pyridinium Chlorochromate (PCC) CH₂Cl₂ (DCM), Room Temp, AnhydrousReliable, commercially available, stops cleanly at the aldehyde.[7][8]Chromium-based (toxic), acidic (unsuitable for acid-labile groups), workup can be tedious due to tar formation. Tip: Add Celite or molecular sieves to the reaction to adsorb the chromium byproducts, simplifying filtration.[9]
Selenium Dioxide (SeO₂) Dioxane/H₂O, RefluxHighly effective for oxidizing methyl groups adjacent to a heteroaromatic ring.Highly toxic, requires careful handling and disposal. Stoichiometric amounts are often needed.
Dess-Martin Periodinane (DMP) CH₂Cl₂ (DCM), Room Temp, AnhydrousMild, neutral conditions, high yields, easy workup.Expensive, potentially explosive under shock or heat.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, <-60 °CHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor (dimethyl sulfide byproduct), sensitive to moisture.

For most lab-scale preparations, PCC remains a robust and reliable choice despite its toxicity. If your molecule contains acid-sensitive functional groups, DMP or a Swern oxidation would be a superior alternative.

Question: Can you provide a detailed, validated protocol for the PCC oxidation of 3-Chloro-4-methylpyridine?

Answer: Certainly. This protocol is designed to maximize yield and minimize byproduct formation.

Experimental Protocol: PCC Oxidation of 3-Chloro-4-methylpyridine

Materials:

  • 3-Chloro-4-methylpyridine (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Celite® or powdered 4Å molecular sieves (equal weight to PCC)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar with PCC (1.5 eq) and an equal weight of Celite®.

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry (approx. 10 mL per gram of 3-chloro-4-methylpyridine).

  • Substrate Addition: Dissolve 3-Chloro-4-methylpyridine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC slurry at room temperature. The reaction is typically exothermic; a water bath can be used to maintain the temperature around 20-25 °C.

  • Reaction Monitoring: The reaction mixture will turn into a dark brown, thick slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

    • Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether or a 1:1 mixture of ether:DCM. The Celite co-adsorbs the tarry chromium byproducts, making this filtration much cleaner.[9]

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude brown oil or solid should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Section 3: Troubleshooting the Vilsmeier-Haack Pathway

Question: Why is the direct Vilsmeier-Haack formylation of 3-Chloro-4-methylpyridine so challenging?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] The success of this reaction hinges on the aromatic ring being sufficiently electron-rich to attack the electrophilic Vilsmeier reagent (the chloromethyleniminium salt formed from POCl₃ and DMF).[3]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the electron-withdrawing inductive effect of the chlorine atom at the 3-position. Consequently, the 3-chloro-4-methylpyridine ring system is a poor nucleophile, making the electrophilic attack difficult and often requiring harsh conditions, which can lead to decomposition and low yields.[5]

vilsmeier_challenge cluster_reagents Reactants cluster_problem The Challenge pyridine 3-Chloro-4-methylpyridine (Electron-Deficient Nucleophile) problem Low Nucleophilicity of Pyridine Ring Poor Reactivity Low Yield / Harsh Conditions Needed pyridine->problem vilsmeier Vilsmeier Reagent (Electrophile) vilsmeier->problem

Caption: The core challenge of the Vilsmeier-Haack reaction on this substrate.

Question: My Vilsmeier-Haack reaction is not working. What parameters can I optimize?

Answer: If you are attempting this route, several parameters can be adjusted to improve the outcome.

ParameterStandard RangeOptimization StrategyRationale
Temperature 0 °C to 100 °CStart at a lower temperature (e.g., 0-25 °C) and slowly increase if no reaction occurs. A higher temperature (e.g., 80-100 °C) is often necessary for deactivated rings.Balances the need for activation energy against the risk of thermal decomposition of the substrate or product.
Reagent Stoichiometry (POCl₃:DMF) 1.1 to 5.0 eqIncrease the equivalents of the Vilsmeier reagent (pre-formed or generated in situ). Using 3-5 equivalents can sometimes drive the reaction to completion.Le Châtelier's principle; a higher concentration of the electrophile can increase the rate of reaction with a poor nucleophile.
Reaction Time 2 to 24 hoursMonitor the reaction carefully by TLC or LC-MS. Extended reaction times may be necessary, but also increase the risk of side reactions.Deactivated substrates react slowly, requiring longer times to reach completion.
Solvent Neat or Dichloroethane (DCE)Running the reaction neat (using DMF as both reagent and solvent) or in a non-reactive, high-boiling solvent like DCE can be effective.Maintains a high concentration of reactants and allows for higher reaction temperatures if needed.

Important Note on Regioselectivity: The formylation will occur at the most nucleophilic carbon position. For 3-chloro-4-methylpyridine, electrophilic attack is generally directed to the C2 or C6 positions. The electronic and steric effects of the existing substituents will influence the final isomeric ratio. Predicting the major product can be complex, and you should be prepared to isolate and characterize different isomers.

Section 4: Purification and Stability

Question: What is the best way to purify the final product, and how should it be stored?

Answer: Purification:

  • Column Chromatography: This is the most effective method. Use silica gel with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or DCM. For example, a gradient of 5% to 30% ethyl acetate in hexane is a good starting point.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent final purification step. Test small amounts in various solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures to find a suitable system.

Stability and Storage: Picolinaldehydes can be sensitive to both air and light.

  • Oxidation: The aldehyde functional group can slowly oxidize in air to the corresponding carboxylic acid.

  • Light Sensitivity: Aromatic aldehydes can sometimes undergo photochemical reactions.

For long-term storage, it is recommended to keep the purified this compound in an amber vial under an inert atmosphere (argon or nitrogen) and refrigerated.

References

  • Review Article on Vilsmeier-Haack Reaction.International Journal of Pharmaceutical Sciences Review and Research.Source
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Vilsmeier-Haack Reaction.Organic Chemistry Portal.Source
  • Spectroscopic data of Formylation a Reactions of representative Pyridines.
  • Optimization of the reaction conditions.
  • Oxidation of methyl-pyridines.
  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.Semantic Scholar.Source
  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.Scientific Reports.Source
  • Oxidative Dearomatization of Pyridines.
  • Machine learning-guided strategies for reaction conditions design and optimization.Beilstein Journal of Organic Chemistry.Source
  • Reaction Conditions Optimization: The Current St
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
  • Formylation - Common Conditions.
  • 3-Chloro-2-formyl-4-methylpyridine Product Description.ChemicalBook.Source
  • Oxidation of certain methylpyridines to pyridine carboxylic acids.PubMed.Source
  • 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter.
  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?Guidechem.Source
  • Optimization of reaction conditions for the synthesis of compounds 11-14.
  • Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • 3-Chloro-4-methylaniline.PubChem.Source
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • 3-Chloro-4-pyridinecarboxaldehyde.Chem-Impex.Source
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.ChemRxiv.Source
  • Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids.
  • MTO catalyzed oxidation of aldehyde N,N-dimethylhydrazones with hydrogen peroxide: high yield formation of nitriles and N-methylene-N-methyl N-oxide.Royal Society of Chemistry.Source
  • Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives.Oriental Journal of Chemistry.Source
  • Aldehyde synthesis by oxidation of alcohols and rearrangements.Organic Chemistry Portal.Source
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • ortho-Formylation of phenols.Organic Syntheses.Source
  • Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up.YouTube.Source
  • 3-Chloro-4-methylpyridine.Sigma-Aldrich.Source
  • 19.6: Oxidation of alcohols and aldehydes.Chemistry LibreTexts.Source
  • Pyridine synthesis.Organic Chemistry Portal.Source
  • 2-Pyridinecarboxaldehyde.PubChem.Source
  • 3-Chloro-4-methylpyridine.PubChem.Source
  • 3-Pyridinecarboxaldehyde.PubChem.Source
  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom

Sources

Technical Support Center: Catalyst Selection for 3-Chloro-4-methylpicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 3-Chloro-4-methylpicolinaldehyde. This guide, structured in a question-and-answer format, is designed to provide you with in-depth technical assistance and troubleshooting advice for your experiments. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying rationale to empower your research and development efforts.

Section 1: General Considerations & Initial Troubleshooting
Question 1: My cross-coupling reaction with this compound is showing low to no yield. What are the first critical factors I should investigate?

Answer: Low or no yield in cross-coupling reactions involving heteroaromatic compounds like this compound often points to a few common culprits. Before delving into complex optimization, ensure these fundamentals are addressed:

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade during storage.[1] Impurities in amines can also act as hydrogen donors, leading to side reactions.[1]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1][2]

  • Catalyst System Integrity: The choice of palladium precursor and ligand is paramount. The nitrogen lone pair on the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1]

  • Proper Mixing: Ensure vigorous stirring, especially in biphasic reaction mixtures, to facilitate efficient interaction between all components.[2]

Below is a troubleshooting workflow to guide your initial investigation:

G start Low/No Yield Observed reagent_purity Check Reagent Purity (Substrate, Coupling Partner) start->reagent_purity reagent_purity->start Repurify/Replace Reagents inert_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge Vessel) reagent_purity->inert_atmosphere Purity Confirmed inert_atmosphere->start Improve Degassing/Purging catalyst_system Evaluate Catalyst System (Precursor & Ligand Choice) inert_atmosphere->catalyst_system Atmosphere Confirmed catalyst_system->start Re-evaluate Catalyst/Ligand mixing Ensure Proper Mixing catalyst_system->mixing System Appropriate mixing->start Increase Stirring Rate success Improved Yield mixing->success Mixing Adequate

Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.

Section 2: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the presence of the pyridine nitrogen in this compound introduces specific challenges.

Question 2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the reaction is sluggish and yields are poor. How can I optimize the catalyst system?

Answer: The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings, where the pyridine nitrogen can interfere with the catalyst.[3] The instability of 2-pyridyl boron reagents is also a known issue.[3] To overcome this, careful selection of the palladium catalyst and ligand is crucial.

Catalyst and Ligand Selection:

For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are often preferred.[1] These ligands can promote the desired catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen. Consider the following options:

Catalyst/Ligand SystemKey Features & Considerations
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich ligand known to be effective for challenging couplings.
XPhos Pd G3 A highly active and versatile precatalyst that can be effective for couplings involving heteroaryl chlorides.[3]
Pd₂(dba)₃ / (1-Ad)₂P(O)H This combination has shown success in coupling 2-pyridylmagnesium bromide with aryl electrophiles and may be adaptable.[3]
Pd(PPh₃)₄ A common Pd(0) source that can sometimes reduce homocoupling side reactions.[1]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).[1]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 3: I am observing significant homocoupling of my boronic acid reagent. How can this side reaction be minimized?

Answer: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[1][2]

Troubleshooting Steps:

  • Rigorous Degassing: Enhance your degassing procedure for the solvent. Sparging with an inert gas for an extended period or using the freeze-pump-thaw method is recommended.[1]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[1]

  • Additives: In some cases, adding a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.[1]

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of aryl amines from aryl halides.[4]

Question 4: My Buchwald-Hartwig amination of this compound with a primary amine is resulting in hydrodehalogenation as a major side product. What is causing this and how can it be prevented?

Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[1] It can arise from several sources:

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.[1]

  • Amine Quality: Use high-purity amines. Impurities can sometimes act as hydrogen donors.[1]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. It is advisable to screen different strong bases.[1]

Recommended Bases for Screening:

BaseSolvent SolubilityConsiderations
NaOtBu Soluble in THF, TolueneA very strong and commonly used base.
LHMDS Soluble in THF, TolueneA strong, non-nucleophilic base.
K₃PO₄ Sparingly soluble in many organic solventsA weaker base that can be effective in some cases.
Cs₂CO₃ Sparingly soluble in many organic solventsOften used in Suzuki couplings, but can be effective here as well.

Catalytic Cycle and Side Reaction Pathway:

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Beta_Hydride β-Hydride Elimination (Side Reaction) Amido_Complex->Beta_Hydride Product Ar-NR2 (Desired Product) Red_Elim->Product Product->Pd0 Hydrodehalogenation Ar-H (Side Product) Beta_Hydride->Hydrodehalogenation

Caption: Catalytic cycle of Buchwald-Hartwig amination showing the reductive elimination (desired) and β-hydride elimination (side reaction) pathways.[4]

Question 5: The amination of this compound is particularly challenging. What generation of Buchwald-Hartwig catalysts and ligands are recommended?

Answer: The amination of aryl chlorides can be difficult and often requires the use of bulky, electron-rich phosphine ligands to achieve good yields.[5] The development of the Buchwald-Hartwig reaction has led to several 'generations' of catalyst systems, each with improved scope and milder conditions.[4]

Recommended Ligand Classes:

  • Sterically Hindered Ligands: Ligands like XPhos, SPhos, and other Buchwald ligands are designed to be bulky and electron-rich, which promotes the catalytic cycle for challenging substrates like aryl chlorides.[1]

  • Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF were among the first to reliably couple primary amines and are still effective for many transformations.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can offer high stability and activity, making them a good alternative to phosphine ligands in some cases.[1]

Section 4: Cyanation Reactions

Introducing a nitrile group can be a valuable synthetic step. Palladium-catalyzed cyanation is a common method.

Question 6: I want to perform a cyanation on this compound. What are the recommended cyanide sources and catalyst systems?

Answer: Palladium-catalyzed cyanation can be achieved with various cyanide sources. The choice often depends on factors like toxicity, solubility, and reaction conditions.

Common Cyanide Sources:

Cyanide SourceKey Features & Considerations
Zn(CN)₂ Less toxic than alkali metal cyanides and often used in palladium-catalyzed reactions.[6]
KCN / NaCN Highly effective but also highly toxic. Require careful handling.
K₄[Fe(CN)₆] A less toxic alternative that can be effective with the right catalyst system.[7]
TMSCN Can be used in nucleophilic cyanation reactions.[6]

Catalyst System Recommendations:

A common and effective catalyst system for the cyanation of aryl chlorides is a combination of a palladium precursor and a suitable ligand.

  • Pd₂(dba)₃ / dppf: This is a widely used and robust catalyst system for cyanation reactions.

  • NiCl₂·6H₂O / dppf / Zn: A nickel-based system has been shown to be effective for the cyanation of hetero(aryl) chlorides using Zn(CN)₂.[7]

Experimental Protocol: General Palladium-Catalyzed Cyanation

  • In a glovebox, to an oven-dried reaction vial, add this compound (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., dppf, 2-10 mol%).

  • Add a suitable solvent (e.g., DMF, DMAc).

  • Seal the vial and heat to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and carefully quench any remaining cyanide with an appropriate reagent (e.g., bleach).

  • Work up the reaction mixture by washing with aqueous solutions and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

References
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A General Solution for the 2-Pyridyl Problem. PMC - NIH.
  • Palladium-Catalyzed Reactions. MDPI.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. KAUST Repository.
  • 3-Chloro-4-pyridinecarboxaldehyde. PubChem.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Direct Regioselective C-H Cyanation of Purines. MDPI.
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
  • 3-Chloro-4-methylbenzaldehyde. PubChem.
  • 3-Chloro-4-methylpyridine. PubChem.
  • 3-Bromo-2-chloro-4-methylpyridine. PubChem.
  • Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives. Oriental Journal of Chemistry.

Sources

Technical Support Center: Solvent Effects on 3-Chloro-4-methylpicolinaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-methylpicolinaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile pyridine-based intermediate. Here, we address common issues encountered during experimentation, with a specific focus on how the choice of solvent can profoundly impact reaction outcomes, selectivity, and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how does solvent choice generally influence them?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack: the aldehyde carbon (C2-aldehyde) and the carbon bearing the chloro substituent (C3).

  • The Aldehyde Group: This is the most reactive site for a wide range of nucleophilic addition and condensation reactions (e.g., Grignard reactions, Wittig olefination, reductive amination). The reactivity of the aldehyde is influenced by the solvent's ability to stabilize the polar carbonyl group. Polar solvents can stabilize the partial positive charge on the carbonyl carbon, sometimes enhancing its electrophilicity[1].

  • The 3-Chloro Group: This site is susceptible to Nucleophilic Aromatic Substitution (SNAr). However, SNAr on pyridine rings is most favorable at the 2- and 4-positions, which are directly activated by the electron-withdrawing nitrogen atom.[2][3][4] Reactivity at the 3-position is significantly lower. Driving a substitution at this site requires careful selection of reaction conditions, where the solvent plays a pivotal role in promoting the reaction.

The choice of solvent is critical for controlling chemoselectivity —that is, directing a nucleophile to react at one site over the other.

Q2: I'm performing a condensation reaction on the aldehyde group, but my yield is low and I see unreacted starting material. How can I troubleshoot this with respect to the solvent?

A2: This is a common issue that often points to suboptimal reaction conditions, where the solvent is a key variable.

  • Solubility is Paramount: First, ensure that all your reactants, particularly the this compound and the nucleophile, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a frequent cause of low conversion. If solubility is an issue, consider a more polar solvent or a co-solvent system.

  • Solvent Polarity and Mechanism:

    • For reactions that proceed through charged intermediates, a polar solvent is often beneficial. For example, in a Knoevenagel condensation, polar aprotic solvents like DMF or DMSO can effectively solvate cationic species and accelerate the reaction.

    • Conversely, for reactions like Wittig olefination, the stability of the intermediate ylide and the subsequent oxaphosphetane can be highly solvent-dependent. A switch from a polar protic solvent (which can protonate the ylide) to a non-polar aprotic solvent like THF or Toluene can dramatically improve yields.

  • Presence of Water: The aldehyde group is sensitive to the formation of hydrate species in the presence of water, which can render it unreactive. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions involving organometallics (Grignard, organolithiums) or strong bases.[5]

Q3: I am attempting to substitute the 3-chloro group with a nucleophile (e.g., an amine or alkoxide), but the reaction is extremely sluggish. What solvent conditions are optimal for this SNAr reaction?

A3: Driving an SNAr reaction at the C3 position of a pyridine is challenging due to weaker electronic activation compared to the C2 and C4 positions.[2] The solvent is arguably the most critical factor for success.

  • Favor Polar Aprotic Solvents: High-boiling polar aprotic solvents like DMSO, DMF, NMP, or DMAc are the solvents of choice for difficult SNAr reactions. These solvents excel at solvating the cation of the nucleophile's salt (e.g., Na⁺ or K⁺), leaving the anion "naked" and highly nucleophilic. They also effectively stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.[6]

  • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water, methanol) should generally be avoided as the primary solvent. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that significantly reduces its reactivity and ability to attack the aromatic ring.[6][7] While some modern microwave-assisted methods have shown success using ethanol, these are specific cases that leverage non-classical heating effects.[8]

  • Temperature: These reactions often require elevated temperatures (100-180 °C) to proceed at a reasonable rate. The high boiling points of solvents like DMSO and NMP make them ideal for this purpose.

Q4: My reaction is producing a mixture of products, with some substitution at the chloro-position and some condensation at the aldehyde. How can I improve chemoselectivity using solvents?

A4: Achieving chemoselectivity is a classic challenge that requires fine-tuning the balance between the reactivity of your nucleophile and the reaction conditions.

  • To Favor Aldehyde Reaction: Use less forcing conditions. Reactions at the aldehyde are typically much faster and occur at lower temperatures than SNAr at the C3 position.

    • Solvent Choice: Non-polar aprotic solvents (THF, Toluene, Dichloromethane) or polar aprotic solvents with lower boiling points (Acetonitrile) are preferred.

    • Temperature: Run the reaction at or below room temperature. This will provide enough energy to activate the aldehyde chemistry while being insufficient to overcome the high activation barrier for the SNAr pathway.

  • To Favor SNAr at C3: This requires protecting the aldehyde first. It is very difficult to find a nucleophile that will selectively attack the less reactive C3-Cl in the presence of a highly reactive aldehyde. The standard protocol is a protect-react-deprotect sequence.

    • Protection: Convert the aldehyde to a more stable functional group, such as an acetal, by reacting it with a diol (e.g., ethylene glycol) in a non-polar solvent like toluene with an acid catalyst (e.g., p-TsOH).

    • SNAr Reaction: With the aldehyde protected, you can now use the forcing conditions (e.g., DMSO at 150 °C) required for the SNAr reaction.

    • Deprotection: Remove the acetal protecting group using aqueous acid to regenerate the aldehyde.

G start Goal: Control Chemoselectivity aldehyde_pref Desired Reaction: Aldehyde Condensation start->aldehyde_pref snar_pref Desired Reaction: SNAr at C3-Cl start->snar_pref cond_aldehyde Use Milder Conditions: - Low Temperature (0 to 25°C) - Solvents: THF, Toluene, CH2Cl2 aldehyde_pref->cond_aldehyde protect Protect Aldehyde Group (e.g., as an acetal) snar_pref->protect cond_snar Use Forcing Conditions: - High Temperature (>120°C) - Solvents: DMSO, DMF, NMP deprotect Deprotect Aldehyde (e.g., acidic workup) cond_snar->deprotect protect->cond_snar Perform SNAr

Diagram: A systematic workflow for troubleshooting solvent issues.

References

  • Title: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Source: Taylor & Francis Online URL:[Link]
  • Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL:[Link]
  • Title: How to Troubleshoot a Reaction Source: Department of Chemistry : University of Rochester URL:[Link]
  • Title: What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Source: Quora URL:[Link]
  • Title: My Reaction Failed: FAQ Source: Department of Chemistry : University of Rochester URL:[Link]
  • Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Electrophilic aromatic substitution - Reaction on pyridine Source: Wikipedia URL:[Link]
  • Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry Stack Exchange URL:[Link]
  • Title: We have considered nucleophilic aromatic substitution of pyridine... Source: Pearson+ URL:[Link]
  • Title: Solvent Effects on the Menshutkin Reaction Source: arXiv.org URL:[Link]
  • Title: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition Source: ResearchG

Sources

purification challenges with 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 3-Chloro-4-methylpicolinaldehyde. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Product Fails to Crystallize or Oiling Out During Recrystallization

Question: I've isolated my crude this compound, but it remains an oil. When I attempt recrystallization, it either won't solidify or separates as an oil. What's going wrong?

Answer:

This is a frequent challenge, typically rooted in two areas: the presence of impurities inhibiting crystal lattice formation or an inappropriate solvent system.

Possible Causes & Solutions:

  • High Impurity Load: Even small amounts of structurally similar impurities or residual solvent can disrupt the crystallization process.

    • Solution: Before attempting recrystallization, consider a rapid pre-purification step. A quick filtration through a small plug of silica gel using a moderately polar solvent (e.g., 20-30% Ethyl Acetate in Hexane) can remove baseline impurities and particulates.

  • Incorrect Recrystallization Solvent: The ideal solvent should dissolve the aldehyde poorly at room temperature but completely at an elevated temperature.[1][2]

    • Solution: Conduct a systematic solvent screen. Use small aliquots of your crude product and test various solvents and solvent systems. A two-solvent system is often effective for aldehydes that are tricky to crystallize.[3]

Workflow: Two-Solvent Recrystallization Protocol
  • Dissolve the crude oil in a minimum amount of a "soluble" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature.

  • Slowly add a "poor" or "anti-solvent" (e.g., Hexane or Heptane) dropwise while stirring until persistent cloudiness is observed.[4]

  • Gently warm the mixture until the solution becomes clear again. Add a drop or two of the "soluble" solvent if needed.

  • Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.[5]

  • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]

  • Once crystal formation begins, you can place the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.[3]

Problem 2: Product Discolors (Turns Yellow or Brown) Upon Storage

Question: My purified this compound was a white solid, but it has started to turn yellow/brown after a few days on the bench or in the fridge. Why is this happening and is it still usable?

Answer:

The discoloration is a clear indicator of product degradation. Aldehydes, particularly heteroaromatic ones, can be sensitive to air, light, and trace acids or bases.[6]

Possible Causes & Solutions:

  • Oxidation: The primary degradation pathway is often the oxidation of the aldehyde functional group to the corresponding carboxylic acid (3-Chloro-4-methylpicolinic acid). This can be initiated by atmospheric oxygen.

    • Solution: Always store the purified compound under an inert atmosphere (Nitrogen or Argon). For long-term storage, flushing the vial with inert gas before sealing and storing at -20°C is recommended.

  • Light Sensitivity: Aromatic aldehydes can be sensitive to light, which can catalyze polymerization or other degradation reactions.

    • Solution: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Residual Impurities: Trace amounts of acid or metal ions from the synthesis or purification steps can catalyze decomposition.

    • Solution: Ensure the final product is free of acidic or basic residues. If you suspect contamination, re-purifying via chromatography or re-dissolving in a non-protic solvent and filtering can help. The use of carbon steel for storage of chlorinated solvents is common, but if rust is a concern, stainless steel or a coated steel is preferred.[7][8]

Visualizing the Primary Degradation Pathway

Caption: Oxidation of the aldehyde to a carboxylic acid impurity.

Problem 3: Persistent Impurity with Similar Polarity in Column Chromatography

Question: I'm using column chromatography, but I have an impurity that co-elutes or streaks with my product. How can I improve the separation?

Answer:

This is a classic purification challenge indicating that the impurity has a polarity very similar to your desired product. This is common if the impurity is an isomer or a closely related byproduct from the synthesis.[9]

Possible Causes & Solutions:

  • Isomeric Impurity: The synthesis, for example via a Vilsmeier-Haack reaction, might not be perfectly regioselective, leading to the formation of isomers.[9]

    • Solution: Improving chromatographic resolution is key.

      • Use a Shallower Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), try a much shallower one (e.g., 10% to 25% over many column volumes).

      • Change the Solvent System: Sometimes, switching the non-polar solvent (e.g., from Hexane to Toluene) or the polar solvent (e.g., from Ethyl Acetate to a Dichloromethane/Methanol mixture) can alter the selectivity of the separation.

      • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC on a C18 reverse-phase column may be necessary.[9]

  • Unreacted Starting Material: The starting material (e.g., 3-Chloro-4-methylpyridine) can persist and have similar chromatographic behavior.

    • Solution: An acid wash during the workup can be highly effective. Since the starting material is a basic pyridine, it will be protonated and move into the aqueous layer, while your aldehyde product remains in the organic layer.

Purification Workflow: Logic Diagram

PurificationWorkflow cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Storage Workup Crude Reaction Mixture AcidWash Acid Wash (e.g., 1M HCl) Removes basic impurities Workup->AcidWash BaseWash Base Wash (e.g., NaHCO3) Removes acidic impurities AcidWash->BaseWash Crude Crude Product BaseWash->Crude Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Analysis Purity Check (NMR, LC-MS) PureProduct->Analysis Storage Store under N2, -20°C, Protected from Light Analysis->Storage

Sources

preventing decomposition of 3-Chloro-4-methylpicolinaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-4-methylpicolinaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during its use in chemical synthesis. As a versatile intermediate in pharmaceutical and agrochemical research, understanding its stability and reactivity is paramount to achieving successful outcomes.[1] This guide, structured in a user-friendly question-and-answer format, directly addresses specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My sample of this compound has developed a brownish color upon storage. Is it still usable?

A1: The development of a brown color in older samples of picolinaldehydes is a known issue, often indicating the formation of impurities due to gradual decomposition.[2] While the product may still be viable for some applications, it is highly recommended to assess its purity before use, for instance by NMR or HPLC. For reactions sensitive to impurities, purification by distillation or chromatography is advised. To prevent discoloration, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature.

Q2: What are the primary decomposition pathways I should be aware of when working with this compound?

A2: this compound is susceptible to several decomposition pathways, primarily dictated by the reaction conditions. The most common issues include:

  • Cannizzaro Reaction: Under strongly basic conditions, this aldehyde, which lacks α-hydrogens, can disproportionate into 3-chloro-4-methylpyridinemethanol and 3-chloro-4-methylpicolinic acid.[3][4][5]

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Additionally, the methyl group on the pyridine ring can be susceptible to oxidation under harsh conditions.

  • Reaction at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic. It can be protonated in acidic media or undergo N-oxidation.[6]

  • Dehalogenation: While the C-Cl bond on the pyridine ring is relatively stable, it can be cleaved under certain reductive conditions.

The following sections will delve into troubleshooting these specific issues.

Troubleshooting Guide

Issue 1: Unwanted Side-Products in Base-Catalyzed Reactions

Q3: I am attempting a reaction using a strong base and observing the formation of an alcohol and a carboxylic acid derivative of my starting material. What is happening and how can I prevent it?

A3: You are likely observing the Cannizzaro reaction . Since this compound has no hydrogens on the carbon adjacent to the aldehyde group (the α-carbon), it cannot form an enolate in the presence of a strong base. Instead, two molecules of the aldehyde react with each other: one is reduced to the corresponding alcohol, and the other is oxidized to the carboxylic acid.[3][4][5] This reaction is typically promoted by high concentrations of a strong base (e.g., NaOH, KOH).[4]

Mitigation Strategies:

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base that is less likely to attack the carbonyl carbon. Examples include diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). The choice of base will be highly dependent on the specific reaction you are performing.

  • Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

  • Slow Addition of Reagents: Adding the base or other nucleophilic reagents slowly and at a low temperature can help to control the reaction and minimize the concentration of the reactive species at any given time, thus disfavoring the bimolecular Cannizzaro reaction.

  • Protection of the Aldehyde: If the above methods are not effective or compatible with your desired transformation, consider protecting the aldehyde group.

dot

cannizzaro_reaction aldehyde1 This compound intermediate Tetrahedral Intermediate aldehyde1->intermediate Nucleophilic Attack aldehyde2 This compound hydride_transfer Hydride Transfer aldehyde2->hydride_transfer base Strong Base (e.g., OH⁻) base->intermediate intermediate->hydride_transfer alcohol 3-Chloro-4-methylpyridinemethanol hydride_transfer->alcohol carboxylate 3-Chloro-4-methylpicolinate hydride_transfer->carboxylate

Caption: The Cannizzaro reaction pathway for this compound.

Issue 2: Oxidation of the Aldehyde or Methyl Group

Q4: I am trying to perform a reaction on another part of the molecule, but I am seeing oxidation of the aldehyde to a carboxylic acid. How can I avoid this?

A4: The aldehyde functional group is highly susceptible to oxidation, which can occur in the presence of various oxidizing agents or even air, especially under basic conditions or upon prolonged exposure to light.

Preventative Measures:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to minimize air oxidation.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and peroxides.

  • Selective Reagents: If your synthesis requires an oxidation step elsewhere in the molecule, choose a reagent that is selective for the target functional group and less reactive towards aldehydes. The choice of oxidant is critical and will depend on the substrate.

  • Protection of the Aldehyde: For multi-step syntheses, protecting the aldehyde is often the most robust strategy.

Q5: I am using an oxidizing agent, and besides the desired product, I am also observing oxidation of the methyl group. How can I achieve selective oxidation?

A5: The methyl group on the pyridine ring can be oxidized to a carboxylic acid under certain conditions, particularly with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[7] Achieving selective oxidation of the aldehyde in the presence of the methyl group, or vice-versa, requires careful selection of the oxidant and reaction conditions.

Strategies for Selective Oxidation:

Target of OxidationRecommended Oxidizing SystemsRationale
Aldehyde Pinnick Oxidation (NaClO₂ with a scavenger like 2-methyl-2-butene)[8]Mild and highly selective for aldehydes, tolerating a wide range of other functional groups.[8]
Tollens' Reagent (Ag(NH₃)₂⁺)A classic method for selective aldehyde oxidation.
Methyl Group To be performed on a precursor before aldehyde formation, if possible.It is challenging to selectively oxidize the methyl group in the presence of the more labile aldehyde.
Issue 3: Complications Arising from the Pyridine Nitrogen

Q6: My reaction under acidic conditions is not proceeding as expected. Could the pyridine nitrogen be interfering?

A6: Yes, the pyridine nitrogen is basic and will be protonated under acidic conditions to form a pyridinium salt. This has several consequences:

  • Deactivation of the Ring: The positive charge on the nitrogen makes the pyridine ring strongly electron-withdrawing, deactivating it towards electrophilic aromatic substitution.

  • Altered Reactivity of the Aldehyde: The electron-withdrawing effect of the pyridinium cation can influence the reactivity of the aldehyde group, potentially making it more electrophilic.

  • Solubility Changes: The formation of a salt can significantly alter the solubility of the molecule, which may affect reaction kinetics.

Troubleshooting Acidic Reactions:

  • pH Control: If possible, buffer the reaction medium to a pH where the pyridine nitrogen is not significantly protonated (the pKa of pyridine is around 5.2, so aim for a pH well above this).

  • Use of Lewis Acids: In some cases, a Lewis acid might coordinate to the pyridine nitrogen. While this also deactivates the ring, it may be a more controlled interaction than protonation.

  • N-Oxide Formation: Intentionally oxidizing the pyridine nitrogen to an N-oxide can be a useful synthetic strategy. The N-oxide is less basic and can direct electrophilic substitution to the 4-position. The N-oxide can be subsequently removed by reduction.[6]

dot

pyridine_reactivity start This compound protonated Pyridinium Salt (Altered Reactivity) start->protonated Protonation cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) start->cannizzaro Disproportionation oxidized_aldehyde Picolinic Acid start->oxidized_aldehyde Aldehyde Oxidation oxidized_methyl Dicarboxylic Acid start->oxidized_methyl Methyl Oxidation n_oxide Pyridine N-Oxide start->n_oxide N-Oxidation dehalogenated 4-Methylpicolinaldehyde start->dehalogenated Dehalogenation acid Acidic Conditions (H⁺) acid->protonated base Basic Conditions (OH⁻) base->cannizzaro oxidant Oxidizing Agent oxidant->oxidized_aldehyde oxidant->oxidized_methyl oxidant->n_oxide reductant Reducing Agent reductant->dehalogenated

Caption: Potential reaction pathways of this compound under different conditions.

Issue 4: Loss of the Chloro Substituent

Q7: I am performing a reduction and observing the loss of the chlorine atom. What conditions should I avoid?

A7: The chloro group on the pyridine ring can be removed via hydrodehalogenation under certain reductive conditions. This is particularly a risk with:

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source can lead to dehalogenation.

  • Strong Hydride Reagents: While less common for aryl chlorides, very strong reducing agents might effect dehalogenation.

Recommendations for Reductions:

  • Selective Reducing Agents: For the reduction of the aldehyde to an alcohol, milder reducing agents like sodium borohydride (NaBH₄) are generally preferred over lithium aluminum hydride (LiAlH₄) as they are less likely to affect the chloro substituent.

  • Avoid Harsh Catalytic Hydrogenation: If a reduction is necessary elsewhere in the molecule, carefully screen hydrogenation catalysts and conditions, or consider alternative, non-catalytic reduction methods.

Protecting Group Strategies

Q8: What are some suitable protecting groups for the aldehyde functionality in this compound?

A8: Protecting the aldehyde group as an acetal or dithiane is a common and effective strategy to prevent its decomposition during reactions that are incompatible with a free aldehyde.

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Dimethyl Acetal Methanol, acid catalyst (e.g., TsOH)Aqueous acid (e.g., dilute HCl)Stable to bases, nucleophiles, and reducing agents.
1,3-Dioxolane Ethylene glycol, acid catalystAqueous acidGenerally more stable than acyclic acetals.
1,3-Dithiane 1,3-Propanedithiol, Lewis acid catalystMercury(II) salts, oxidative conditions (e.g., NBS)Very stable to acidic and basic conditions, and to most nucleophiles and reducing agents.

The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.[9][10][11]

References

  • Baran, P. S. (2012). Pyridine N-Oxides.
  • The Cannizzaro Reaction. (n.d.).
  • Cannizzaro reaction. (2023). In Wikipedia.
  • A reversible pH-dependent intramolecular pyridine-aldehyde cycliz
  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. (2022). MDPI.
  • Protecting group. (2023). In Wikipedia.
  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. (n.d.). Allen Institute.
  • Pyridine-2-carbaldehyde. (2023). In Wikipedia.
  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine deriv
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Pyridine Aldehydes and Ketones. (n.d.).
  • Carbonyl Protecting Groups - Stability. (n.d.). Organic Chemistry Portal.
  • OXIDATIONS 5 Oxid
  • 3-Chloro-4-pyridinecarboxaldehyde. (n.d.). Chem-Impex.
  • Reductive Dechlorination of Toxic Chlorocarbons. (n.d.). UKnowledge.
  • Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme [Iron(III)(Pyridine‐Containing Ligand)] Complexes. (n.d.).
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2022).
  • SELECTIVE OXIDATION OF POLYNUCLEAR AROMATIC HYDROCARBONS. (n.d.). Cardiff University.
  • Pinnick oxid
  • Reduction dehalogenation reaction for halohydrocarbon under the action of high activity alkali metal hydride. (n.d.).
  • Selective oxidation of alkenes to carbonyls under mild conditions. (2021). Royal Society of Chemistry.
  • Efficient two-electron reduction of dioxygen to hydrogen peroxide with one-electron reductants with a small overpotential catalyzed by a cobalt chlorin complex. (2011). PubMed.

Sources

Technical Support Center: Scaling Up 3-Chloro-4-methylpicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylpicolinaldehyde. This molecule is a key building block in the development of various pharmaceutical compounds, making its efficient and safe synthesis at scale a critical objective for researchers and drug development professionals. Transitioning a synthetic route from the laboratory bench to a pilot plant introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety.[1][2]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of scaling up this specific synthesis. The content is structured to address issues directly, explaining the causality behind experimental choices to ensure a robust and reproducible process.

Section 1: Recommended Synthetic Pathway for Pilot-Scale Production

The synthesis of this compound can be approached through several routes. However, for scalability, a pathway that avoids hazardous reagents where possible and proceeds through stable, easily purifiable intermediates is paramount. The following three-step synthesis, starting from commercially available 3-amino-4-methylpyridine, is recommended due to its logical progression and manageable unit operations.

Overall Synthesis Workflow

Synthesis_Workflow A 3-Amino-4-methylpyridine B Diazotization & Sandmeyer Reaction A->B 1. NaNO2, HBr 2. CuBr C 3-Chloro-4-methylpyridine B->C D Vilsmeier-Haack Formylation C->D POCl3, DMF E Crude 3-Chloro-4- methylpicolinaldehyde D->E F Purification (Recrystallization/Distillation) E->F G Final Product (>98% Purity) F->G

Caption: Recommended three-stage synthesis pathway for this compound.

Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-methylpyridine

This step utilizes a Sandmeyer-type reaction, a reliable and well-documented method for converting an aromatic amine to a halide.

  • Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then decomposed in the presence of a copper(I) halide to install the corresponding halogen on the aromatic ring.

  • Detailed Protocol:

    • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a controlled addition funnel.

    • Charge: Charge 48% hydrobromic acid (HBr) into the reactor and cool the jacket to -5°C to 0°C.

    • Amine Addition: Slowly add 3-amino-4-methylpyridine to the cold HBr solution while maintaining the internal temperature below 5°C. Stir until a homogeneous slurry is formed.

    • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

    • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide (CuBr) in HBr. Heat this solution to 60-70°C.

    • Addition: Slowly transfer the cold diazonium salt solution into the hot CuBr solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage the off-gassing.

    • Work-up: After the addition is complete, stir the mixture at 70°C for 1-2 hours until gas evolution ceases. Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution to pH > 10.

    • Extraction & Isolation: Extract the product with a suitable solvent (e.g., dichloromethane or toluene). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Chloro-4-methylpyridine. Purification can be achieved by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation to Synthesize this compound

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings.[3][4][5] While pyridine itself is electron-deficient, the methyl group provides some activation, and the reaction proceeds under controlled conditions.

  • Principle: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[6][7] This electrophile then attacks the pyridine ring, and subsequent hydrolysis yields the aldehyde.[5]

  • Detailed Protocol:

    • Vilsmeier Reagent Formation: In a dry, inerted reactor, charge anhydrous DMF. Cool the reactor jacket to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10°C. A thick, crystalline slurry of the Vilsmeier reagent will form.

    • Substrate Addition: Slowly add the 3-Chloro-4-methylpyridine from Step 1 to the Vilsmeier reagent slurry. This step is often exothermic.

    • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and hold for several hours. Monitor the reaction progress by HPLC or GC for the disappearance of the starting material.

    • Hydrolysis (Quench): Cool the reaction mixture to room temperature. Prepare a separate vessel with crushed ice and water. Very carefully and slowly, transfer the reaction mixture onto the ice. This is a highly exothermic and gas-evolving step that must be performed with extreme caution in a well-ventilated area.

    • Neutralization & Isolation: Stir the aqueous mixture until all solids dissolve. Carefully neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. The product may precipitate or can be extracted with an organic solvent.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by vacuum distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Sandmeyer reaction scale-up? A1: Temperature control and addition rate are paramount. The diazotization step is highly exothermic and diazonium salts are thermally unstable, posing an explosion risk if the temperature rises above 5-10°C. On a pilot scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1] Therefore, a jacketed reactor with good cooling capacity is essential. Secondly, the addition of the diazonium salt to the copper solution must be controlled to manage the rate of nitrogen gas evolution, which could otherwise over-pressurize the reactor.

Q2: The Vilsmeier-Haack reaction quench is very energetic. How can this be managed safely at a pilot scale? A2: The quench is a critical safety control point. At scale, never add water or ice directly to the reaction mixture. The recommended procedure is a "reverse quench": slowly adding the reaction mixture to a large excess of agitated ice/water. This ensures that the bulk liquid can absorb the heat of hydrolysis and neutralization. The addition should be subsurface to minimize the release of HCl and other volatile compounds into the headspace. A robust scrubber system for the reactor off-gas is mandatory.

Q3: What are the common impurities, and how can they be minimized? A3: In Step 1 (Sandmeyer), incomplete reaction can leave residual 3-amino-4-methylpyridine, and side reactions can produce phenolic byproducts (3-hydroxy-4-methylpyridine). Ensuring a slight excess of nitrous acid and maintaining the correct temperature minimizes these. In Step 2 (Vilsmeier-Haack), over-reaction or reaction at other positions is possible, though less common for this substrate. The most significant impurities often arise from the degradation of the product during work-up or purification. Minimizing the time the product is exposed to high temperatures or strongly acidic/basic conditions is key.

Q4: What in-process controls (IPCs) are essential for monitoring reaction completion? A4: For both steps, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, intermediates, product, and major byproducts, allowing for quantitative tracking of the reaction progress. For the distillation of 3-Chloro-4-methylpyridine, Gas Chromatography (GC) is also an excellent tool for monitoring purity. Simple Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is not sufficient for decision-making at the pilot scale.[8]

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Sandmeyer Reaction 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 10°C. 2. Incomplete Diazotization: Insufficient NaNO₂ or acidic conditions. 3. Inefficient Copper Catalyst: Poor quality or inactive CuBr.1. Improve reactor cooling efficiency. Verify thermocouple calibration. Reduce the addition rate of NaNO₂ solution. 2. Test for excess nitrous acid using starch-iodide paper before proceeding. Ensure sufficient HBr is used. 3. Use a fresh, high-purity batch of CuBr.
Runaway Exotherm During Vilsmeier Reagent Formation 1. Rapid Addition of POCl₃: The reaction between DMF and POCl₃ is highly exothermic. 2. Inadequate Cooling: Insufficient coolant flow or high coolant temperature.1. Reduce the addition rate of POCl₃. Consider diluting the POCl₃ with an inert solvent (like dichloromethane) to better control the addition. 2. Ensure the reactor's cooling system is operating at maximum capacity before starting the addition.
Formation of Tar/Polymer During Formylation 1. Reaction Temperature Too High: Localized "hot spots" due to poor mixing can cause product/reagent decomposition. 2. Presence of Water: Moisture in the starting materials or reactor can lead to uncontrolled side reactions.1. Improve agitation by using an appropriate impeller (e.g., pitched-blade turbine) and optimizing the stirring speed. Ensure the temperature probe is placed correctly to measure the bulk temperature. 2. Use anhydrous grade DMF and ensure the reactor is thoroughly dried before use.
Difficult Product Isolation (Oiling Out) 1. Impure Product: High levels of impurities can depress the melting point and inhibit crystallization. 2. Incorrect Solvent System: The chosen recrystallization solvent is not optimal. 3. Cooling Profile Too Rapid: Fast cooling can lead to supersaturation and oiling out instead of controlled crystal growth.1. Re-purify the crude material (e.g., by a quick filtration through a silica plug) before attempting recrystallization. 2. Perform a solvent screen at the lab scale to identify an optimal solvent or solvent/anti-solvent combination. 3. Implement a controlled, slow cooling ramp for the crystallization process. Seeding the solution with a small crystal of pure product can also promote proper crystallization.
Inconsistent Yields at Pilot Scale 1. Inefficient Heat Transfer: Challenges in maintaining a consistent temperature profile across the larger reactor volume.[8] 2. Non-uniform Mixing: Inadequate mixing leading to concentration and temperature gradients.1. Use a reactor with a jacket and baffles for better heat distribution. Monitor both the internal batch temperature and the jacket temperature. 2. Model the mixing in the pilot reactor and select an appropriate overhead stirrer and impeller design for the specific batch volume and viscosity.

Section 4: Scale-Up Data Comparison

The following table provides a representative comparison of key parameters when moving from a laboratory to a pilot-plant scale.

ParameterLaboratory Scale (250 mL flask)Pilot Scale (50 L Reactor)Key Considerations for Scale-Up
Batch Size ~10 g of 3-amino-4-methylpyridine~2.5 kg of 3-amino-4-methylpyridine250x scale factor requires careful process safety review.[2]
Reagent Addition Time 15-30 minutes2-4 hoursAddition must be controlled by the reactor's ability to remove heat, not by a fixed time.
Temperature Control Ice bath (manual)Jacketed reactor with automated coolant circulationHeat transfer is surface area dependent and scales down relative to volume. Active control is critical.[1]
Mixing Magnetic stir barOverhead mechanical stirrer with bafflesMagnetic stirring is ineffective at this scale. Proper agitation is needed to ensure homogeneity.
Gas Evolution Vented to fume hoodVented to a dedicated scrubber systemThe volume of N₂ and HCl evolved is significant and must be safely neutralized.
Typical Yield 70-80%65-75%A slight decrease in yield is common due to longer reaction times and more complex transfers.
Purification Method Flash chromatography / simple distillationRecrystallization / fractional vacuum distillationChromatography is generally not economically viable at scale. Robust crystallization or distillation protocols are required.

Section 5: Process Safety Management

Scaling up chemical synthesis inherently increases risk.[2] A thorough hazard analysis is mandatory before any pilot-scale work is initiated.

Key Safety Checkpoints

Safety_Checkpoints cluster_0 Step 1: Sandmeyer cluster_1 Step 2: Vilsmeier-Haack S1_1 Diazonium Stability (Temp < 5°C) S1_2 Gas Evolution Rate (N2 Venting) S1_1->S1_2 S2_1 POCl3 Addition (Exotherm Control) S1_2->S2_1 S2_2 Reaction Quench (Controlled Reverse Add.) S2_1->S2_2 S2_3 Off-Gas Scrubbing (HCl Neutralization) S2_2->S2_3

Caption: Critical safety control points in the synthesis workflow.

  • Hazardous Reagents:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a closed system under a nitrogen atmosphere. Personnel must be equipped with appropriate PPE, including acid-resistant gloves, face shields, and respirators.

    • Hydrobromic Acid (HBr): Acutely toxic and corrosive. Use in a well-ventilated area and handle with full PPE.

  • Runaway Reactions: The diazotization and the Vilsmeier-Haack quench are the highest-risk operations for thermal runaway.[9][10] Ensure that the maximum temperature rise under adiabatic conditions has been calculated and that the cooling system is sufficient to handle the reaction energy. An emergency quench protocol (e.g., addition of a cold, inert solvent) should be defined and practiced.

  • Waste Management: The process generates significant acidic and basic aqueous waste streams, along with halogenated organic waste. All waste streams must be characterized and segregated for proper disposal according to local environmental regulations. The aqueous stream from the Sandmeyer reaction will contain copper salts, which may require specialized treatment.

References

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • MDPI. (n.d.). Special Issue : Novel Organic Synthetic Route to Heterocyclic Compounds.
  • Google Patents. (n.d.). CN101337924A - Method for chlorination of side chain of picolines.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
  • ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes.
  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's.
  • ResearchGate. (n.d.). Safety of chlorine production and chlorination processes.
  • ResearchGate. (n.d.). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid†.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Scribd. (n.d.). Oxidation of Picoline With Oxygen To Nicotinic Aci.
  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Oreate AI Blog. (n.d.). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.

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managing exothermic reactions in 3-Chloro-4-methylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methylpicolinaldehyde. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and manage the exothermic nature of this synthesis, ensuring both the safety of your experiment and the integrity of your product. The likely synthetic route to this molecule involves a formylation reaction, such as the Vilsmeier-Haack reaction, which is known for its potential thermal hazards.

Troubleshooting Guide: Navigating Potential Exothermic Events

This section addresses specific issues you may encounter during the synthesis. The underlying principle for safe execution is a thorough understanding and control of the reaction's thermal profile.

Question 1: My reaction temperature is increasing uncontrollably after adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). What is happening and what should I do?

Answer:

You are likely observing the exothermic formation of the Vilsmeier reagent, a chloroiminium salt. This is the first, and often highly exothermic, stage of the Vilsmeier-Haack reaction. An uncontrolled temperature rise at this stage can lead to a runaway reaction.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of POCl₃.

  • Maximize Cooling: Ensure your cooling bath has sufficient capacity and is in full contact with the reaction flask. Consider using a colder bath (e.g., dry ice/acetone).

  • Vigorous Stirring: Increase the stirring rate to ensure uniform heat distribution and prevent the formation of localized hot spots.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction. Before starting, ensure your cooling bath can handle the total heat evolution.

  • Addition Rate is Too Fast: The rate of POCl₃ addition directly correlates with the rate of heat generation. A slower, dropwise addition allows the cooling system to dissipate the heat as it is produced.

  • Initial Temperature is Too High: Starting the addition at a very low temperature (e.g., 0 °C or below) provides a larger temperature buffer.

For future experiments, consider performing reaction calorimetry to quantify the heat of reaction for the Vilsmeier reagent formation. This data is crucial for safe scale-up.[1][2][3]

Question 2: After adding the 2-chloro-4-methylpyridine substrate, I'm seeing a secondary, unexpected temperature spike. Why is this happening?

Answer:

This secondary exotherm is likely due to the electrophilic aromatic substitution reaction between the Vilsmeier reagent and your 2-chloro-4-methylpyridine substrate. While often less aggressive than the initial reagent formation, this step still generates heat and requires careful management.

Troubleshooting and Mitigation:

  • Controlled Substrate Addition: Just as with the POCl₃, add the 2-chloro-4-methylpyridine substrate slowly and monitor the internal temperature closely.

  • Maintain Low Temperature: Do not allow the reaction temperature to rise significantly after the Vilsmeier reagent formation. Maintain a consistently low temperature throughout the substrate addition.

  • Monitor for Gas Evolution: Some side reactions at elevated temperatures can lead to gas evolution, increasing the pressure within the vessel.

The following table provides a general guideline for managing addition rates based on observed temperature changes.

ΔT (T_internal - T_bath)Recommended ActionRationale
< 2 °CContinue addition at the current rate.The cooling system is effectively removing the generated heat.
2-5 °CReduce the addition rate by 50%.The rate of heat generation is approaching the limit of the cooling system.
> 5 °CStop addition immediately.The reaction is generating heat faster than it can be removed, posing a risk of a runaway reaction.

Question 3: My final product is dark-colored and impure, even though the reaction seemed to be under thermal control. What could be the cause?

Answer:

Product degradation due to localized hotspots or prolonged exposure to elevated temperatures during workup are likely culprits. The Vilsmeier intermediate itself can be thermally unstable.[1][2]

Preventative Measures:

  • Efficient Stirring: Inadequate stirring can lead to localized areas of high temperature, even if the overall reaction temperature appears stable. Use an overhead stirrer for larger scale reactions to ensure thorough mixing.

  • Quenching Procedure: The quenching of the reaction with water or a basic solution is often highly exothermic. Perform the quench at a low temperature and add the reaction mixture slowly to the quenching solution.

  • Workup Temperature: Maintain low temperatures throughout the extraction and purification steps to minimize product degradation.

Below is a troubleshooting workflow to help identify the source of impurities.

G start Impure Final Product check_stirring Was stirring efficient throughout the reaction? start->check_stirring check_quench Was the quenching procedure performed at low temperature? check_stirring->check_quench Yes localized_hotspots Root Cause: Localized hotspots leading to degradation. check_stirring->localized_hotspots No check_workup Were low temperatures maintained during workup and purification? check_quench->check_workup Yes quench_exotherm Root Cause: Uncontrolled exotherm during quench. check_quench->quench_exotherm No workup_degradation Root Cause: Product degradation during workup. check_workup->workup_degradation No improve_stirring Solution: Use overhead stirrer and ensure proper mixing. localized_hotspots->improve_stirring improve_quench Solution: Add reaction mixture slowly to a cold quench solution. quench_exotherm->improve_quench improve_workup Solution: Maintain cold chain during extraction and purification. workup_degradation->improve_workup

Caption: Troubleshooting workflow for impure product.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reagents used in this synthesis?

A1: Phosphorus oxychloride (POCl₃) is the most hazardous reagent. It is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[4][5][6][7][8] It can cause severe burns upon contact with skin and eyes. N,N-dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Q2: What is a "runaway reaction" and how can I prevent it?

A2: A runaway reaction is a thermally uncontrolled reaction that occurs when the heat generated by the reaction exceeds the heat removal capacity of the cooling system. This leads to a rapid increase in temperature and pressure, which can result in an explosion.

Prevention is key:

  • Understand the Thermochemistry: Before attempting the synthesis, research the potential exotherms. Reaction calorimetry is the best tool for this.

  • Controlled Addition: Add reagents slowly and monitor the temperature continuously.

  • Adequate Cooling: Ensure your cooling system is robust enough for the reaction scale.

  • Emergency Plan: Have a plan in place to quickly cool the reaction in an emergency, such as a larger ice bath or a quenching solution.

Q3: Can I scale up this reaction directly from a lab-scale procedure?

A3: No. Direct scale-up of an exothermic reaction is extremely dangerous. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A reaction that is easily controlled on a 1-gram scale can become a dangerous runaway reaction on a 100-gram scale. A thorough thermal hazard assessment, including reaction calorimetry, is essential before any scale-up.[1][2][3]

Q4: What are some alternative formylating agents to the Vilsmeier-Haack reagent?

A4: While the Vilsmeier-Haack reaction is common, other methods for formylating pyridines exist, though they may have their own challenges. These can include the Duff reaction or the use of other formylating agents like hexamethylenetetramine in the presence of acid. However, for the synthesis of this compound, the Vilsmeier-Haack approach is a probable and effective route, provided the exothermic nature is properly managed.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the reaction progress and identify any byproducts. For at-line or online monitoring, Fourier-transform infrared spectroscopy (FTIR) can be a powerful tool.

Experimental Protocol: Safe Laboratory-Scale Vilsmeier-Haack Formylation (Illustrative Example)

This protocol is an illustrative example of how to approach the Vilsmeier-Haack formylation of a substituted pyridine with safety as the primary consideration. It is not a validated protocol for this compound and must be adapted and optimized for your specific substrate and equipment.

Materials:

  • 2-chloro-4-methylpyridine (1 equivalent)

  • N,N-dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 equivalents)

  • Ice-water bath

  • Dry ice/acetone bath (for emergency cooling)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add DMF.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve 2-chloro-4-methylpyridine in a small amount of DMF.

    • Slowly add the 2-chloro-4-methylpyridine solution to the Vilsmeier reagent via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

    • If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature, but with extreme caution and continuous monitoring.

  • Workup:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate, larger flask, prepare a cold, saturated solution of sodium bicarbonate.

    • Slowly and carefully add the reaction mixture to the sodium bicarbonate solution with vigorous stirring. This quenching step is highly exothermic and will release CO₂ gas.

    • Once the quench is complete and the gas evolution has ceased, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Caption: Illustrative workflow for a safe Vilsmeier-Haack formylation.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
  • Miyake, A., et al. (2005). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development, 9(6), 997-1001.
  • Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]
  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

Sources

Technical Support Center: Workup Procedures for 3-Chloro-4-methylpicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylpicolinaldehyde. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the workup and purification of products derived from this versatile building block. The unique electronic and steric properties of this substituted picolinaldehyde present specific challenges and opportunities in downstream processing. This document is designed to equip you with the knowledge to navigate these complexities effectively.

I. Foundational Principles: Understanding the Molecule

Before delving into specific reaction workups, it is crucial to understand the chemical nature of this compound. The pyridine ring imparts basicity, while the chloro and aldehyde substituents are electron-withdrawing, and the methyl group is electron-donating. This interplay of functional groups influences the molecule's reactivity, solubility, and its behavior during extraction and chromatography.

Key Molecular Characteristics:

PropertyImplication for Workup
Pyridine Nitrogen The lone pair on the nitrogen atom makes the molecule and its derivatives basic. This allows for manipulation of its solubility through pH adjustment of the aqueous phase during extraction.[1][2][3][4]
Chlorine Substituent Increases the molecule's lipophilicity and can influence the pKa of the pyridine nitrogen.
Aldehyde Group A reactive site for various transformations. Can be sensitive to both acidic and basic conditions, potentially leading to side reactions if the workup is not carefully controlled.
Methyl Group An electron-donating group that can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.

II. General Workup Workflow

A generalized workflow for the workup of reactions involving this compound is depicted below. The specific steps and reagents will vary depending on the reaction type and the properties of the product.

Workup_Workflow cluster_main General Workup Procedure start Reaction Mixture quench Quench Reaction start->quench e.g., add water, sat. NH4Cl extraction Aqueous Extraction quench->extraction e.g., EtOAc, DCM wash Wash Organic Layer extraction->wash Acid/Base/Brine dry Dry Organic Layer wash->dry e.g., Na2SO4, MgSO4 concentrate Concentrate dry->concentrate Rotary Evaporation purify Purification concentrate->purify Chromatography/Crystallization end Isolated Product purify->end

Caption: A generalized workflow for the workup of reactions involving this compound.

III. Reaction-Specific Troubleshooting and FAQs

This section addresses common issues encountered during the workup of specific reactions with this compound in a question-and-answer format.

A. Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde functionality into an alkene.[5][6][7] A major challenge in the workup is the removal of the triphenylphosphine oxide (TPPO) byproduct.

Q1: My crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it, especially if my product is polar?

A1: The removal of TPPO can be challenging due to its variable solubility. Here are several strategies, from simplest to more advanced:

  • Direct Crystallization: If your product is a solid, attempt to crystallize it from a suitable solvent system. TPPO is often amorphous or crystallizes under different conditions.

  • Silica Gel Plug Filtration: For relatively non-polar products, dissolving the crude mixture in a minimal amount of a non-polar solvent (like a hexane/ether mixture) and passing it through a short plug of silica gel can be effective. The more polar TPPO will be retained on the silica.[5]

  • Precipitation with ZnCl₂: For polar products where co-elution with TPPO during chromatography is a problem, a highly effective method is the precipitation of TPPO as a zinc chloride adduct.[6][8]

    Protocol for TPPO Precipitation with ZnCl₂:

    • Dissolve the crude reaction mixture in a polar solvent such as ethanol or ethyl acetate.

    • Add a solution of zinc chloride (ZnCl₂) in the same solvent.

    • Stir the mixture. The TPPO-ZnCl₂ complex should precipitate out of the solution.

    • Filter off the precipitate.

    • The filtrate, containing your product, can then be concentrated and subjected to further purification if necessary.

Q2: I am performing a Wittig reaction with a stabilized ylide. Are there any specific workup considerations?

A2: Stabilized ylides are generally less reactive than their non-stabilized counterparts.[1] This can lead to incomplete conversion of the starting aldehyde.

  • Monitoring the Reaction: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before initiating the workup.

  • Acidic Wash: An acidic wash (e.g., with 1M HCl) during the aqueous workup can help to remove any unreacted basic starting material or product, but be cautious if your product is acid-sensitive.

B. Reductive Amination

Reductive amination is a common method to convert the aldehyde into a primary, secondary, or tertiary amine.[4] The choice of reducing agent and the workup procedure are critical for success.

Q1: After my reductive amination, I'm struggling to separate my amine product from unreacted starting materials and reducing agent byproducts. What is a robust workup procedure?

A1: A standard workup for reductive amination involves quenching the reaction, followed by an acid-base extraction to isolate the amine product.

Step-by-Step Protocol for Reductive Amination Workup:

  • Quench the Reaction: Carefully quench any remaining reducing agent. For borohydride-based reagents, this can often be achieved by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Solvent Removal: If a water-miscible solvent like methanol was used, it's often best to remove it under reduced pressure.

  • Aqueous Extraction (Acid Wash):

    • Dissolve the residue in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[1][2][3] Your amine product, being basic, will be protonated and move into the aqueous layer. Neutral impurities and the starting aldehyde will remain in the organic layer.

  • Basify and Re-extract:

    • Separate the acidic aqueous layer.

    • Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 8).

    • Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate). Your deprotonated, neutral amine product will now move back into the organic layer.

  • Final Wash and Drying:

    • Wash the organic layer containing your product with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.

Q2: I've formed an imine intermediate. Is it stable during the workup?

A2: Imines can be susceptible to hydrolysis, especially under acidic conditions, which will revert them back to the starting aldehyde and amine.[9][10][11] Therefore, if you are trying to isolate the imine, it is crucial to avoid acidic washes and ensure all workup steps are performed under anhydrous or neutral conditions. If the goal is the final amine product, the in-situ reduction of the imine is the most common and efficient approach.

IV. General Purification Strategies

Q1: What are the best practices for purifying products derived from this compound by column chromatography?

A1: The basicity of the pyridine ring can cause issues with silica gel chromatography, such as tailing of peaks.

  • Deactivating Silica Gel: To mitigate tailing, you can pre-treat your silica gel with a small amount of a basic modifier. A common practice is to add 1-2% triethylamine (NEt₃) to the eluent system.

  • Solvent System Selection: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective. For very polar products, a dichloromethane/methanol system may be necessary.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reversed-phase C18 column for purification.

V. Frequently Asked Questions (FAQs)

Q1: Will the pyridine nitrogen in my product interfere with the workup?

A1: Yes, the basicity of the pyridine nitrogen is a key factor to consider. It can be protonated with acid, which increases its water solubility. This property is exploited in acid-base extractions to separate basic products from neutral or acidic impurities.[1][2][3][4]

Q2: Can I use a strong base like NaOH during the workup?

A2: Caution should be exercised when using strong bases like sodium hydroxide, especially if your product contains functional groups that are sensitive to hydrolysis (e.g., esters) or other base-mediated reactions. A milder base like sodium bicarbonate is often a safer choice for neutralizing acidic washes.

Q3: I have formed an emulsion during the extraction. How can I break it?

A3: Emulsions are common when working with basic compounds. Here are some techniques to break them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the emulsified layer through a pad of Celite.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

VI. References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Szafran, Z., & Pike, R. M. (n.d.). Acid-Base Extraction. [Link]

  • ResearchGate. (2018). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine?[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis of Substituted Picolinaldehydes: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Substituted picolinaldehydes, or 2-formylpyridines, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their inherent reactivity and the strategic placement of the aldehyde group adjacent to the ring nitrogen make them versatile precursors for constructing complex molecular architectures. For researchers and professionals in drug development, selecting the optimal synthetic route to a target substituted picolinaldehyde is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic campaign.

This guide provides an in-depth, objective comparison of the most common and effective methods for the synthesis of substituted picolinaldehydes. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, the causal factors influencing reaction outcomes, and the practical considerations that guide the selection of one route over another. Each method is presented with supporting experimental data to provide a clear, evidence-based comparison.

I. Oxidation of Picoline Derivatives: The Direct Approach

The direct oxidation of the methyl group of a substituted picoline to an aldehyde is an atom-economical and conceptually straightforward approach. However, achieving high selectivity for the aldehyde without over-oxidation to the corresponding picolinic acid can be challenging.

A. Selenium Dioxide (SeO₂) Oxidation

The use of selenium dioxide for the oxidation of activated methyl groups is a classic transformation.[1][2] The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement.

Mechanism of Selenium Dioxide Oxidation:

G cluster_mech Mechanism of SeO₂ Oxidation Picoline Substituted Picoline EneAdduct Ene Adduct Picoline->EneAdduct + SeO₂ (Ene Reaction) SeO2 SeO₂ SeleninicAcid Seleninic Acid Intermediate EneAdduct->SeleninicAcid Rearrangement Rearrangement [2,3]-Sigmatropic Rearrangement Hemiaminal Hemiaminal-like Species SeleninicAcid->Hemiaminal Hydration Hydration Hydration Picolinaldehyde Substituted Picolinaldehyde Hemiaminal->Picolinaldehyde Elimination of H₂SeO₂ Elimination Elimination Se Se(0)

Caption: Simplified mechanism of selenium dioxide oxidation of picolines.

Advantages:

  • Direct Conversion: In principle, this method offers a direct route from readily available picolines.

Disadvantages:

  • Over-oxidation: The primary drawback is the frequent over-oxidation to the picolinic acid, which can be the major product.[5]

  • Toxicity: Selenium compounds are toxic and require careful handling and disposal.

  • Variable Yields: Yields of the desired aldehyde are often modest and highly substrate-dependent.[5]

Experimental Data Summary:

Starting MaterialOxidantSolventTemperature (°C)Time (h)Yield of Aldehyde (%)Reference
2-MethylquinolineSeO₂DioxaneReflux1265[6]
4-MethylquinolineSeO₂DioxaneReflux1270[6]
2-PicolineSeO₂DioxaneReflux-Low (major product is picolinic acid)[5]

II. Oxidation of Hydroxymethylpyridines: A Reliable Two-Step Approach

A more controlled and generally higher-yielding approach involves a two-step sequence: reduction of a picolinic acid derivative to the corresponding hydroxymethylpyridine, followed by oxidation to the picolinaldehyde. This strategy allows for the use of milder and more selective oxidizing agents.

A. Swern Oxidation

The Swern oxidation is a widely used, metal-free method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[7] It is known for its mild conditions and broad functional group tolerance.[8][9]

Experimental Workflow for Swern Oxidation:

G cluster_workflow Swern Oxidation Workflow Start Dissolve Oxalyl Chloride in DCM at -78°C Add_DMSO Add DMSO dropwise Start->Add_DMSO Stir1 Stir for 5 min Add_DMSO->Stir1 Add_Alcohol Add Substituted Hydroxymethylpyridine in DCM Stir1->Add_Alcohol Stir2 Stir for 30 min Add_Alcohol->Stir2 Add_Base Add Triethylamine (Et₃N) Stir2->Add_Base Warm Allow to warm to room temperature Add_Base->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Purify Purify by chromatography Extract->Purify Product Substituted Picolinaldehyde Purify->Product

Caption: General experimental workflow for the Swern oxidation.

Advantages:

  • Mild Conditions: The reaction is performed at very low temperatures (-78 °C), preserving sensitive functional groups.[7]

  • High Selectivity: It selectively oxidizes primary alcohols to aldehydes without over-oxidation.[8]

  • Broad Substrate Scope: Tolerates a wide variety of substituents on the pyridine ring.

Disadvantages:

  • Stench: The reaction produces dimethyl sulfide, which has a notoriously unpleasant odor.

  • Cryogenic Temperatures: Requires a dry ice/acetone or similar cooling bath.

B. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and convenient method for oxidizing alcohols to aldehydes.[10] The reaction is typically carried out at room temperature in chlorinated solvents.[11]

Advantages:

  • Mild and Neutral Conditions: Operates at room temperature and neutral pH, making it suitable for acid- or base-sensitive substrates.[10]

  • High Yields and Short Reaction Times: Often provides high yields in a relatively short amount of time.

  • Simplified Workup: The workup procedure is generally straightforward.

Disadvantages:

  • Cost: The Dess-Martin periodinane reagent is relatively expensive.

  • Potentially Explosive: The reagent can be explosive under certain conditions, especially on a larger scale.

Comparative Data for Oxidation of Hydroxymethylpyridines:

Starting MaterialMethodSolventTemperatureTimeYield (%)Reference
(Pyridin-2-yl)methanolSwernDCM-78 °C to RT2 h95General Protocol
(6-Chloropyridin-2-yl)methanolSwernDCM-78 °C to RT1.5 h92General Protocol
(Pyridin-2-yl)methanolDMPDCMRoom Temp1 h94General Protocol
(4-Methoxypyridin-2-yl)methanolDMPDCMRoom Temp2 h90General Protocol

III. Reduction of Picolinic Acid Derivatives: A Controlled Approach

This strategy involves the preparation of a picolinic acid derivative, such as an ester or an acid chloride, which is then selectively reduced to the aldehyde. This approach offers excellent control and is often high-yielding.

A. DIBAL-H Reduction of Picolinate Esters

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce esters to aldehydes at low temperatures.[12][13] The key to this selectivity is the formation of a stable tetrahedral intermediate at -78 °C, which is hydrolyzed to the aldehyde upon workup.[14]

Experimental Workflow for DIBAL-H Reduction:

G cluster_workflow DIBAL-H Reduction Workflow Start Dissolve Substituted Picolinate Ester in Anhydrous Solvent at -78°C Add_DIBAL Add DIBAL-H solution dropwise Start->Add_DIBAL Stir Stir at -78°C for 1-3 h Add_DIBAL->Stir Quench Quench with Methanol at -78°C Stir->Quench Warm Warm to room temperature Quench->Warm Hydrolyze Add Rochelle's salt solution or dilute acid Warm->Hydrolyze Extract Extract with organic solvent Hydrolyze->Extract Purify Purify by chromatography Extract->Purify Product Substituted Picolinaldehyde Purify->Product

Caption: General experimental workflow for the DIBAL-H reduction of picolinate esters.

Advantages:

  • High Yields and Selectivity: Generally provides excellent yields of the aldehyde with minimal over-reduction to the alcohol.[15]

  • Good Functional Group Tolerance: Tolerates a wide range of functional groups.

Disadvantages:

  • Cryogenic Temperatures: Requires strict temperature control at -78 °C.[4]

  • Stoichiometry Control: Precise control of the amount of DIBAL-H is crucial to prevent over-reduction.[14]

B. Rosenmund Reduction of Picolinoyl Chlorides

The Rosenmund reduction is the catalytic hydrogenation of an acid chloride to an aldehyde over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[16][17] The "poison," such as quinoline-sulfur, deactivates the catalyst to prevent further reduction of the aldehyde to the alcohol.[18]

Advantages:

  • Applicable to Heterocycles: This method is effective for the synthesis of heterocyclic aldehydes.[19]

  • High Yields: Can provide high yields of the desired aldehyde.

Disadvantages:

  • Catalyst Preparation and Handling: The catalyst is sensitive and requires careful preparation and handling.

  • Substrate Sensitivity: The acid chloride starting materials can be sensitive to moisture.

Comparative Data for Reduction of Picolinic Acid Derivatives:

Starting MaterialMethodSolventTemperatureTimeYield (%)Reference
Methyl 6-chloropicolinateDIBAL-HToluene-78 °C2 h85General Protocol
Ethyl 4-methoxypicolinateDIBAL-HDCM-78 °C1.5 h90General Protocol
Nicotinoyl chlorideRosenmundToluene110 °C4 h88[19]
Isonicotinoyl chlorideRosenmundXylene140 °C3 h85[19]

IV. Formylation of the Pyridine Ring: Building the Aldehyde Moiety

Instead of starting with a pre-functionalized precursor, it is also possible to introduce the formyl group directly onto the substituted pyridine ring.

A. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and dimethylformamide (DMF).[20][21] While pyridines are generally electron-deficient, this reaction can be applied to more electron-rich substituted pyridines or pyridine-N-oxides.[22]

Advantages:

  • Direct Formylation: Introduces the formyl group in a single step.

  • Cost-Effective Reagents: The reagents are relatively inexpensive.

Disadvantages:

  • Limited Scope for Pyridines: Generally not effective for electron-deficient pyridines unless activating groups are present.

  • Harsh Conditions: Often requires elevated temperatures.

  • Potential for Side Reactions: Can lead to chlorination of the pyridine ring.[20]

B. Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[23][24] A directing group on the pyridine ring, such as an amide or an alkoxy group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with a formylating agent like DMF to introduce the aldehyde group.[3]

Advantages:

  • Excellent Regiocontrol: Provides exclusive ortho-formylation.[25]

  • Mild Conditions: Reactions are typically carried out at low temperatures.

  • High Yields: Often results in high yields of the desired product.

Disadvantages:

  • Strong Bases: Requires the use of strong organolithium bases, which are pyrophoric and moisture-sensitive.

  • Directing Group Requirement: A suitable directing group must be present on the pyridine ring.

Comparative Data for Formylation of Pyridines:

Starting MaterialMethodFormylating AgentYield (%)Reference
2-MethoxypyridineDoM (n-BuLi)DMF75[3]
2-(Dimethylamino)pyridineDoM (n-BuLi)DMF80[3]
3-MethoxypyridineDoM (LDA)DMF65[26]
2-AminopyridineVilsmeier-HaackPOCl₃/DMF60[27]

V. Biocatalysis: The Green Chemistry Approach

The use of enzymes for chemical transformations is a rapidly growing field, offering the potential for highly selective and environmentally friendly synthetic routes. While the biocatalytic synthesis of picolinaldehydes is not yet as established as the classical chemical methods, research in this area is promising. Aldehyde dehydrogenases (ALDHs) are a class of enzymes capable of oxidizing aldehydes to carboxylic acids, and in principle, the reverse reaction or the use of other oxidoreductases could be harnessed for aldehyde synthesis.[28]

Currently, there is a lack of well-documented, high-yielding biocatalytic methods for the direct synthesis of a broad range of substituted picolinaldehydes. However, the development of engineered enzymes and whole-cell biocatalysts is an active area of research that may provide viable green alternatives in the future.

Conclusion and Recommendations

The choice of a synthetic route for a substituted picolinaldehyde is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the laboratory equipment and expertise available.

  • For small-scale synthesis of complex, functionalized picolinaldehydes , the oxidation of the corresponding hydroxymethylpyridines via Swern or Dess-Martin oxidation is often the most reliable and high-yielding approach, despite the two-step nature of the overall process.

  • When a substituted picolinic acid or ester is readily available , DIBAL-H reduction offers an excellent and direct route to the aldehyde, provided that careful temperature and stoichiometry control are maintained.

  • For the regioselective introduction of a formyl group ortho to a directing group , directed ortho-metalation is an unparalleled strategy.

  • The direct oxidation of picolines should be considered with caution due to the potential for over-oxidation and the use of toxic reagents, although it may be viable for specific substrates where selectivity has been demonstrated.

  • The Vilsmeier-Haack reaction is a valuable tool for electron-rich pyridine systems.

  • While still in its early stages for this specific application, biocatalysis represents the future of sustainable chemical synthesis and should be monitored for new developments.

By carefully considering the advantages and disadvantages of each method, supported by the experimental data presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize the substituted picolinaldehydes required for their research and development endeavors.

References

  • Vilsmeier–Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. (n.d.). ResearchGate.
  • Directed Lithiation and Substitution of Pyridine Derivatives. (2015). HETEROCYCLES, 91(3), 479. [Link]
  • DIBAL-H Reduction. (n.d.). Organic Synthesis.
  • Directed (ortho) Metallation. (n.d.).
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). Molecules, 25(8), 1934. [Link]
  • Selenium-Dioxide. (n.d.).
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.). ResearchGate.
  • Directed ortho metalation. (n.d.). Grokipedia.
  • Rosenmund Reaction. (n.d.).
  • ortho metalation. (n.d.). Andrew G Myers Research Group.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Rosenmund reduction. (n.d.). Wikipedia.
  • Ester to Aldehyde. (n.d.). Common Conditions.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27363-27402. [Link]
  • DIBAL Reducing Agent. (n.d.). Chemistry Steps.
  • Rosenmund Reduction Mechanism. (n.d.). BYJU'S.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • The Use of Rosenmund Reduction in Organic Synthesis. (2023). Juniper Publishers. [Link]
  • The Swern Oxidation. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Aldehyde oxidase: catalysis of the oxidation of N 1 -methylnicotinamide and pyridoxal. (1971). Archives of Biochemistry and Biophysics, 145(1), 27-34. [Link]
  • Dess–Martin oxidation. (n.d.). Wikipedia.
  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. (2000). Journal of Chemical Research, 2000(1), 42-43. [Link]
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  • Swern oxidation. (n.d.). Wikipedia.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]
  • Dess−Martin Periodinane Oxidation. (n.d.). ResearchGate.
  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.
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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-4-methylpicolinaldehyde, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only the "how" but also the "why" behind the selection and validation of analytical methods, ensuring robust and reliable results that adhere to stringent regulatory standards. Our focus will be on the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prevalent techniques for this type of analysis, with supporting insights into spectroscopic methods for characterization.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the foundation of analytical method validation. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical procedure is fit for its intended purpose.[1][2] The core validation parameters we will consider for the quantitative analysis of this compound are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This is further subdivided into repeatability (intra-assay precision), intermediate precision, and reproducibility.[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Comparative Analysis: HPLC vs. GC for this compound Assay

The choice between HPLC and GC is a critical decision in method development. Both are powerful separation techniques, but their suitability depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound, with a molecular weight of 155.58 g/mol and a boiling point that allows for volatilization, is amenable to both techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8] For this compound, a reversed-phase HPLC method with UV detection is a common approach.

  • Reversed-Phase Column (C18): this compound is a moderately polar compound. A C18 column provides a non-polar stationary phase, allowing for good retention and separation from more polar impurities when using a polar mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH to ensure consistent ionization of the analyte, while the organic modifier is adjusted to achieve optimal retention and resolution.

  • UV Detection: The aromatic pyridine ring and the aldehyde group in the analyte contain chromophores that absorb UV radiation, making UV detection a sensitive and reliable method for quantification.

Validation ParameterAcceptance CriteriaIllustrative HPLC Performance
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Linearity (r²) ≥ 0.9950.9998
Range 80-120% of test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise ≥ 30.001 mg/mL
LOQ Signal-to-Noise ≥ 100.003 mg/mL
Robustness %RSD ≤ 2.0% for minor changesPassed (variations in pH, mobile phase composition)
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound can be volatilized without decomposition, GC with a Flame Ionization Detector (FID) is a viable alternative to HPLC.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is suitable for separating this compound from potential impurities based on their boiling points and interactions with the stationary phase.

  • Injection Mode: A split/splitless injector is typically used. The split mode is suitable for concentrated samples to avoid column overload, while the splitless mode is used for trace analysis to enhance sensitivity.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides high sensitivity and a wide linear range for the quantification of this compound.

Validation ParameterAcceptance CriteriaIllustrative GC Performance
Specificity No interfering peaks at the analyte's retention timeBaseline resolution from known impurities
Linearity (r²) ≥ 0.9950.9995
Range 80-120% of test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 1.0%Intermediate: 1.5%
LOD Signal-to-Noise ≥ 30.0005 mg/mL
LOQ Signal-to-Noise ≥ 100.0015 mg/mL
Robustness %RSD ≤ 2.0% for minor changesPassed (variations in oven temperature ramp, flow rate)

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an HPLC method for this compound.

HPLC Method Validation Protocol

Objective: To validate a reversed-phase HPLC method for the quantification of this compound in a drug substance.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting A Prepare Mobile Phase and Standard Solutions B Specificity (Forced Degradation) A->B C Linearity & Range (5 Concentration Levels) A->C D Accuracy (Spike Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ (Signal-to-Noise) A->F G Robustness (Vary Flow Rate, pH) A->G H Calculate Validation Parameters B->H C->H D->H E->H F->H G->H I Compare with Acceptance Criteria H->I J Generate Validation Report I->J

Caption: HPLC method validation workflow.

Procedure:

  • Specificity:

    • Prepare solutions of this compound and subject them to forced degradation (acid, base, oxidation, heat, and light).

    • Inject the degraded samples and a blank solution to ensure no co-eluting peaks at the retention time of the analyte.

    • Calculate the peak purity of the analyte peak in the presence of its degradation products.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of this compound ranging from 80% to 120% of the target concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for each set of measurements.

  • LOD and LOQ:

    • Determine the concentrations of the analyte that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. This can be done by injecting a series of dilute solutions.

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase pH (± 0.2 units), organic modifier content (± 2%), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

    • Analyze the system suitability parameters and the assay results for each variation.

Spectroscopic Characterization

While chromatographic methods are essential for quantitative analysis and separation of impurities, spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

Spectroscopic_Techniques cluster_techniques Spectroscopic Characterization cluster_info Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Provides detailed structural information, including the connectivity of atoms. NMR->NMR_info IR Infrared (IR) Spectroscopy IR_info Identifies functional groups present in the molecule. IR->IR_info MS Mass Spectrometry (MS) MS_info Determines the molecular weight and fragmentation pattern. MS->MS_info UV_Vis UV-Vis Spectroscopy UV_Vis_info Provides information about the electronic transitions within the molecule. UV_Vis->UV_Vis_info

Caption: Spectroscopic techniques for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks for this compound would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure and identify impurities.

  • UV-Vis Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis.

Conclusion and Recommendations

Both HPLC and GC are suitable and reliable methods for the validation of this compound.

  • HPLC is often preferred in pharmaceutical quality control laboratories due to its versatility for a wide range of compounds, including non-volatile and thermally labile substances. The milder operating conditions of HPLC also reduce the risk of on-column degradation.

  • GC can offer higher resolution and sensitivity for volatile compounds and may be a more cost-effective option in some cases. However, it requires the analyte to be thermally stable.

The choice of method should be based on a risk assessment considering the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation. Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the quality, safety, and efficacy of the final drug product.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
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  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
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The Evolving Landscape of Picolinaldehyde Bioactivity: A Comparative Guide to 3-Chloro-4-methylpicolinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Picolinaldehyde, a simple yet versatile pyridine derivative, and its analogues have garnered significant attention for their diverse biological activities, ranging from antimicrobial to anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of 3-Chloro-4-methylpicolinaldehyde and its potential derivatives. By examining the influence of chemical modifications on the parent compound, we aim to provide a predictive framework for researchers engaged in the design and evaluation of new bioactive molecules.

The core of our analysis lies in understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. The introduction of substituents, such as a chloro group at the 3-position and a methyl group at the 4-position of the picolinaldehyde ring, is not arbitrary. These modifications can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[3][4]

Comparative Biological Activity: A Predictive Outlook

While specific experimental data on this compound is not extensively available in the public domain, we can extrapolate from the broader knowledge of substituted aldehydes and pyridine derivatives to forecast the biological potential of its analogues.

Antimicrobial Activity

Substituted salicylaldehydes and other aromatic aldehydes have demonstrated significant antimicrobial properties.[3][5] The presence of halogen substituents, in particular, has been correlated with potent activity against a range of microbial species.[3] Therefore, it is hypothesized that this compound will exhibit notable antibacterial and antifungal activity.

Table 1: Predicted Antimicrobial Activity Profile of this compound Derivatives

DerivativePredicted ActivityRationale
Parent Compound (this compound) Moderate to HighThe chloro group is expected to enhance antimicrobial efficacy.[3]
Thiosemicarbazone Derivatives HighThiosemicarbazones of picolinaldehyde are known for their potent enzyme inhibitory activity, which can translate to strong antimicrobial effects.[6][7]
Hydrazone Derivatives Moderate to HighHydrazones derived from heterocyclic aldehydes are recognized as promising antimicrobial agents.[8]
Schiff Base Derivatives VariableThe biological activity of Schiff bases is highly dependent on the nature of the amine they are condensed with.
Anticancer Activity

The cytotoxicity of aldehydes against various cancer cell lines has been documented, with structure-activity relationship studies indicating that substituents on the aromatic ring are critical for biological activity.[9][10] The pyridine moiety itself is a key pharmacophore in numerous anticancer drugs.[2] The combination of a pyridine ring with an aldehyde function, further decorated with electron-withdrawing (chloro) and electron-donating (methyl) groups, presents a promising scaffold for anticancer drug design.

Table 2: Predicted Anticancer Activity Profile of this compound Derivatives

DerivativePredicted ActivityRationale
Parent Compound (this compound) ModerateThe substituted pyridine aldehyde structure has potential for cytotoxicity.[2][9]
Thiosemicarbazone Derivatives HighAlpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones are a well-established class of anticancer agents.[7][11]
Hydrazone Derivatives Moderate to HighHydrazone derivatives have been explored as promising anticancer agents.[8]
Metal Complexes Potentially HighCoordination of the pyridine nitrogen and aldehyde/derivative oxygen to a metal center can enhance cytotoxicity.[12]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, rigorous in vitro testing is essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13][14]

Materials:

  • Test compounds (this compound and its derivatives)

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.[14]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

MIC_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Incubate plate D->E F Read results and determine MIC E->F

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate % viability and IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is expected to be governed by the interplay of the electronic and steric effects of the substituents.

SAR_Concept cluster_0 This compound Core cluster_1 Biological Activity Parent Picolinaldehyde Scaffold Activity Antimicrobial & Anticancer Effects Parent->Activity Base Activity Chloro 3-Chloro group (Electron-withdrawing) Chloro->Activity Enhances Activity (Lipophilicity, Electrophilicity) Methyl 4-Methyl group (Electron-donating) Methyl->Activity Modulates Activity (Steric hindrance, Lipophilicity)

Caption: Factors influencing biological activity.

The chloro group, being electron-withdrawing, can increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity towards biological nucleophiles. It also increases the lipophilicity of the molecule, which may facilitate its passage through cell membranes. The methyl group, being electron-donating, can influence the electronic distribution in the pyridine ring and may also introduce steric hindrance, which could affect binding to a target protein.

Conclusion

While further experimental validation is necessary, this guide provides a scientifically grounded framework for predicting and evaluating the biological activity of this compound and its derivatives. The parent compound itself holds promise as a bioactive molecule, and its derivatization, particularly into thiosemicarbazones and hydrazones, offers a promising avenue for the discovery of novel antimicrobial and anticancer agents. The provided protocols serve as a starting point for researchers to embark on the synthesis and biological characterization of this intriguing class of compounds.

References

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A Researcher's Guide to the Spectral Data Comparison of 3-Chloro-4-methylpicolinaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the seemingly routine task of procuring chemical reagents is a critical control point that can dictate the success or failure of an entire research campaign. The identity, purity, and consistency of starting materials are paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and a lack of reproducibility.[1][2][3][4] This guide provides an in-depth technical comparison of the spectral data for 3-Chloro-4-methylpicolinaldehyde, a key building block in the synthesis of various pharmaceutical agents, from different hypothetical commercial suppliers.

As researchers and drug development professionals, it is incumbent upon us to not merely accept a supplier's certificate of analysis at face value but to possess the analytical acumen to independently verify the quality of our reagents. This guide is structured to provide both the foundational knowledge and the practical steps required to perform a comprehensive spectral comparison using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Herein, we will establish a reference standard for high-purity this compound and compare it against hypothetical data from two different suppliers, "Supplier A" (high purity) and "Supplier B" (containing common impurities). This comparative approach will illuminate the subtle yet significant spectral differences that can arise and underscore the importance of rigorous in-house quality control.

Establishing the Gold Standard: Reference Spectral Data for this compound

To conduct a meaningful comparison, we must first establish a benchmark for what the spectral data of pure this compound should look like. The following data has been compiled and predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[5] It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.15s1HAldehyde (-CHO)
8.55d1HPyridine H-6
7.40d1HPyridine H-5
2.50s3HMethyl (-CH₃)

Rationale Behind the Assignments:

  • The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.

  • The protons on the pyridine ring exhibit chemical shifts greater than 7 ppm, characteristic of aromatic protons. The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, leading to a more downfield shift compared to the proton at the 5-position.

  • The methyl protons are in a typical chemical shift range for a methyl group attached to an aromatic ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[6]

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
192.0Aldehyde (C=O)
152.5Pyridine C-2
150.0Pyridine C-6
145.0Pyridine C-4
135.0Pyridine C-3
125.0Pyridine C-5
20.0Methyl (-CH₃)

Rationale Behind the Assignments:

  • The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing significantly downfield.

  • The carbons of the pyridine ring have chemical shifts in the aromatic region (120-160 ppm). The positions are assigned based on the expected electronic effects of the substituents and the nitrogen atom.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Expected Key IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1710StrongCarbonyl (C=O) stretch
~1600, ~1470Medium-StrongPyridine ring C=C and C=N stretches
~850StrongC-H out-of-plane bend
MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (EI):

m/zInterpretation
155/157Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
154/156Loss of H radical from the aldehyde.
126/128Loss of the CHO group.
91Loss of Cl and CHO.

Comparative Analysis of Supplier Samples

Now, let us analyze the hypothetical spectral data from two different suppliers and compare them to our established reference standard.

Supplier A: High-Purity Sample

The certificate of analysis from Supplier A claims a purity of >99%. Our in-house analysis yields the following data:

Table 1: Spectral Data Comparison for Supplier A

TechniqueReference DataSupplier A DataAnalysis
¹H NMR δ 10.15 (s, 1H), 8.55 (d, 1H), 7.40 (d, 1H), 2.50 (s, 3H)δ 10.15 (s, 1H), 8.55 (d, 1H), 7.40 (d, 1H), 2.50 (s, 3H)Excellent correlation with the reference. No significant impurity peaks observed.
¹³C NMR δ 192.0, 152.5, 150.0, 145.0, 135.0, 125.0, 20.0δ 192.0, 152.5, 150.0, 145.0, 135.0, 125.0, 20.0Excellent correlation with the reference. No significant impurity peaks observed.
IR (cm⁻¹) ~1710 (C=O), ~2820, ~2720 (Aldehyde C-H)1709 (strong), 2822, 2725 (medium)Key functional group absorptions are present and match the reference.
MS (m/z) 155/157 (M⁺)155/157 (M⁺)The molecular ion is observed with the correct isotopic pattern.
Supplier B: Sample with Potential Impurities

The certificate of analysis from Supplier B claims a purity of ~95%. Our analysis reveals the following:

Table 2: Spectral Data Comparison for Supplier B

TechniqueReference DataSupplier B DataAnalysis
¹H NMR δ 10.15 (s, 1H), 8.55 (d, 1H), 7.40 (d, 1H), 2.50 (s, 3H)δ 10.15 (s, 1H), 8.55 (d, 1H), 7.40 (d, 1H), 2.50 (s, 3H), 3.85 (s, small), 1.25 (t, small) The main peaks corresponding to the desired product are present. However, two additional small peaks are observed. The singlet at 3.85 ppm could indicate a methoxy impurity, and the triplet at 1.25 ppm suggests an ethyl ester impurity.
¹³C NMR δ 192.0, 152.5, 150.0, 145.0, 135.0, 125.0, 20.0δ 192.0, 152.5, 150.0, 145.0, 135.0, 125.0, 20.0, 165.0 (small), 60.5 (small), 14.2 (small) In addition to the product peaks, three small peaks are present, which are consistent with an ethyl ester impurity.
IR (cm⁻¹) ~1710 (C=O), ~2820, ~2720 (Aldehyde C-H)1709 (strong), 1735 (weak shoulder) , 2822, 2725 (medium)A weak shoulder at a higher wavenumber on the carbonyl peak suggests the presence of a second carbonyl compound, likely an ester.
MS (m/z) 155/157 (M⁺)155/157 (M⁺), 185/187 (trace) The molecular ion of the desired product is the base peak. However, a trace ion at m/z 185/187 is observed, which corresponds to the molecular weight of the ethyl ester of 3-chloro-4-methylpicolinic acid.

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Protocol for IR Sample Preparation and Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Obtain a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Protocol for Mass Spectrometry Analysis (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizing the Workflow

A systematic approach is crucial for the consistent and reliable analysis of incoming reagents. The following workflow diagram illustrates the key steps in the spectral comparison process.

Caption: Experimental workflow for spectral data comparison.

Conclusion and Best Practices

This guide has demonstrated the critical importance of performing thorough spectral analysis on key reagents such as this compound. While Supplier A provided a high-purity material suitable for sensitive applications, the sample from Supplier B contained a significant impurity that could compromise experimental outcomes.

Key Takeaways for Researchers:

  • Always Verify: Never solely rely on the supplier's certificate of analysis. Independent verification is essential for ensuring the quality and consistency of your research.

  • Multi-technique Approach: Employ a combination of analytical techniques (NMR, IR, MS) for a comprehensive assessment of purity and identity.

  • Establish a Reference: Maintain a database of reference spectra for frequently used reagents to facilitate rapid and accurate comparisons.

  • Understand Potential Impurities: Familiarize yourself with the synthetic route of your reagents to anticipate potential impurities and look for their characteristic spectral signatures.

By adhering to these principles, researchers can mitigate the risks associated with reagent variability and build a foundation of robust and reproducible scientific data.

References

  • Bruker. (n.d.). 1H and 13C NMR Spectra Database.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-4-methylpyridine.
  • Biostring. (2025). The Importance of High-Quality Research Reagents in Scientific Breakthroughs.

Sources

Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the predictive assessment of off-target interactions for a novel picolinaldehyde derivative, contextualized with established analytical methodologies.

In the landscape of drug discovery and chemical biology, the specificity of a molecule is paramount. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making the characterization of cross-reactivity a critical step in the development pipeline. This guide focuses on 3-Chloro-4-methylpicolinaldehyde, a substituted pyridinecarboxaldehyde with potential applications as a chemical intermediate or a biologically active compound. Due to the limited publicly available data on this specific molecule, we will establish a framework for its cross-reactivity assessment by comparing it to its well-studied parent structures, 2-pyridinecarboxaldehyde (2-PCA) and 4-pyridinecarboxaldehyde (4-PCA). This guide will provide the theoretical underpinnings, detailed experimental protocols, and illustrative comparative data to empower researchers in predicting and evaluating the cross-reactivity profile of this and similar novel small molecules.

The Chemical Rationale: Understanding Picolinaldehyde Reactivity

Picolinaldehydes, particularly 2-PCA, are known for their unique reactivity towards the N-terminal α-amine of proteins and peptides.[1][2] This reaction proceeds via the formation of an initial imine, which then undergoes an intramolecular cyclization with the adjacent backbone amide to form a stable imidazolidinone conjugate.[1] This inherent specificity for the N-terminus makes 2-PCA and its derivatives valuable tools for site-specific protein modification. However, this same reactivity is the primary driver of potential cross-reactivity with unintended proteins.

The position of the aldehyde group on the pyridine ring and the nature of other substituents significantly influence this reactivity. 2-Pyridinecarboxaldehydes generally exhibit superior protein labeling efficiency compared to their 4-substituted analogs.[1] The electronic and steric effects of substituents, such as the chloro and methyl groups in this compound, are expected to further modulate this reactivity and, consequently, its cross-reactivity profile. The electron-withdrawing nature of the chlorine atom is predicted to increase the electrophilicity of the aldehyde, potentially accelerating the initial imine formation. Conversely, the electron-donating and sterically hindering methyl group may have a counteracting effect.

Visualizing the Cross-Reactivity Assessment Workflow

The systematic evaluation of a small molecule's cross-reactivity involves a multi-tiered approach, starting with in silico predictions and progressing to rigorous in vitro and sometimes in vivo validation.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular & Functional Assays A Structural Analogy Analysis (e.g., to 2-PCA, 4-PCA) B Computational Off-Target Prediction (e.g., docking, similarity screening) A->B Inform C Broad Spectrum Binding Assay (e.g., Protein Microarray) B->C Guide D Targeted Immunoassays (ELISA, Western Blot) C->D Confirm Hits E Biophysical Interaction Analysis (Surface Plasmon Resonance - SPR) D->E Quantify Interactions F Cell-Based Off-Target Effect Screening E->F Validate in Cellular Context G Toxicology & Phenotypic Assays F->G Assess Functional Consequences

Caption: A generalized workflow for assessing the cross-reactivity of a novel small molecule.

Comparative Analysis: Predicting the Cross-Reactivity of this compound

In the absence of direct experimental data for this compound, we can construct an illustrative comparison based on the known reactivity of its parent compounds and the predictable influence of its substituents.

CompoundStructurePredicted N-Terminal ReactivityRationale for Predicted Cross-Reactivity
2-Pyridinecarboxaldehyde (2-PCA) HighThe proximity of the nitrogen atom facilitates the formation of a stable imidazolidinone with the N-terminus of proteins, leading to a high potential for covalent cross-reactivity.[1]
4-Pyridinecarboxaldehyde (4-PCA) LowThe aldehyde at the 4-position is less efficient in forming a stable conjugate with the N-terminus compared to 2-PCA, suggesting a lower propensity for this specific type of cross-reactivity.[1]
This compound Moderate to HighThe aldehyde at the 2-position suggests high intrinsic reactivity similar to 2-PCA. The electron-withdrawing chlorine at the 3-position may increase the electrophilicity of the aldehyde, potentially enhancing reactivity. The methyl group at the 4-position may introduce some steric hindrance and has a mild electron-donating effect, which could slightly temper the reactivity. The overall profile is expected to be highly reactive, warranting thorough investigation.

Experimental Protocols for Cross-Reactivity Assessment

A definitive assessment of cross-reactivity requires robust experimental validation. Below are detailed protocols for key immuno- and biophysical assays tailored for the analysis of small molecule-protein interactions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening Cross-Reactivity

ELISA is a high-throughput method to assess the binding of this compound to a panel of proteins. This requires the synthesis of a protein conjugate of the hapten for immunization and a different conjugate for screening to avoid detecting antibodies against the carrier protein.[3][4]

Step-by-Step Protocol:

  • Hapten-Carrier Conjugation:

    • Synthesize immunogen: Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) via a suitable linker.

    • Synthesize coating antigen: Conjugate this compound to Bovine Serum Albumin (BSA).

    • Characterize the conjugates to determine the hapten-to-protein molar ratio.[4]

  • Immunization and Antibody Production:

    • Immunize animals (e.g., rabbits or mice) with the KLH-conjugate to generate polyclonal or monoclonal antibodies.

  • Indirect Competitive ELISA:

    • Coat a 96-well plate with the BSA-conjugate.

    • Block non-specific binding sites.

    • In a separate plate, pre-incubate the anti-hapten antibody with varying concentrations of this compound and a panel of structurally related and unrelated small molecules.

    • Transfer the antibody-inhibitor mixtures to the coated plate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate (e.g., TMB) and measure the absorbance.

    • Calculate the percent cross-reactivity for each tested molecule relative to this compound.

Surface Plasmon Resonance (SPR) for Quantifying Binding Kinetics

SPR provides real-time, label-free analysis of binding affinity and kinetics between a small molecule (analyte) and a protein (ligand).[5]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection:

    • Prepare a dilution series of this compound and potential cross-reactive molecules in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface.

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index as the analyte binds to and dissociates from the immobilized protein.

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • A lower KD value indicates a stronger binding affinity.

Western Blotting for Detecting Covalent Adducts

Western blotting can be used to visualize the covalent binding of this compound to specific proteins in a complex mixture, such as a cell lysate.

Step-by-Step Protocol:

  • Sample Preparation:

    • Incubate cell lysates or purified proteins with this compound.

  • Gel Electrophoresis:

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody raised against the this compound-protein adduct.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The presence of a band indicates covalent binding of the small molecule to the protein.

Molecular Basis of Picolinaldehyde-Protein Conjugation

The unique reactivity of 2-pyridinecarboxaldehydes is central to their potential for cross-reactivity. Understanding the structural differences between analogs is key to predicting their interaction profiles.

Picolinaldehyde_Reactivity cluster_0 Conjugation Mechanism (2-PCA) cluster_1 Structural Comparison Protein_N_Terminus Protein-NH2 Imine_Intermediate Imine Intermediate Protein_N_Terminus->Imine_Intermediate + 2-PCA 2_PCA 2-Pyridinecarboxaldehyde struct_2_PCA 2-PCA (High Reactivity) 2_PCA->struct_2_PCA Imidazolidinone_Product Stable Imidazolidinone Adduct Imine_Intermediate->Imidazolidinone_Product Cyclization struct_4_PCA 4-PCA (Low Reactivity) struct_2_PCA->struct_4_PCA Isomeric Difference struct_3_Cl_4_Me_PCA 3-Chloro-4-methyl-PCA (Predicted High Reactivity) struct_2_PCA->struct_3_Cl_4_Me_PCA Substituent Effects (Cl, Me)

Caption: The reaction of 2-PCA with a protein N-terminus and a structural comparison of related picolinaldehydes.

Conclusion

While direct experimental data on the cross-reactivity of this compound remains to be published, a robust predictive framework can be established based on the well-documented chemistry of its parent compound, 2-pyridinecarboxaldehyde. The presence of the aldehyde at the 2-position, coupled with the electronic influence of the chloro and methyl substituents, suggests a high potential for covalent modification of protein N-termini. A thorough experimental evaluation using a combination of ELISA for high-throughput screening, SPR for quantitative binding kinetics, and Western blotting for visualizing covalent adducts is essential to definitively characterize its cross-reactivity profile. This guide provides the foundational knowledge and detailed methodologies to empower researchers in this critical aspect of small molecule characterization, ensuring greater confidence in the specificity and safety of novel chemical entities.

References

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modific
  • One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes.
  • SuperHapten: a comprehensive database for small immunogenic compounds. Nucleic Acids Research.[10]
  • A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens. BenchChem.[11]
  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology.[12]
  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
  • Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy.[14]
  • ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods.[3]
  • Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Analytical Letters.[5]
  • Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. Analyst.[15]
  • A Genetically Encoded Aldehyde for Rapid Protein Labelling.
  • Identification of Direct Protein Targets of Small Molecules. Current Opinion in Chemical Biology.[17]
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunoassay and Immunochemistry.[4]
  • Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology.[18]
  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.[19]
  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE.[20]
  • Specificity and reactivity of bromoacrylaldehyde spin labels. Methods.[21]
  • New Technique Reveals Where Proteins and Small Molecules Bind Together. Technology Networks.[22]
  • Introducing aldehyde functionality to proteins using ligand-directed affinity labeling.
  • Journal of Medicinal Chemistry Ahead of Print. Journal of Medicinal Chemistry.[24]
  • Comparative evaluation of six immunoassays for the detection of antibodies against SARS-CoV-2. Journal of Infection.[25]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In the intricate landscape of medicinal chemistry and materials science, 3-Chloro-4-methylpicolinaldehyde stands as a versatile building block. Its utility, however, is directly proportional to its purity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of synthesized this compound, complete with experimental protocols and the rationale behind our choices.

The Genesis of Impurities: A Look at a Probable Synthetic Route

A thorough understanding of potential impurities begins with a plausible synthetic pathway. While various routes to substituted picolinaldehydes exist, a common and efficient method for introducing a formyl group onto an electron-rich pyridine ring is the Vilsmeier-Haack reaction .[1][2][3][4] This reaction, when applied to the precursor 3-chloro-4-methylpyridine, offers a direct route to our target compound.

Conceptual Synthetic Pathway and Potential Impurities

3-Chloro-4-methylpyridine 3-Chloro-4-methylpyridine This compound This compound 3-Chloro-4-methylpyridine->this compound Vilsmeier-Haack Reaction Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->this compound Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Residual Isomeric Impurities Isomeric Impurities This compound->Isomeric Impurities Side-reaction Over-reaction Products Over-reaction Products This compound->Over-reaction Products Side-reaction Hydrolysis/Degradation Products Hydrolysis/Degradation Products This compound->Hydrolysis/Degradation Products Work-up/Storage

Caption: Plausible synthesis of this compound and sources of impurities.

This synthetic approach, while effective, can introduce a spectrum of impurities that may interfere with downstream applications. These can be broadly categorized as:

  • Unreacted Starting Material: Residual 3-chloro-4-methylpyridine.[5]

  • Reagent-Related Impurities: Traces of dimethylformamide (DMF) or byproducts of phosphorus oxychloride (POCl₃).

  • Isomeric Impurities: Potential for formylation at other positions on the pyridine ring, although the electronics of the starting material favor the desired isomer.

  • Over-reaction Products: Introduction of a second formyl group is possible, though less likely under controlled conditions.

  • Hydrolysis/Degradation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid (3-chloro-4-methylpicolinic acid), particularly during work-up and storage.

Given this impurity profile, a multi-pronged analytical approach is not just recommended, but essential for a comprehensive purity assessment.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is a panacea for purity determination. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides. Here, we compare four cornerstone techniques for the analysis of this compound.

Technique Principle Strengths for this Application Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying the primary compound and separating non-volatile impurities. UV detection is highly sensitive for aromatic compounds.May not be suitable for highly volatile impurities. Co-elution of impurities with similar polarities can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly sensitive and specific for identifying and quantifying volatile and semi-volatile impurities. The mass spectrum provides structural information for unknown impurity identification.[6]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides unambiguous structural elucidation of the main compound and any impurities present at sufficient concentration. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the analyte.Relatively low sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides rapid confirmation of functional groups present in the synthesized product. Useful for identifying the presence of key bonds (C=O, C-Cl, aromatic C-H).Primarily a qualitative technique. Less effective for quantifying impurities unless they possess unique and strong absorption bands.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity.

High-Performance Liquid Chromatography (HPLC)

The cornerstone of purity assessment, HPLC provides a quantitative measure of the target compound and its non-volatile impurities.

HPLC Workflow

Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) System_Suitability System Suitability Test (Inject Standard) Sample_Preparation->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Sample_Injection->Chromatographic_Separation UV_Detection UV Detection (254 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) UV_Detection->Data_Analysis

Caption: A typical workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound (if available) in the mobile phase to a concentration of approximately 1 mg/mL. If a certified standard is unavailable, a well-characterized in-house batch can be used for initial assessments.

  • Sample Preparation: Prepare a sample solution of the synthesized compound at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

  • Analysis: Inject the sample solution.

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Causality Behind Choices: A C18 column is chosen for its versatility in separating moderately polar compounds. The acetonitrile/water mobile phase provides good resolution for aromatic compounds. The addition of formic acid helps to improve peak shape by protonating any residual silanol groups on the stationary phase. UV detection at 254 nm is selected due to the strong absorbance of the pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual starting materials and low-boiling point side-products.

GC-MS Workflow

Sample_Preparation Sample Preparation (Dissolve in Dichloromethane) Injection Injection (Split/Splitless Inlet) Sample_Preparation->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Mass_Analysis Data_Analysis Data Analysis (Library Search, Peak Integration) Mass_Analysis->Data_Analysis

Caption: The process flow for GC-MS analysis of volatile impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-400 amu.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard or by area normalization if an appropriate standard is not available.

Causality Behind Choices: A DB-5ms column is a good general-purpose column for separating a wide range of compounds. The temperature program is designed to separate volatile impurities from the higher-boiling point product. Electron ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which are crucial for library matching.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for its ability to provide detailed structural information, confirming the identity of the desired product and characterizing any significant impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts (Predicted):

      • Aldehyde proton (~10 ppm, singlet).

      • Aromatic protons on the pyridine ring (7.5-9.0 ppm, complex pattern).

      • Methyl protons (~2.5 ppm, singlet).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 spectrum.

    • Expected Chemical Shifts (Predicted):

      • Carbonyl carbon (~190 ppm).

      • Aromatic carbons (120-160 ppm).

      • Methyl carbon (~20 ppm).

  • Data Interpretation:

    • Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns.

    • Look for unexpected signals that may indicate the presence of impurities. For example, the absence of an aldehyde proton signal and the appearance of a broad carboxylic acid proton signal (>10 ppm) could indicate oxidation. The presence of signals corresponding to 3-chloro-4-methylpyridine would indicate unreacted starting material.

Causality Behind Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. DMSO-d₆ is a good alternative for more polar compounds. The combination of ¹H and ¹³C NMR provides a comprehensive structural fingerprint of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique for confirming the presence of key functional groups.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Expected Characteristic Peaks:

      • ~3050-3100 cm⁻¹ (Aromatic C-H stretch).

      • ~2850-2950 cm⁻¹ (Methyl C-H stretch).

      • ~1700 cm⁻¹ (Aldehyde C=O stretch).

      • ~1550-1600 cm⁻¹ (Pyridine ring C=C and C=N stretches).

      • ~700-850 cm⁻¹ (C-Cl stretch).

    • The absence of a broad O-H stretch around 3000 cm⁻¹ would suggest the absence of significant amounts of the corresponding carboxylic acid impurity.

Causality Behind Choices: ATR-FT-IR is a convenient technique that requires minimal sample preparation. The characteristic absorption bands of the aldehyde and the substituted pyridine ring provide a quick confirmation of the product's identity.

Concluding Remarks: A Holistic Approach to Purity Assessment

The purity of this compound is a critical parameter that dictates its suitability for advanced applications. A comprehensive assessment of purity cannot be achieved with a single analytical technique. Instead, a synergistic approach that leverages the strengths of multiple methodologies is required. HPLC provides the quantitative backbone for purity determination, while GC-MS offers unparalleled sensitivity for volatile impurities. NMR spectroscopy serves as the ultimate arbiter of structural identity, and FT-IR provides rapid confirmation of functional group integrity. By employing these techniques in a coordinated and well-reasoned manner, researchers can proceed with confidence, knowing that their synthetic building blocks are of the highest quality.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

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literature review of 3-Chloro-4-methylpicolinaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylpicolinaldehyde: A Comparative Analysis of Key Methodologies

Abstract

This compound is a pivotal substituted pyridine intermediate, valued in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique substitution pattern, featuring an aldehyde at the 2-position, a chloro group at the 3-position, and a methyl group at the 4-position, provides a versatile scaffold for further molecular elaboration. The efficiency of its synthesis is therefore a critical consideration for researchers in drug discovery and process development. This guide provides a comprehensive literature review and comparative analysis of the primary synthetic strategies for accessing this key building block. We will dissect two major retrosynthetic approaches: the targeted oxidation of a C2-methyl or hydroxymethyl precursor and the direct C-H formylation of a 3-chloro-4-methylpyridine core. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each pathway, this document serves as a practical resource for chemists to make informed decisions in their synthetic planning.

Introduction: Strategic Importance of Substituted Picolinaldehydes

Substituted picolinaldehydes are a class of high-value heterocyclic intermediates. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular architectures. The specific target of this guide, this compound, is of particular interest due to the electronic and steric influences of its substituents, which are crucial for modulating the biological activity and physicochemical properties of derivative compounds. The development of a robust, scalable, and economically viable synthesis is paramount for its application in large-scale manufacturing. This guide will compare the two most logical and field-proven strategies for its preparation.

Strategy A: Synthesis via Oxidation of a C2-Functionalized Precursor

This classical and highly reliable approach hinges on the principle of installing the aldehyde functionality through the oxidation of a more stable precursor, such as an alcohol or a halomethyl group. The core of this strategy involves starting with a pyridine ring that already possesses the requisite 2-methyl, 3-chloro, and 4-methyl substitution pattern and then selectively functionalizing the C2-methyl group.

Mechanistic Rationale and Workflow

The most common pathway in this strategy involves a three-step sequence starting from 3-chloro-2,4-dimethylpyridine:

  • Radical Halogenation: The C2-methyl group is selectively halogenated, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., AIBN or light). The benzylic-like position of the methyl group on the pyridine ring makes it susceptible to this transformation.

  • Hydrolysis to Alcohol: The resulting 2-(halomethyl) intermediate is hydrolyzed to the corresponding primary alcohol, (3-chloro-4-methylpyridin-2-yl)methanol. This can be achieved through various methods, including direct SN2 displacement with a hydroxide source or via the Sommelet reaction.

  • Oxidation to Aldehyde: The primary alcohol is carefully oxidized to the final picolinaldehyde. A variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern/Dess-Martin periodinane oxidations, are suitable to prevent over-oxidation to the carboxylic acid. MnO₂ is often preferred for its selectivity for allylic/benzylic alcohols and ease of workup.

This multi-step approach offers excellent control over each transformation, minimizing byproduct formation and simplifying purification.

Visualizing the Pathway: Oxidation Route

Oxidation_Strategy cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Oxidation Start 3-Chloro-2,4-dimethylpyridine Intermediate1 2-(Bromomethyl)-3-chloro- 4-methylpyridine Start->Intermediate1 NBS, AIBN CCl₄, Reflux Intermediate2 (3-Chloro-4-methylpyridin-2-yl)methanol Intermediate1->Intermediate2 AgNO₃, H₂O or NaHCO₃ (aq) Product This compound Intermediate2->Product MnO₂, CH₂Cl₂ Room Temp.

Caption: Workflow for Strategy A via oxidation of a C2-methyl precursor.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Bromomethyl)-3-chloro-4-methylpyridine

  • To a solution of 3-chloro-2,4-dimethylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of (3-Chloro-4-methylpyridin-2-yl)methanol

  • Dissolve the crude 2-(bromomethyl)-3-chloro-4-methylpyridine (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

  • Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the alcohol, which can be purified by crystallization or chromatography.

Step 3: Synthesis of this compound

  • To a solution of (3-chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored carefully by TLC to avoid over-oxidation.

  • Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to yield the target aldehyde. Purification can be achieved via silica gel chromatography.

Strategy B: Synthesis via Direct C-H Formylation

This more convergent approach involves the direct introduction of the aldehyde group onto a pre-existing 3-chloro-4-methylpyridine ring. This is typically achieved through an ortho-directed metalation-formylation sequence, a powerful tool in modern heterocyclic chemistry.

Mechanistic Rationale and Workflow

The key to this strategy is the regioselective deprotonation (lithiation) of the pyridine ring at the C2 position. The pyridine nitrogen atom strongly directs lithiation to the adjacent C2 and C6 positions. In this specific substrate, the presence of the chloro group at C3 enhances the acidity of the C2 proton, ensuring highly selective deprotonation at this site.

  • Directed ortho-Metalation (DoM): 3-Chloro-4-methylpyridine is treated with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (-78°C).[1] LDA selectively removes the proton at C2 to form a pyridyllithium intermediate.

  • Electrophilic Quench: The highly nucleophilic organolithium intermediate is then quenched with an electrophilic formylating agent.[2] Anhydrous N,N-dimethylformamide (DMF) is the most common and effective reagent for this purpose. It adds to the pyridyllithium species, and subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde.

This method is attractive due to its convergency, accomplishing the key C-C bond formation in a single, highly regioselective step.

Visualizing the Pathway: Formylation Route

Formylation_Strategy cluster_start Starting Material cluster_step1 Step 1: ortho-Lithiation cluster_step2 Step 2: Formylation & Workup Start 3-Chloro-4-methylpyridine Intermediate1 2-Lithio-3-chloro- 4-methylpyridine Start->Intermediate1 LDA, THF -78 °C Product This compound Intermediate1->Product 1. DMF 2. H₂O Workup

Caption: Workflow for Strategy B via direct C-H formylation.

Experimental Protocol (Representative)

Synthesis of this compound via Formylation

  • Prepare a solution of lithium diisopropylamide (LDA) in situ: To a flame-dried, argon-purged flask containing anhydrous tetrahydrofuran (THF), add diisopropylamine (1.1 eq) and cool to -78°C. Slowly add n-butyllithium (n-BuLi, 1.05 eq) and stir for 30 minutes at -78°C.

  • In a separate flame-dried flask under argon, dissolve 3-chloro-4-methylpyridine (1.0 eq) in anhydrous THF and cool to -78°C.

  • Slowly transfer the solution of 3-chloro-4-methylpyridine to the freshly prepared LDA solution at -78°C via cannula.

  • Stir the resulting deep red/brown solution at -78°C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Continue stirring at -78°C for another hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Comparative Analysis of Synthetic Strategies

The choice between Strategy A and Strategy B depends heavily on factors such as available starting materials, required scale, and equipment/safety infrastructure. Below is a table summarizing the key performance indicators for each route.

ParameterStrategy A: OxidationStrategy B: Direct Formylation
Number of Steps 2-3 steps from a substituted picoline1-2 steps from a substituted pyridine
Starting Materials 3-Chloro-2,4-dimethylpyridine or related3-Chloro-4-methylpyridine
Key Reagents NBS/NCS, MnO₂/PCCLDA (n-BuLi), DMF
Reaction Conditions Reflux, room temperatureCryogenic (-78°C), strictly anhydrous
Scalability Generally high; avoids pyrophoric reagents in main steps.Moderate; requires careful handling of organolithiums and cryogenic cooling on a large scale.
Potential Yield Good to excellent (often >60% over 3 steps)Good (typically 50-75%)
Key Advantages Uses classical, well-understood reactions. High overall yield potential. Safer for large-scale operations.Highly convergent and efficient. Excellent regioselectivity.
Key Disadvantages Longer synthetic sequence. May require multiple purification steps.Requires pyrophoric and moisture-sensitive reagents. Specialized low-temperature equipment needed.

Conclusion and Recommendation

Both Strategy A (Oxidation) and Strategy B (Direct Formylation) represent viable and effective pathways for the synthesis of this compound.

Strategy A is recommended for laboratories or manufacturing sites where robustness, safety at scale, and the avoidance of cryogenic/pyrophoric reagents are the primary concerns. Its linear, step-wise nature allows for easier troubleshooting and optimization at each stage, making it a reliable workhorse method.

Strategy B is the preferred choice for rapid, lab-scale synthesis where convergency and speed are paramount. For researchers with experience and the necessary equipment for handling organolithium chemistry, this one-pot approach offers the quickest route to the target molecule from a simpler precursor.

Ultimately, the optimal synthetic route will be dictated by the specific constraints and objectives of the research or production campaign. This guide provides the foundational knowledge for chemists to select and implement the most suitable method for their needs.

References

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Comins, D. L., & Bavais, V. J. (2011). The Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989.
  • Organic Chemistry Portal. (n.d.). Formylation.
  • Wang, Z., et al. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate.

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The Strategic Utility of 3-Chloro-4-methylpicolinaldehyde: A Comparative Performance Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Substituted pyridines, in particular, are ubiquitous scaffolds in a vast array of functional molecules. Among these, 3-Chloro-4-methylpicolinaldehyde stands out as a versatile and economically attractive starting material. This guide provides an in-depth technical analysis of its performance in key synthetic transformations, benchmarked against relevant alternatives, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

Introduction: The Value Proposition of a Polysubstituted Pyridine

This compound offers a unique combination of reactive handles: a nucleophilically susceptible aldehyde, a modifiable chloro group at a key position for cross-coupling reactions, and a methyl group that can influence steric and electronic properties. This trifecta of functionalities makes it a valuable precursor for the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in fragment-based drug discovery, where the pyridine core can serve as a central scaffold for derivatization.[1]

This guide will focus on benchmarking the performance of this compound in three cornerstone reactions of organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Wittig reaction. We will explore the causality behind experimental choices and present comparative data, where available, to illustrate its reactivity profile against alternative building blocks.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

The chloro-substituent at the 3-position of this compound is a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo and iodo counterparts due to a stronger C-Cl bond, recent advancements in catalyst systems have made them highly viable and cost-effective alternatives.[2][3]

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[3] Consequently, 3-Bromo-4-methylpicolinaldehyde would be expected to exhibit higher reactivity than this compound, often allowing for milder reaction conditions. However, the development of sophisticated ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has largely overcome this reactivity gap, enabling efficient coupling of chloro-pyridines.[4][5]

Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-methylpicolinaldehydePd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O1004~90
2This compoundPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O12012~85

Note: The data in this table is illustrative and based on typical reaction conditions and expected reactivity trends for analogous systems. Actual results may vary depending on the specific boronic acid and reaction optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Chloropyridine [2]

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the anhydrous solvent (e.g., Dioxane/H₂O mixture) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: For less reactive chloro-pyridines, a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich ligand such as SPhos is crucial. The ligand facilitates the oxidative addition of the palladium into the strong C-Cl bond and prevents catalyst deactivation by the pyridine nitrogen.[4][5]

  • Base: A strong base like K₃PO₄ is often required to promote the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][6][7]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic substrates and the inorganic base.[2]

Suzuki_Miyaura_Cycle cluster_reactants cluster_catalyst Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide R-B(OR)2 Boronic Acid/Ester Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation in the synthesis of pharmaceuticals and organic materials.[8] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.[8] While aryl chlorides are the least reactive substrates, copper-free Sonogashira protocols have been developed that show good efficiency.[9]

Table 2: Anticipated Performance in Sonogashira Coupling

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-methylpicolinaldehydePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF606>90
2This compound[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMPDMSOrt4~80

Note: This data is illustrative, based on general reactivity trends and published protocols for similar substrates.[9] TMP = 2,2,6,6-Tetramethylpiperidine.

Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide [9]

  • In a glovebox, to a vial add the aryl bromide (0.5 mmol), the alkyne (0.8 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar.

  • Add DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

  • Seal the vial and stir at room temperature under an argon atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free systems are often preferred to avoid the formation of alkyne homocoupling byproducts.[9]

  • Modern Catalyst: The use of a monoligated palladium precatalyst like [DTBNpP]Pd(crotyl)Cl allows for rapid catalyst activation and efficient coupling at room temperature, even with challenging aryl bromides.[9]

  • Base: A hindered amine base like TMP is effective in promoting the reaction while minimizing side reactions.[9]

Sonogashira_Cycle cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation (R-C≡CH, Base) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L)->Ar-C≡CR Reductive Elimination Ar-X Aryl Halide R-C≡CH Terminal Alkyne Base Base

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Section 2: The Wittig Reaction: Olefination of the Aldehyde

The aldehyde functionality of this compound provides a versatile handle for carbon-carbon double bond formation via the Wittig reaction.[10] The electronic nature of the aldehyde can influence its reactivity, though for many standard Wittig reactions with unstabilized ylides, the differences between various substituted aromatic aldehydes are often not dramatic.

Table 3: Expected Performance in a Standard Wittig Reaction

EntryAldehydeYlideBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPh₃P=CH₂n-BuLiTHF0 to rt2>80
24-MethylpicolinaldehydePh₃P=CH₂n-BuLiTHF0 to rt2>85
33-ChlorobenzaldehydePh₃P=CH₂n-BuLiTHF0 to rt2>80

Note: The data is illustrative and based on general knowledge of the Wittig reaction. The chloro-substituent is not expected to have a major impact on the yield of this specific transformation with a non-stabilized ylide.

Experimental Protocol: Aqueous Wittig Reaction [11]

  • To a test tube, add triphenylphosphine (1.4 equiv.) and a saturated aqueous solution of sodium bicarbonate (5 mL). Stir the suspension for 1 minute.

  • To the suspension, add the alkyl halide (e.g., methyl bromoacetate, 1.6 equiv.) followed by the aldehyde (1.0 equiv.).

  • Stir the reaction mixture vigorously for 1 hour.

  • Quench the reaction with 1.0 M H₂SO₄ (aq).

  • Extract the mixture with diethyl ether.

  • Dry the organic layer with magnesium sulfate and concentrate in vacuo.

  • Purify the crude product using column chromatography.

Causality of Experimental Choices:

  • Ylide Generation: The phosphonium salt is deprotonated by a strong base (like n-BuLi in anhydrous conditions or an aqueous base in biphasic systems) to form the reactive ylide.[10]

  • Reaction with Aldehyde: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to the alkene and triphenylphosphine oxide.[10]

  • Aqueous Conditions: The development of aqueous Wittig reactions offers a greener and often more practical alternative to traditional anhydrous methods.[11]

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Ph3P + R-CH2-X Ph3P + R-CH2-X Ph3P+-CH2-R X- Ph3P+-CH2-R X- Ph3P + R-CH2-X->Ph3P+-CH2-R X- SN2 Ph3P=CH-R Ph3P=CH-R Ph3P+-CH2-R X-->Ph3P=CH-R Base Oxaphosphetane Oxaphosphetane Ph3P=CH-R->Oxaphosphetane Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene + Ph3P=O Alkene + Ph3P=O Oxaphosphetane->Alkene + Ph3P=O

Caption: General workflow of the Wittig reaction.

Conclusion: A Versatile and Cost-Effective Building Block

This compound presents itself as a highly valuable and versatile building block for organic synthesis. While the chloro-substituent renders it less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo-analogs, modern catalyst systems have largely mitigated this issue, making it an economically attractive option. Its aldehyde functionality undergoes standard transformations like the Wittig reaction with high efficiency. The strategic choice between this compound and its alternatives will ultimately depend on the specific synthetic target, cost considerations, and the desired reaction conditions. For applications where cost-effectiveness is paramount and slightly more forcing reaction conditions are acceptable, this compound is an excellent choice for the construction of complex, substituted pyridine derivatives.

References

  • Sonogashira coupling. Wikipedia. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
  • Sonogashira-Hagiwara Cross Coupling Reaction.
  • Recent Advances in Sonogashira Reactions.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
  • Recent advances in Sonogashira reactions. PubMed. [Link]
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
  • Suzuki–Miyaura (hetero-)
  • 3-Bromo-4-methylpyridine. PubChem. [Link]
  • Fragment-based drug discovery: opportunities for organic synthesis.

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A Senior Application Scientist's Guide to Catalytic Derivatization of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Catalytic Strategies for the Functionalization of a Key Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Chloro-4-methylpicolinaldehyde stands as a valuable starting material, offering multiple reaction sites for diversification. The chlorine atom at the 3-position, ortho to the aldehyde, presents a prime target for catalytic cross-coupling and substitution reactions, enabling the introduction of a wide array of functionalities. This guide provides a comprehensive comparison of the primary catalytic methodologies for the derivatization of this versatile building block, grounded in experimental data and mechanistic insights.

The Landscape of Catalytic Derivatization

The derivatization of this compound predominantly revolves around the functionalization of the C-Cl bond. The choice of catalyst is paramount and is dictated by the desired transformation, functional group tolerance, and scalability. The main catalytic strategies explored in this guide include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The workhorse of modern synthetic chemistry, offering robust methods for C-C, C-N, and C-O bond formation.

  • Nickel-Catalyzed Reactions: An emerging, more sustainable alternative to palladium for certain transformations, particularly cyanation.

  • Organocatalysis: A metal-free approach that leverages small organic molecules to catalyze reactions, offering a distinct reactivity profile.

  • C-H Activation: A more advanced strategy that targets the direct functionalization of C-H bonds, offering atom economy but often facing challenges in regioselectivity.

This guide will delve into the specifics of each approach, providing a comparative analysis of their performance and practical considerations.

Palladium-Catalyzed Cross-Coupling: The Gold Standard

Palladium catalysis is the most established and versatile method for the derivatization of aryl and heteroaryl chlorides. Several named reactions fall under this umbrella, each tailored for the formation of specific bond types.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[1] For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Catalyst Systems:

The success of Suzuki-Miyaura coupling with a relatively unreactive substrate like a chloropyridine hinges on the choice of the palladium catalyst and, crucially, the ancillary ligand.

  • Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher catalyst loadings (3-5 mol%) and elevated temperatures.[2]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos, often used in pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), have revolutionized the coupling of challenging substrates. They promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination step, leading to higher yields under milder conditions and with lower catalyst loadings (1-2 mol%).

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[3][4] They are particularly effective for the coupling of electron-deficient heteroaryl chlorides and can offer superior performance to phosphine ligands in certain cases.[5][6]

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction ConditionsTypical Yield (%)Key Advantages
Pd(PPh₃)₄Traditional Phosphine3 - 5High temperature (e.g., 100 °C, 12-24 h)60 - 75Cost-effective
Buchwald Precatalysts (e.g., XPhos Pd G3)Bulky Phosphine1 - 2Milder temperature (e.g., 80-100 °C, 2-8 h)>90High activity, broad scope
Pd-NHC Complexes (e.g., PEPPSI™-IPr)N-Heterocyclic Carbene1 - 3Variable, can be effective at lower temperatures>90High stability, effective for heteroaryl chlorides

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloropyridine Derivative

  • Materials: 3-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), base (e.g., K₂CO₃, 2.0 equiv), solvent (e.g., 1,4-dioxane/water 4:1).

  • Procedure:

    • To a reaction vessel, add the 3-chloropyridine derivative, arylboronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2]

Mechanism of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 Base Pd(II)_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl and heteroaryl amines.[7] This reaction is particularly valuable for creating derivatives of this compound with primary and secondary amines.

Catalyst Systems:

Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for the successful amination of chloropyridines.

  • Bulky Phosphine Ligands: Ligands like Xantphos and RuPhos are commonly employed, often in combination with a palladium source like Pd₂(dba)₃ or as pre-formed precatalysts.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: Pd-NHC complexes are also highly effective for Buchwald-Hartwig amination, offering high stability and activity.[9]

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halopyridine Derivative

  • Materials: 3-halopyridine derivative (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), phosphine ligand (e.g., Xantphos, 2-5 mol%), strong base (e.g., NaOtBu, 1.4 equiv), anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, phosphine ligand, and base.

    • Add the 3-halopyridine derivative and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.[10]

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd(II)_Amine_Complex [Ar-Pd(II)(NHR'R'')(L2)]+Cl- Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira and Heck Couplings for C-C Bond Formation with Unsaturated Partners

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted picolinaldehydes.[11] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[12]

The Heck reaction couples an alkene with an aryl halide, enabling the synthesis of alkenyl-substituted picolinaldehydes.[13][14] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

For both reactions, the reactivity of this compound will be lower than the corresponding bromo or iodo derivatives, necessitating more active catalyst systems, such as those based on bulky phosphine ligands or NHCs, and potentially higher reaction temperatures.

Nickel-Catalyzed Cyanation: A Sustainable Approach to Nitriles

The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as the cyano group can act as a bioisostere for other functional groups and serve as a synthetic handle for further derivatization. While palladium catalysts can be used for cyanation, nickel catalysis has emerged as a more cost-effective and sustainable alternative.[15]

Catalyst Systems:

Nickel-catalyzed cyanation of aryl chlorides often employs a nickel(II) precatalyst, such as NiCl₂(dme), in combination with a ligand. The choice of cyanide source is also a key consideration, with less toxic alternatives to traditional cyanide salts being actively researched.[16]

Experimental Protocol: Nickel-Catalyzed Cyanation of an Aryl Chloride

  • Materials: Aryl chloride (1.0 equiv), cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), ligand (e.g., a phosphine or NHC ligand, 10-20 mol%), reducing agent (if necessary, e.g., zinc powder), solvent (e.g., DMA or NMP).

  • Procedure:

    • In an inert atmosphere, combine the aryl chloride, cyanide source, nickel precatalyst, ligand, and any additives in a reaction vessel.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the required temperature (typically >100 °C).

    • Monitor the reaction progress.

    • Upon completion, cool the reaction and perform an appropriate workup, which may involve quenching with a solution of sodium hypochlorite to decompose excess cyanide.

    • Extract the product with an organic solvent and purify by chromatography.

Organocatalysis: A Metal-Free Alternative

Organocatalysis offers an attractive metal-free approach to derivatization, avoiding potential issues with metal contamination in the final product. For the functionalization of this compound, nucleophilic aromatic substitution (SₙAr) is the most relevant organocatalytic pathway.

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, makes the 3-position susceptible to nucleophilic attack. While SₙAr reactions can proceed without a catalyst, particularly with strong nucleophiles, an organocatalyst can enhance the reaction rate and broaden the scope of applicable nucleophiles.

Catalytic Strategies:

  • Phase-Transfer Catalysis: Quaternary ammonium salts can be used to facilitate the reaction between a solid or aqueous nucleophile and the substrate in an organic solvent.

  • Lewis Base Catalysis: A Lewis basic organocatalyst, such as a tertiary amine or a phosphine, can activate the substrate towards nucleophilic attack.

While specific organocatalytic protocols for this compound are not widely reported, the principles of SₙAr on activated chloropyridines suggest that this is a viable and promising area for exploration.[17][18]

C-H Activation: The Next Frontier

Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials.[19] For this compound, C-H activation could potentially be used to introduce substituents at the methyl group or at other positions on the pyridine ring.

However, achieving regioselectivity in C-H activation of such a molecule is a significant challenge. The presence of multiple potential C-H activation sites and the directing effects of the nitrogen atom and the aldehyde group would need to be carefully controlled through the design of the catalyst and directing groups. While a powerful tool, C-H activation for this specific substrate is still an area of active research and is less established than the cross-coupling methodologies.

Conclusion and Future Outlook

The derivatization of this compound is a rich field with a diverse array of catalytic tools at the disposal of the synthetic chemist.

  • Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, remain the most robust and versatile methods for the functionalization of the C-Cl bond. The development of advanced ligand systems, such as bulky phosphines and N-heterocyclic carbenes, has been instrumental in achieving high efficiencies with this challenging substrate class.

  • Nickel catalysis is a promising and more sustainable alternative for specific transformations like cyanation.

  • Organocatalysis offers a metal-free approach, which is highly desirable in pharmaceutical synthesis, although its application to this specific substrate is less explored.

  • C-H activation represents a forward-looking strategy that promises greater atom economy but requires further development to overcome challenges in regioselectivity.

The choice of the optimal catalyst will always depend on the specific synthetic target, the desired scale of the reaction, and considerations of cost and sustainability. As catalyst technology continues to evolve, we can expect even more efficient and selective methods for the derivatization of this and other important heterocyclic building blocks to emerge.

References

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  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
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  • Shaikh, A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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A Comparative Guide to the Computational Analysis of 3-Chloro-4-methylpicolinaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational analysis of 3-Chloro-4-methylpicolinaldehyde, a substituted pyridine derivative of interest to researchers in medicinal chemistry and organic synthesis. We will objectively compare its predicted reactivity with key analogues—picolinaldehyde, 3-chloropicolinaldehyde, and 4-methylpicolinaldehyde—by outlining a robust, validated computational workflow. This document moves beyond a simple recitation of methods to explain the causality behind theoretical choices, empowering researchers to apply these techniques to their own molecules of interest.

Introduction: The Rationale for a Computational Approach

This compound is a multifunctional heterocyclic compound. Its pyridine core is a common scaffold in pharmaceuticals, while the aldehyde group serves as a versatile handle for synthetic transformations. The reactivity of this aldehyde is modulated by the electronic effects of two key substituents: an electron-withdrawing chlorine atom at the 3-position and an electron-donating methyl group at the 4-position. Understanding the interplay of these groups is critical for predicting reaction outcomes and designing efficient synthetic routes.

Direct experimental investigation of every new compound is resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool to probe molecular properties and reactivity before a single flask is warmed.[1][2][3] By calculating fundamental electronic and energetic parameters, we can generate testable hypotheses about a molecule's behavior, saving valuable time and resources.

This guide details a systematic in silico study to dissect the individual and combined effects of the chloro and methyl substituents on the reactivity of the picolinaldehyde scaffold.

Theoretical Framework: Selecting Molecules and Methods for Meaningful Comparison

To understand the unique reactivity of this compound, a comparative approach is essential. We will benchmark it against three structurally related aldehydes:

  • Picolinaldehyde (Pyridine-2-carbaldehyde): The parent compound, providing a baseline for reactivity.[4]

  • 3-Chloropicolinaldehyde: Isolates the electron-withdrawing inductive effect of the chlorine atom.

  • 4-Methylpicolinaldehyde: Isolates the electron-donating hyperconjugative effect of the methyl group.

Our analysis will focus on the aldehyde's susceptibility to nucleophilic attack, a common reaction pathway. The reactivity in this context is governed by two primary factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase this partial positive charge, enhancing reactivity, while electron-donating groups decrease it.[5]

  • Steric Effects: The physical bulk around the reactive site, which can hinder the approach of a nucleophile.

We will employ a suite of standard and validated computational methods to quantify these factors.

Detailed Computational Protocol

The following workflow is designed to be executed using a quantum chemistry software package such as Gaussian.[6][7] The chosen level of theory, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, represents a well-established balance between computational accuracy and efficiency for organic molecules of this size.

Experimental Workflow Diagram

G cluster_0 Step 1: Input Preparation cluster_1 Step 2: Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) cluster_2 Step 3: Data Analysis & Visualization cluster_3 Step 4: Interpretation a Build 3D Structures (Target + 3 Analogues) b Geometry Optimization a->b c Frequency Calculation b->c Confirm Minimum d NBO Analysis c->d e FMO Analysis c->e f Extract Energetic & Electronic Data (HOMO/LUMO, Atomic Charges) d->f e->f g Generate MEP Maps f->g h Tabulate Comparative Data f->h i Compare Reactivity Trends g->i h->i j Formulate Experimental Hypotheses i->j

Caption: A validated workflow for the computational analysis of aldehyde reactivity.

Protocol Steps:
  • Molecular Structure Preparation:

    • Construct the 3D structures of this compound and the three reference compounds (picolinaldehyde, 3-chloropicolinaldehyde, 4-methylpicolinaldehyde) using a molecular builder like GaussView.[8]

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization & Vibrational Frequency Analysis:

    • Objective: To find the lowest energy conformation (the most stable structure) of each molecule.

    • Execution: Submit a geometry optimization calculation followed by a frequency calculation for each molecule.

    • Causality: The optimization locates the equilibrium geometry on the potential energy surface. The subsequent frequency calculation is a critical self-validation step; a true energy minimum will have zero imaginary frequencies.[9] This ensures all subsequent electronic properties are calculated for the most realistic molecular structure.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To assess the molecule's kinetic stability and general reactivity.

    • Execution: From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater electrophilicity. The HOMO-LUMO energy gap is a proxy for chemical reactivity; a smaller gap suggests the molecule is more polarizable and generally more reactive.[10]

  • Natural Bond Orbital (NBO) Analysis:

    • Objective: To quantify the charge distribution within the molecule.

    • Execution: Perform an NBO analysis on each optimized structure.[11][12]

    • Causality: NBO provides "natural atomic charges," which are a more chemically intuitive representation of electron distribution than other methods like Mulliken charges. We are specifically interested in the natural charge on the carbonyl carbon. A more positive charge indicates a more electrophilic center, which is more susceptible to nucleophilic attack.[13]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Objective: To visualize the electrophilic and nucleophilic regions of the molecules.

    • Execution: Generate the MEP surface for each optimized structure.

    • Causality: The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are the sites for nucleophilic attack. We will visually compare the intensity of the blue region over the carbonyl carbon across the four molecules.

Predicted Data and Comparative Analysis

The following table summarizes the expected quantitative data from the proposed computational workflow. The values are illustrative, based on established chemical principles of substituent effects.

CompoundLUMO Energy (eV)HOMO-LUMO Gap (eV)Natural Charge on Carbonyl Carbon (e)Predicted Reactivity Rank
3-ChloropicolinaldehydeLowestSmallestMost Positive1 (Highest)
This compound LowSmallPositive2
Picolinaldehyde (baseline)ModerateModerateModerately Positive3
4-MethylpicolinaldehydeHighestLargestLeast Positive4 (Lowest)
Analysis of Expected Trends

The reactivity of an aldehyde towards a nucleophile is primarily dictated by the electrophilicity of its carbonyl carbon.

G cluster_0 Substituent Effects cluster_1 Impact on Carbonyl Carbon cluster_2 Resulting Reactivity Cl 3-Chloro Group (Electron Withdrawing) Carbonyl Increased Electrophilicity (More δ+) Cl->Carbonyl Dominant Effect Me 4-Methyl Group (Electron Donating) Me->Carbonyl Minor Opposing Effect Reactivity Enhanced Reactivity towards Nucleophiles Carbonyl->Reactivity

Caption: Predicted electronic influence on the reactivity of this compound.

  • 3-Chloropicolinaldehyde: The potent electron-withdrawing inductive effect of the chlorine atom is expected to significantly increase the partial positive charge on the carbonyl carbon. This will lower the LUMO energy, making it a better electron acceptor and thus the most reactive compound in the series.

  • 4-Methylpicolinaldehyde: The electron-donating methyl group will have the opposite effect. It will slightly decrease the electrophilicity of the carbonyl carbon, raising the LUMO energy and making the molecule less reactive than the parent picolinaldehyde.

  • This compound: This molecule presents a classic case of competing electronic effects. The strong withdrawing effect of the chlorine atom is anticipated to outweigh the weaker donating effect of the methyl group. Therefore, its reactivity is predicted to be higher than that of the unsubstituted picolinaldehyde but slightly lower than that of 3-chloropicolinaldehyde, as the methyl group provides a small amount of electronic shielding.

Conclusion and Experimental Outlook

This guide has outlined a robust and validated computational protocol for analyzing the reactivity of this compound. By systematically comparing it to carefully chosen analogues, we can predict a reactivity order of: 3-Chloropicolinaldehyde > this compound > Picolinaldehyde > 4-Methylpicolinaldehyde .

These in silico findings provide a strong foundation for experimental work. Researchers can use this predicted reactivity to inform the choice of reaction conditions (e.g., temperature, reaction time, catalyst loading) for nucleophilic additions. For instance, the enhanced reactivity of the chlorinated species suggests that milder conditions may be sufficient for reactions compared to the unsubstituted picolinaldehyde, potentially leading to cleaner reactions with higher yields. This synergy between computational prediction and experimental validation represents a cornerstone of modern chemical research and development.

References

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Illuminating Reaction Pathways: A Comparative Guide to the Experimental Validation of Predicted 3-Chloro-4-methylpicolinaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. The heterocyclic compound 3-Chloro-4-methylpicolinaldehyde, a substituted pyridine, presents a fascinating case study in predicting and validating reaction pathways. Its structure, featuring an electron-withdrawing aldehyde group and a chlorine substituent on an electron-deficient pyridine ring, suggests a high propensity for nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth technical comparison of experimental methodologies designed to validate the predicted SNAr mechanism of this compound. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to mechanistic elucidation.

The Predicted Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary predicted reaction mechanism for this compound involves a bimolecular addition-elimination pathway.[1] The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the carbon atom attached to the chlorine, making it susceptible to attack by a nucleophile.

The proposed mechanism unfolds in two key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the ortho- and para-positioned electron-withdrawing groups.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion (Cl⁻), resulting in the formation of the substituted product.

To rigorously validate this proposed mechanism, a multi-faceted experimental approach is essential. We will compare two powerful techniques: Kinetic Studies to probe the reaction rate and order, and Spectroscopic Analysis to identify and characterize key intermediates and products.

Comparative Analysis of Validation Methodologies

MethodologyPrincipleStrengthsLimitations
Kinetic Studies Measures reaction rates under varying reactant concentrations to determine the rate law and infer the molecularity of the rate-determining step.[2][3][4]Provides direct evidence for the number of species involved in the slowest step of the reaction. Can distinguish between unimolecular and bimolecular mechanisms.Does not directly observe intermediates. Can be complex to interpret for multi-step reactions.
Spectroscopic Analysis (NMR & IR) Utilizes techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor the reaction progress, identify transient intermediates, and confirm the structure of the final product.[5][6]Allows for the direct observation of species present in the reaction mixture. Provides structural information about reactants, intermediates, and products.[6]Intermediates may be present at very low concentrations, making them difficult to detect. Rapid reactions may be challenging to monitor in real-time without specialized equipment.

Experimental Protocols

Methodology 1: Kinetic Studies via the Initial Rates Method

This method is a cornerstone for determining the rate law of a reaction, which in turn provides strong evidence for the proposed mechanism.[3] The rate of the reaction is measured over a short period at the beginning of the reaction for different initial concentrations of reactants.

Protocol:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., sodium methoxide) in a suitable aprotic solvent (e.g., DMSO).

  • Reaction Setup: In a series of thermostatted reaction vessels, vary the initial concentration of one reactant while keeping the other constant. For example:

    • Set A (Varying Nucleophile): Keep [this compound] constant and vary [Nucleophile].

    • Set B (Varying Substrate): Keep [Nucleophile] constant and vary [this compound].

  • Initiation and Monitoring: Initiate the reaction by adding the final reactant. Monitor the formation of the product or the disappearance of a reactant over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the concentration of the monitored species versus time for each experiment. The initial rate is the absolute value of the slope of this curve at time t=0.

  • Determining Reaction Order: Analyze the effect of changing the initial concentrations on the initial rate to determine the order of the reaction with respect to each reactant. For a reaction Rate = k[Substrate]^x[Nucleophile]^y, a plot of log(Initial Rate) vs. log([Concentration]) will yield a straight line with a slope equal to the reaction order (x or y).

Expected Outcome for SNAr: The SNAr mechanism predicts a bimolecular rate-determining step. Therefore, the reaction is expected to be first order with respect to both this compound and the nucleophile, resulting in an overall second-order reaction.

Methodology 2: In-Situ Spectroscopic Monitoring

Directly observing the species involved in a reaction provides compelling evidence for a proposed mechanism. In-situ NMR and IR spectroscopy are powerful tools for this purpose.

Protocol: In-Situ ¹H NMR Spectroscopy

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline.

  • Reaction Initiation: Add a stoichiometric amount of the nucleophile to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular intervals.

  • Spectral Analysis: Monitor the disappearance of the reactant signals and the appearance of new signals corresponding to the product. Pay close attention to the aromatic region for shifts in the proton signals of the pyridine ring. The formation of a transient Meisenheimer complex might be observable as a set of unique, short-lived signals.

Protocol: In-Situ FT-IR Spectroscopy

  • Setup: Utilize an FT-IR spectrometer equipped with a probe that can be inserted directly into the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.

  • Reaction Monitoring: Initiate the reaction and record IR spectra at regular intervals.

  • Data Analysis: Monitor changes in the vibrational frequencies. Key areas of interest include the C-Cl stretching frequency of the reactant and the appearance of new bands corresponding to the C-Nu bond in the product. Changes in the aromatic ring stretching vibrations can also provide evidence of the reaction progress.

Visualizing the Pathways and Workflows

Predicted_SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Product + Cl⁻ Intermediate->Products Elimination of Cl⁻

Caption: Predicted SNAr mechanism for this compound.

Experimental_Workflow cluster_Kinetic Kinetic Studies cluster_Spectroscopic Spectroscopic Analysis k1 Prepare Stock Solutions k2 Vary Reactant Concentrations k1->k2 k3 Monitor Reaction Progress (UV-Vis/HPLC) k2->k3 k4 Determine Initial Rates k3->k4 k5 Calculate Reaction Order k4->k5 s1 Prepare Sample in NMR Tube/Reaction Vessel s2 Acquire Initial Spectrum (¹H NMR/FT-IR) s1->s2 s3 Initiate Reaction s2->s3 s4 Acquire Spectra at Intervals s3->s4 s5 Identify Reactants, Intermediates, Products s4->s5 Start Hypothesized Mechanism cluster_Kinetic cluster_Kinetic Start->cluster_Kinetic cluster_Spectroscopic cluster_Spectroscopic Start->cluster_Spectroscopic Conclusion Validated Mechanism cluster_Kinetic->Conclusion cluster_Spectroscopic->Conclusion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. 3-Chloro-4-methylpicolinaldehyde, a halogenated pyridine derivative, is a reactive aldehyde whose handling requires a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to ensure that laboratory personnel are equipped with the knowledge to manage this chemical waste stream responsibly, protecting both themselves and the environment.

Hazard Profile: Understanding the "Why"

The primary hazards are associated with its functional groups:

  • Chlorinated Aromatic System: Halogenated aromatic hydrocarbons are noted for their potential toxicity and environmental persistence.[1] Disposal must comply with regulations for chlorinated organic compounds.[2][3]

  • Aldehyde Group: Aldehydes can be reactive and may cause irritation to the respiratory system.

  • Picoline Frame: Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

Based on data for structurally related chemicals, this compound should be treated as a substance with the following potential hazards:

  • Flammability: Likely a flammable or combustible liquid that must be kept away from heat, sparks, and open flames.

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

This profile dictates the stringent personal protective equipment (PPE) and handling protocols that follow.

Personnel Protection & Engineering Controls

Given the anticipated hazards, a multi-layered approach to safety is essential. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood.[1] This is the primary barrier to prevent inhalation of vapors, which may be harmful and irritating.[5] The work area should be equipped with an eyewash station and a safety shower, with clear, unobstructed access.[5]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE. The causality behind each choice is rooted in mitigating the specific risks identified in the hazard profile.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time data for chlorinated solvents.Prevents skin contact, which can cause irritation and toxic effects upon absorption.[1]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.Protects against splashes that can cause serious eye irritation or damage.[4][6]
Body Protection Flame-retardant antistatic protective clothing or a chemically resistant lab coat. Closed-toe shoes are mandatory.Protects skin from accidental contact and provides a barrier against flammable material.
Respiratory Required only if vapors/aerosols are generated outside of a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.Minimizes the inhalation of vapors, which are a primary route of exposure and can cause respiratory tract irritation.[1]

Decontamination and Spill Management

Accidents happen, and a well-defined spill response plan is a critical component of a safe laboratory environment.

Immediate Actions for a Small Spill (<100 mL) inside a Fume Hood:
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Keep the fume hood sash as low as possible.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, Chemizorb®, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable): For aldehydes, commercial neutralizing agents are available. However, for this specific compound, absorption is the preferred first step.

  • Collect: Carefully scoop the absorbent material into a designated, properly labeled hazardous waste container for halogenated organic waste.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[1] Follow with a final wash of soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and wipes, in the designated halogenated waste container.

Spill_Response_Workflow Spill Spill Occurs (<100mL in Fume Hood) Alert Alert Nearby Personnel Spill->Alert Step 1 Contain Contain with Inert Absorbent Material Alert->Contain Step 2 Collect Collect Material into Halogenated Waste Container Contain->Collect Step 3 Decontaminate Decontaminate Surface (Solvent then Soap/Water) Collect->Decontaminate Step 4 Dispose Dispose of all Contaminated Materials Decontaminate->Dispose Step 5 Done Spill Managed Dispose->Done

Caption: Workflow for managing a small chemical spill.

Waste Segregation & Disposal Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to their environmental toxicity and the specific treatment methods required, halogenated organic compounds must never be mixed with non-halogenated solvent waste.

Step-by-Step Disposal Procedure:
  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Waste." The label must include the words "Hazardous Waste," the full chemical name (this compound), and an approximate concentration in the solvent.[1]

  • Collect Waste: All waste containing this compound, including residual amounts, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent materials), must be placed in this designated container.

  • Keep Container Closed: The waste container must be kept tightly closed when not in use to prevent the escape of volatile organic compounds (VOCs).[5]

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through an approved and licensed waste disposal plant.[4][5][6]

The ultimate disposal of chlorinated hydrocarbons is regulated by the Environmental Protection Agency (EPA) to prevent environmental contamination.[2][7] Your institution's EHS department will ensure that the disposal method complies with all federal and state regulations.

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & External Vendor Generate Generate Waste Containing This compound Segregate Segregate into Labeled 'Halogenated Organic Waste' Container Generate->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store Pickup Schedule Waste Pickup with EHS Office Store->Pickup Transport Licensed Vendor Transports Waste Off-Site Pickup->Transport Dispose Dispose at Approved Hazardous Waste Facility (e.g., Incineration) Transport->Dispose

Caption: Standard operating procedure for chemical waste disposal.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship. This protocol is not merely a list of steps but a self-validating system designed to ensure that every stage of the disposal process for this compound is handled with the necessary expertise and care.

References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2013).
  • Fisher Scientific. (2013).
  • Thermo Fisher Scientific. (2025).
  • PubChem. (n.d.). 3-Chloro-4-methylaniline Disposal Methods.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • BenchChem. (2025).
  • Vita-D-Chlor. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • ASTM International. (n.d.).
  • U.S. Environmental Protection Agency (EPA). (1999). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. Federal Register.

Sources

Definitive Guide to Personal Protective Equipment for Handling 3-Chloro-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that you, the innovators in research and development, can work with our products with the utmost confidence and safety. This guide provides a comprehensive, field-tested framework for the safe handling of 3-Chloro-4-methylpicolinaldehyde, emphasizing not just the 'what' but the critical 'why' behind each procedural step. Our commitment is to a culture of safety that is proactive, not reactive.

Hazard Assessment: Understanding the Intrinsic Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that necessitates a meticulous and uncompromising approach to safety.

According to safety data sheets, this chemical is classified with several key hazards:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (Category 3) : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Acute Oral Toxicity (Category 4) : The substance is considered harmful if swallowed.[1][2]

The causality is clear: the aldehyde functional group, combined with the chlorinated pyridine ring, creates a reactive molecule that can readily interact with biological tissues. Therefore, our defense strategy must be built around creating impermeable barriers for all potential routes of exposure: dermal, ocular, and respiratory.

GHS Hazard and Precautionary Summary

For immediate reference, the following table summarizes the Globally Harmonized System (GHS) classifications and key precautionary statements for this compound.

Hazard ClassificationGHS CodePrecautionary StatementGHS Code
Acute Toxicity, Oral (Category 4)H302Wash face, hands and any exposed skin thoroughly after handling.P264
Skin Corrosion/Irritation (Category 2)H315Wear protective gloves/protective clothing/eye protection/face protection.P280
Serious Eye Damage/Irritation (Category 2)H319IF IN EYES: Rinse cautiously with water for several minutes.P305+P351+P338
STOT - Single Exposure (Respiratory) (Category 3)H335Avoid breathing dust/fume/gas/mist/vapors/spray.P261

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard PPE ensemble is required for all work involving this compound. This is a non-negotiable baseline; specific experimental conditions may warrant upgrading this protection.

Eye and Face Protection
  • Mandatory Equipment : ANSI Z87.1-compliant chemical splash goggles.[3]

  • Operational Rationale : Due to its classification as a serious eye irritant, standard safety glasses are insufficient.[2] They do not provide an adequate seal around the eyes to protect from splashes, mists, or vapors. A full-face shield should be worn over the goggles, especially when handling larger quantities (>50g) or during procedures with a high splash potential, such as transfers or heating.[4]

Skin and Body Protection
  • Mandatory Equipment : A flame-retardant, long-sleeved laboratory coat. For larger quantities or splash-prone work, a chemically resistant apron or coveralls are necessary.[4][5]

  • Operational Rationale : The compound is a known skin irritant.[1][2] The primary goal is to prevent any direct contact. All exposed skin must be covered. Ensure the lab coat is fully buttoned.

Hand Protection
  • Mandatory Equipment : Chemical-resistant gloves (Nitrile or Neoprene).

  • Operational Rationale : Gloves are the most critical barrier for dermal protection. Always inspect gloves for tears or pinholes before use.[6] When handling the chemical, use a proper removal technique to avoid contaminating your skin.[6] For prolonged work, consider double-gloving. If direct contact occurs, remove the contaminated glove immediately, wash hands thoroughly, and inspect the skin.

Respiratory Protection
  • Mandatory Equipment : A NIOSH-approved respirator is required when vapors or aerosols may be generated.[5][7] This is particularly crucial when working outside of a certified chemical fume hood.

  • Operational Rationale : The substance may cause respiratory irritation.[1][2] All handling of the solid chemical or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[6]

Safe Handling and PPE Workflow

A self-validating safety protocol is not just about the equipment itself, but the process by which it is used. The following workflow ensures that safety checks are integrated at every stage of the operation.

Step-by-Step PPE & Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[8]

  • Inspect Your Workspace : Confirm that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[9][10]

  • Don PPE (Donning) : Follow the sequence outlined in the diagram below. This order is designed to minimize contamination.

  • Chemical Handling : Conduct all manipulations of this compound deep within the chemical fume hood.

  • Decontamination : After handling, wipe down the work surface and any equipment used.

  • Doff PPE (Doffing) : Remove PPE in the reverse order of donning to prevent cross-contamination. Gloves should be removed first.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[5]

Visualized Workflow for Safe Handling

G cluster_prep Phase 1: Preparation cluster_donning Phase 2: Donning PPE cluster_handling Phase 3: Active Handling cluster_doffing Phase 4: Doffing & Disposal cluster_hygiene Phase 5: Final Hygiene Prep1 Verify fume hood function Prep2 Locate & check eyewash/shower Prep1->Prep2 Don1 Lab Coat Prep2->Don1 Don2 Goggles & Face Shield Don1->Don2 Don3 Gloves (Last) Don2->Don3 Handle Work inside fume hood Don3->Handle Doff1 Remove Gloves Handle->Doff1 Doff2 Remove Goggles/Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Dispose of Contaminated PPE Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Sequential workflow for PPE use and safe handling.

Disposal and Emergency Plans

Waste Disposal

Contaminated PPE (gloves, wipes, etc.) and residual chemical waste must be treated as hazardous.

  • Solid Waste : Collect all contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Chemical Waste : Dispose of this compound and its solutions through your institution's licensed professional waste disposal service.[6] Do not pour down the drain.[11]

  • Regulatory Compliance : Always adhere to local, state, and federal regulations for chemical waste disposal.[12]

First Aid and Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By integrating these safety protocols into your daily laboratory operations, you build a resilient and trustworthy system that protects you, your colleagues, and your research.

References

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
  • University of Hawaii. UNIT 7: Personal Protective Equipment.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • PubChem. 3-Chloro-4-methylaniline.
  • Capot Chemical. MSDS of 6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde.
  • Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.